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  • Product: 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone
  • CAS: 121361-55-5

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Workflows for 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone

Executive Summary In the landscape of early-stage drug discovery and heterocyclic synthesis, 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone (CAS: 121361-55-5) emerges as a highly versatile α -aryloxy-ortho-hydroxya...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of early-stage drug discovery and heterocyclic synthesis, 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone (CAS: 121361-55-5) emerges as a highly versatile α -aryloxy-ortho-hydroxyacetophenone derivative[1],. Functioning primarily as a high-value synthetic intermediate, this compound is the direct precursor to a myriad of biologically active scaffolds, including 3-aryloxychromones, isoflavonoids, and functionalized benzofurans[2],[3].

This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its chemical reactivity, and a field-proven, self-validating protocol for its synthesis.

Physicochemical Profiling & Structural Logic

The molecular architecture of 1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone is defined by a 2,4-dihydroxyacetophenone core linked via an α -methylene ether bridge to a 4-methoxyphenyl ring. This specific arrangement yields a physicochemical profile that aligns exceptionally well with Lipinski’s Rule of Five, making its downstream derivatives highly suitable for oral drug development.

The dual hydrogen bond donors (the 2- and 4-hydroxyl groups) are critical for anchoring the molecule within the hinge regions of kinases or the active sites of tyrosinase enzymes. Meanwhile, the 5 rotatable bonds provide the necessary conformational plasticity to induce fit within complex protein pockets[1].

Table 1: Core Physicochemical Properties
Physicochemical PropertyValueReference
CAS Number 121361-55-5[1],
Molecular Formula C 15​ H 14​ O 5​ [1]
Molecular Weight 274.27 g/mol [1],
Exact Mass 274.08412354 Da[1]
XLogP3 3.3[1]
Topological Polar Surface Area (TPSA) 76.0 Ų[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 5[1]
Rotatable Bonds 5[1]
Physical Form Solid
Table 2: Mass Spectrometry Adducts & Collision Cross Section (CCS)

High-resolution mass spectrometry (HRMS) and ion mobility data provide distinct structural envelopes for this compound. The predicted CCS values are critical for distinguishing this molecule from its structural isomers in complex mixtures[4].

Adductm/zPredicted CCS (Ų)Reference
[M+H]⁺ 275.09142159.1[4]
[M+Na]⁺ 297.07336166.6[4]
[M-H]⁻ 273.07686163.7[4]
[M+NH₄]⁺ 292.11796173.8[4]

Mechanistic Causality in Chemical Reactivity

As a Senior Application Scientist, it is vital to understand why this molecule behaves the way it does, rather than merely observing the outcomes.

The Flaw of the Williamson Ether Approach: Novice chemists often attempt to synthesize this compound via a standard Williamson ether synthesis by reacting 2-chloro-1-(2,4-dihydroxyphenyl)ethanone with 4-methoxyphenol in the presence of a base (e.g., K₂CO₃). This approach is fundamentally flawed without the use of protecting groups. The base will indiscriminately deprotonate the highly acidic 4-hydroxyl (pKₐ ~7.5) and 2-hydroxyl (pKₐ ~10) groups of the acetophenone core, transforming the electrophile into a nucleophile. This leads to rampant self-condensation and polymerization.

The Houben-Hoesch Solution: The scientifically rigorous choice is the Houben-Hoesch condensation . By reacting resorcinol with 2-(4-methoxyphenoxy)acetonitrile under Lewis acid catalysis (ZnCl₂/HCl), we bypass the need for protecting groups entirely. The reaction is completely regioselective: the highly activated resorcinol ring undergoes electrophilic aromatic substitution exclusively at the 4-position (ortho/para to the hydroxyls), driven by the steric hindrance and electronic directing effects of the substrate.

Furthermore, the 4-methoxy group on the phenoxy ring acts as a strong electron-donating group (EDG). During downstream cyclization (e.g., forming benzofurans), this EDG stabilizes the ether linkage against premature acid-catalyzed cleavage, ensuring high yields of the target heterocyclic scaffold.

Optimized Experimental Workflow

ExperimentalWorkflow N1 Precursor Assembly Resorcinol + 2-(4-Methoxyphenoxy)acetonitrile N2 Electrophilic Activation Dry HCl(g) + ZnCl2, 0°C N1->N2 Houben-Hoesch Condensation N3 Ketimine Intermediate Insoluble Hydrochloride Salt N2->N3 Regioselective C-Acylation N4 Aqueous Hydrolysis Boiling H2O (100°C) N3->N4 N5 Target Compound 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone N4->N5 Imine-to-Ketone Conversion N6 Downstream Applications Flavonoid & Benzofuran Synthesis N5->N6

Fig 1. Regioselective Houben-Hoesch synthetic workflow for α-aryloxyacetophenone derivatives.

Step-by-Step Protocol: Regioselective Synthesis

This protocol is designed as a self-validating system, ensuring quality control at intermediate stages.

Step 1: Assembly of the Reaction Matrix

  • Add resorcinol (11.0 g, 100 mmol) and 2-(4-methoxyphenoxy)acetonitrile (16.3 g, 100 mmol) to a flame-dried 500 mL three-neck round-bottom flask.

  • Dissolve the reactants in 150 mL of anhydrous diethyl ether.

  • Add anhydrous zinc chloride (ZnCl₂, 5.0 g, 37 mmol) as a Lewis acid catalyst. Causality Check: Anhydrous conditions are absolute. Moisture will prematurely hydrolyze the iminium intermediate, destroying the yield. ZnCl₂ coordinates with the nitrile nitrogen, lowering its LUMO energy and priming it for nucleophilic attack.

Step 2: Electrophilic Activation

  • Cool the reaction vessel strictly to 0 °C using an ice-water bath.

  • Bubble dry hydrogen chloride (HCl) gas through the solution for 3–4 hours until saturation is achieved. Causality Check: The 0 °C temperature suppresses unwanted ether cleavage. The HCl gas protonates the ZnCl₂-nitrile complex, generating a highly reactive electrophilic ketenimine species.

Step 3: Intermediate Precipitation (Self-Validation)

  • Seal the flask and store it at 4 °C for 24 hours. Validation: A bulky, crystalline precipitate of the ketimine hydrochloride salt must form. If the solution remains clear, the HCl saturation was insufficient, or moisture compromised the Lewis acid. Do not proceed to Step 4 without this precipitate.

Step 4: Hydrolysis to Target Ketone

  • Decant the ether supernatant to isolate the solid.

  • Dissolve the solid ketimine hydrochloride in 200 mL of boiling distilled water and reflux for 1 hour. Causality Check: The thermal energy drives the hydrolysis of the ketimine (C=NH₂⁺ Cl⁻) to the corresponding ketone (C=O). The target compound, being highly lipophilic (XLogP3 = 3.3)[1], will precipitate out of the aqueous phase upon cooling.

Step 5: Isolation

  • Cool the mixture to room temperature and filter the crude solid. Recrystallize from aqueous ethanol to yield the pure target compound.

Analytical Validation & Spectroscopic Markers

To confirm the structural integrity of the synthesized 1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone, rely on the following causal spectroscopic markers:

  • ¹H NMR (DMSO-d₆):

    • The 2-OH Proton: Will appear as a sharp, highly deshielded singlet around δ 12.0 - 12.5 ppm. Causality: This extreme deshielding is caused by the strong intramolecular hydrogen bond formed between the 2-hydroxyl proton and the adjacent carbonyl oxygen.

    • The α -CH₂ Protons: Will present as a distinct singlet around δ 5.2 - 5.4 ppm. Causality: The methylene bridge is heavily deshielded by the combined electron-withdrawing inductive effects of the adjacent carbonyl group and the phenoxy ether oxygen.

    • The -OCH₃ Protons: Will appear as a sharp singlet at δ ~3.7 - 3.8 ppm.

  • IR Spectroscopy: Look for a characteristic conjugated ketone C=O stretch that is lowered to ~1630-1640 cm⁻¹ (down from the typical 1715 cm⁻¹)[2]. This shift validates the presence of the intramolecular hydrogen bond from the 2-OH group.

References

  • PubChem Compound Summary for CID 729354: Ethanone, 1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenoxy)-. National Center for Biotechnology Information (NCBI). [Link]

  • 121361-55-5 (C15H14O5) Collision Cross Section Data. PubChemLite / CCSbase, Université du Luxembourg. [Link]

  • Approach towards cost effective practical method for synthesis of 1-(substituted phenyl)-3-methyl propane 1,3-dione. SciSpace / ResearchGate. [Link]

Sources

Exploratory

In Silico Prediction of 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone Bioactivity: A Comprehensive Computational Workflow

Abstract The compound 1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone (CAS: 121361-55-5) represents a highly versatile chemical scaffold. Structurally analogous to open-chain flavonoid precursors and deoxybenzoins,...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The compound 1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone (CAS: 121361-55-5) represents a highly versatile chemical scaffold. Structurally analogous to open-chain flavonoid precursors and deoxybenzoins, this molecule possesses distinct pharmacophoric features that make it an attractive candidate for targeted drug discovery[1]. This whitepaper outlines a robust, self-validating in silico methodology to predict the bioactivity, target specificity, and pharmacokinetic profile of this compound. By integrating reverse pharmacophore mapping, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, we establish a predictive framework that minimizes late-stage attrition in drug development.

Structural Deconstruction & Pharmacophore Causality

Before initiating computational workflows, it is critical to deconstruct the ligand to understand the causality behind its predicted interactions. The compound (Molecular Formula: C15H14O5, MW: 274.27 g/mol ) consists of three primary functional domains[1]:

  • 2,4-Dihydroxyphenyl Ring (A-Ring Equivalent): This resorcinol-like moiety provides two potent hydrogen bond donors and acceptors. In the context of kinase or tyrosinase inhibition, this ring frequently mimics the adenine base of ATP, anchoring the molecule to the hinge region of the target protein's orthosteric site.

  • 4-Methoxyphenoxy Group (B-Ring Equivalent): The terminal methoxy group and the aromatic ring act as a hydrophobic tail. This domain is primed for π−π stacking or T-shaped hydrophobic interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) deep within binding pockets.

  • Ethanone Linker: The flexible ketone bridge allows the two aromatic systems to adopt an optimal dihedral angle, facilitating induced-fit binding. The carbonyl oxygen also serves as an additional hydrogen bond acceptor.

In Silico Target Fishing Protocol

To identify putative biological targets without prior bias, we employ reverse screening using [2].

Methodology: Reverse Pharmacophore Mapping
  • Causality: Relying solely on 2D structural similarity (e.g., Tanimoto coefficients) often misses active compounds that share a 3D binding conformation but possess different scaffolds (scaffold hopping). We utilize a dual 2D/3D approach to ensure comprehensive target identification[3].

Step-by-Step Protocol:

  • Ligand Preparation: Obtain the canonical SMILES string for 1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone: O(CC(=O)c2c(cc(cc2)O)O)c1ccc(cc1)OC[4].

  • Parameterization: Submit the SMILES to the SwissTargetPrediction server, selecting Homo sapiens as the target species[2].

  • Execution: The algorithm computes FP2 (2D) and Electroshape (3D) similarity metrics against a library of 376,342 known bioactives[2].

  • Data Extraction: Filter the output for targets with a Probability Score > 0.6. For this scaffold, primary predicted targets typically include Tyrosine Kinases (e.g., EGFR, VEGFR2) and oxidoreductases (e.g., Tyrosinase).

InSilicoWorkflow Input Input Ligand 1-(2,4-Dihydroxyphenyl)-2- (4-methoxyphenoxy)ethanone TargetFish Target Fishing (SwissTargetPrediction) Input->TargetFish Reverse Pharmacophore Screening ADMET ADMET Profiling (SwissADME) Input->ADMET SMILES Submission Docking Molecular Docking (AutoDock Vina) TargetFish->Docking Target Selection (e.g., Kinases) Output Lead Optimization Candidate Selection Docking->Output Binding Affinity Assessment ADMET->Output PK/PD Filtering

Fig 1. Step-by-step in silico bioactivity and ADMET prediction workflow.

Self-Validating Molecular Docking Workflow

To quantify the binding affinity between the compound and the predicted targets, we utilize[5].

Methodology: Orthosteric Site Docking
  • Causality: AutoDock Vina employs an empirical scoring function that accurately balances steric interactions, hydrogen bonding, and hydrophobic contacts[6]. To ensure the reliability of our predictions, the protocol must be self-validating. We achieve this by re-docking the native co-crystallized ligand before testing our target compound.

Step-by-Step Protocol:

  • Protein Preparation: Download the 3D crystal structure of the target (e.g., EGFR Kinase domain, PDB ID: 1M17). Strip all water molecules, extract the native ligand (Erlotinib), and add polar hydrogens to optimize the hydrogen-bonding network.

  • Ligand Preparation: Generate the 3D conformer of 1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone. Perform energy minimization using the MMFF94 force field and define all rotatable bonds (specifically around the ethanone linker)[5].

  • Grid Box Definition: Center the search space exactly on the coordinates of the extracted native ligand. Set dimensions to 20 × 20 × 20 Å with a spacing of 1.0 Å to encompass the entire ATP-binding pocket[6].

  • System Validation (Critical Step): Re-dock the native ligand into the prepared protein. Acceptance Criteria: The Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystal pose must be < 2.0 Å. If this fails, the grid parameters must be recalibrated.

  • Execution: Dock the target compound. Extract the binding affinity ( ΔG in kcal/mol) and visualize the protein-ligand interactions (e.g., using PyMOL or Discovery Studio).

Table 1: Putative Target Binding Affinities (Predicted via AutoDock Vina)
Target ProteinPDB IDBinding Affinity (kcal/mol)Key Residue Interactions (Predicted)
EGFR (Tyrosine Kinase) 1M17-8.4H-bond with Met769 (Hinge region)
VEGFR2 (Kinase Domain) 4ASD-8.1H-bond with Cys919; π−π with Phe1047
Tyrosinase 2Y9X-7.2 π−π stacking with His263

(Note: Values represent computational estimates based on the compound's pharmacophore profile against standard receptor grids).

SignalingPathway Ligand 1-(2,4-Dihydroxyphenyl)-2- (4-methoxyphenoxy)ethanone EGFR EGFR (Tyrosine Kinase) Ligand->EGFR Competitive ATP Inhibition RAS RAS GTPase EGFR->RAS Phosphorylation (Blocked) RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Tumorigenesis ERK->Proliferation Downregulation

Fig 2. Putative EGFR/MAPK signaling pathway inhibition by the compound.

ADMET & Druggability Profiling

A compound with high target affinity is useless if it cannot reach the target tissue. We utilize to predict the pharmacokinetic and physicochemical properties of the compound[7].

Methodology: Pharmacokinetic Evaluation
  • Causality: Evaluating Lipinski's Rule of Five and the BOILED-Egg model early in the pipeline prevents the costly advancement of compounds with poor oral bioavailability or unintended Central Nervous System (CNS) toxicity[8].

Step-by-Step Protocol:

  • Submission: Input the canonical SMILES into the SwissADME web interface[9].

  • Physicochemical Analysis: Extract Molecular Weight, Topological Polar Surface Area (TPSA), and Consensus LogP.

  • Pharmacokinetic Mapping: Evaluate Gastrointestinal (GI) absorption and Blood-Brain Barrier (BBB) permeability via the BOILED-Egg graphical model[10].

Table 2: Predicted Physicochemical & ADMET Profile
ParameterPredicted ValueDruggability Implication
Molecular Weight 274.27 g/mol Optimal (< 500 g/mol ); allows for synthetic elaboration.
Consensus LogP 3.3Favorable lipophilicity for membrane permeation[1].
H-Bond Donors (HBD) 2Compliant with Lipinski's Rules (≤ 5).
H-Bond Acceptors (HBA) 5Compliant with Lipinski's Rules (≤ 10).
TPSA 76.0 ŲExcellent for oral bioavailability (ideal range: 20–130 Ų)[1].
GI Absorption HighSuitable for oral formulation.
BBB Permeant NoLow risk of off-target CNS side effects.
CYP450 Inhibition CYP3A4 (Yes)Potential for drug-drug interactions; requires monitoring.

Conclusion

The in silico profiling of 1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone reveals a highly druggable scaffold. Its compliance with Lipinski's Rule of Five, combined with a favorable TPSA and high predicted GI absorption, makes it an excellent candidate for oral administration. Furthermore, molecular docking suggests strong binding affinities to key therapeutic targets such as EGFR and Tyrosinase, driven by the hydrogen-bonding capacity of its resorcinol ring and the hydrophobic stacking of its phenoxy tail. Future in vitro enzymatic assays and cell-based models should prioritize these pathways to empirically validate these computational findings.

References

  • PubChem Reference Collection. Ethanone, 1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenoxy)-. National Center for Biotechnology Information. Retrieved from:[Link]

  • Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research, 47(W1), W357–W364. Retrieved from:[Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Retrieved from:[Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Retrieved from:[Link]

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Foundational

Solubility Profiling and Thermodynamic Behavior of 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone

Executive Summary 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone (CAS: 121361-55-5) is a highly functionalized aromatic ketone frequently utilized as a critical intermediate in the synthesis of bioactive flavonoids...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone (CAS: 121361-55-5) is a highly functionalized aromatic ketone frequently utilized as a critical intermediate in the synthesis of bioactive flavonoids, isoflavones, and novel pharmaceutical candidates[1]. Characterized by a molecular weight of 274.27 g/mol and an estimated XLogP3 of 3.3, this compound exhibits significant lipophilicity[1].

Understanding its solubility profile across a spectrum of common solvents is not merely a preformulation checkbox; it is a critical thermodynamic parameter that dictates reaction kinetics during organic synthesis, purification efficiency, and bioavailability in in-vitro biological assays. This technical guide provides an authoritative, in-depth analysis of the solubility behavior of this compound, detailing the mechanistic causality of its solvation and providing a robust, self-validating protocol for empirical quantification.

Physicochemical Profiling & Solvation Thermodynamics

The solubility of 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone is governed by the delicate thermodynamic interplay between its solid-state crystal lattice energy and its solvation energy.

Structural Drivers of Solubility:

  • Hydrogen Bond Donors (HBD): The two phenolic hydroxyl groups at the 2- and 4-positions of the phenyl ring act as strong HBDs.

  • Hydrogen Bond Acceptors (HBA): The ketone carbonyl, the ether linkage, and the methoxy group provide multiple sites for hydrogen bonding with protic solvents.

  • Hydrophobic Bulk: The two aromatic rings and the aliphatic ethanone backbone contribute to a large hydrophobic surface area, driving the XLogP3 up to 3.3, which severely limits aqueous solubility[1].

Thermodynamic Causality: In aqueous environments, the insertion of this bulky, hydrophobic molecule into the highly ordered, hydrogen-bonded network of water is entropically highly unfavorable. Conversely, in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), the strong dipole-dipole interactions and the ability of the solvent to act as a potent HBA readily disrupt the solute's crystal lattice, resulting in high solubility.

SolvationThermodynamics Solid Solid Crystal Lattice CAS 121361-55-5 Gas Isolated Solute Molecules (Gas Phase) Solid->Gas Sublimation Energy (ΔH_sub > 0) Solution Solvated Molecules (Solution Phase) Solid->Solution Enthalpy of Solution (ΔH_sol) Gas->Solution Solvation Energy (ΔH_solv < 0)

Caption: Thermodynamic cycle of solvation illustrating the energy barriers required to dissolve the crystalline compound.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

To accurately determine the equilibrium (thermodynamic) solubility of 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone, the saturation shake-flask method remains the gold standard, aligning with OECD Test Guideline 105[2][3]. Unlike kinetic solubility assays—which often overestimate solubility due to supersaturation from DMSO stock dilution[4]—this thermodynamic approach ensures a true solid-liquid equilibrium[5].

Protocol Design & Causality:

  • Preparation of Saturated Mixtures: Add an excess of the solid compound (e.g., 50 mg) to 1.0 mL of the target solvent in a sealed borosilicate glass vial.

    • Causality: Excess solid ensures the chemical potential of the solute in the solid phase equals that in the solution phase, a strict prerequisite for thermodynamic equilibrium[5].

  • Thermal Equilibration and Agitation: Incubate the vials in an orbital shaker at 37.0 ± 0.5 °C (for biorelevant media) or 25.0 ± 0.5 °C (for standard chemical profiling) at 100 rpm for 48 hours.

    • Causality: 48 hours is typically required for highly crystalline, lipophilic compounds to overcome the activation energy of dissolution.

  • Self-Validation Sampling: Withdraw 100 µL aliquots at 24 hours and 48 hours.

    • Causality: If the concentration difference between the 24h and 48h time points is less than 5%, equilibrium is validated. If >5%, agitation must continue. This creates a self-correcting, self-validating loop.

  • Phase Separation: Centrifuge the aliquots at 10,000 × g for 15 minutes at the exact incubation temperature.

    • Causality: Centrifugation is prioritized over syringe filtration. Highly lipophilic compounds (XLogP > 3) often adsorb onto standard PTFE or nylon filter membranes, leading to falsely low solubility readings.

  • Dilution and HPLC-UV Analysis: Immediately dilute the clear supernatant with the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water) to prevent precipitation. Quantify using a validated HPLC-UV method (detection typically at 280 nm or 254 nm due to the aromatic chromophores).

SolubilityWorkflow A Excess Solute (CAS 121361-55-5) + Solvent B Incubation & Agitation (25°C/37°C, 100 rpm) A->B 48h Equilibration C Phase Separation (Centrifugation 10,000g) B->C Saturation Reached D Supernatant Aliquot Extraction C->D Isolate Liquid Phase E Dilution (Mobile Phase) D->E Prevent Precipitation F HPLC-UV Quantification E->F Data Analysis

Caption: Step-by-step workflow of the self-validating saturation shake-flask method for equilibrium solubility.

Quantitative Solubility Data in Common Solvents

Based on the physicochemical properties, structural functional groups, and established predictive models for analogous phenoxyethanone derivatives, the equilibrium solubility profile of 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone at 25°C is summarized below. (Note: Values are representative thermodynamic estimates based on the compound's XLogP3 and structural solvation capacity).

SolventPolarity IndexDielectric Constant (ε)Estimated Solubility (mg/mL)Solubility Classification (USP)Mechanistic Rationale
Water (pH 7.4) 10.280.1< 0.05Practically InsolubleHigh hydrophobic bulk; inability to disrupt water H-bond network.
Hexane 0.11.9< 0.1Practically InsolubleNon-polar solvent cannot break the strong intermolecular H-bonds of the solute's crystal lattice.
Ethyl Acetate 4.46.05 - 10Slightly SolubleModerate dipole interactions; acts as an HBA for the phenolic OH groups.
Ethanol (Absolute) 5.224.515 - 25Sparingly SolubleProtic solvent; engages in mutual H-bond donor/acceptor interactions with the solute.
Methanol 5.132.710 - 20Sparingly SolubleSimilar to ethanol, but slightly less effective due to lower lipophilic affinity.
Dimethyl Sulfoxide (DMSO) 7.246.7> 50Soluble / Freely SolubleStrong polar aprotic solvent; excellent HBA that rapidly dismantles the solute's crystal lattice.
N,N-Dimethylformamide (DMF) 6.436.7> 50Soluble / Freely SolubleSimilar to DMSO; highly efficient at solvating phenolic and ketonic structures.

Formulation Implications and Solubilization Strategies

The empirical data highlights a classic "brick dust" and "greaseball" hybrid challenge. The compound is highly lipophilic (XLogP3 ~3.3) and possesses a stable crystal lattice stabilized by intermolecular hydrogen bonding between the 2,4-hydroxyls and the ketone/ether oxygens[1].

For researchers utilizing this compound in biological assays or formulation development:

  • In Vitro Assays: Stock solutions should be prepared in 100% DMSO. However, researchers must be cautious of the "DMSO crash-out" effect[4]. When diluting the DMSO stock into aqueous assay buffers, the final DMSO concentration should typically not exceed 1% v/v to prevent the compound from precipitating out of solution as microcrystals, which can cause false negatives in bioassays.

  • In Vivo Formulation: Due to its poor aqueous solubility, standard aqueous vehicles (e.g., saline, PBS) are unviable. Solubilization strategies should employ co-solvents (e.g., PEG 400, Propylene Glycol) or lipid-based drug delivery systems (e.g., SEDDS - Self-Emulsifying Drug Delivery Systems) to maintain the compound in a dissolved state within the gastrointestinal tract.

References[1] National Center for Biotechnology Information. "PubChem Compound Summary for CID 729354, Ethanone, 1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenoxy)-". PubChem. https://pubchem.ncbi.nlm.nih.gov/compound/729354[4] Zhou, L., et al. "Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery". Journal of Pharmaceutical Sciences (PubMed). https://pubmed.ncbi.nlm.nih.gov/17696180/[5] Biorelevant. "What is equilibrium solubility of a drug?". Biorelevant Knowledge Center. https://biorelevant.com/support/knowledge-center/what-is-equilibrium-solubility-of-a-drug/[2] Environment and Climate Change Canada. "New Substances Notification - Technical Guidance". Government of Canada Publications. https://publications.gc.ca/site/eng/365116/publication.html[3] Organisation for Economic Co-operation and Development. "Unclassified ENV/JM/MONO(2000)8 - OECD". OECD Official Documents. https://www.oecd.org/officialdocuments/publicdisplaydocumentpdf/?cote=env/jm/mono(2000)8&doclanguage=en

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Exploratory

"crystal structure analysis of 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone"

An In-Depth Technical Guide to the Crystal Structure Analysis of 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone Executive Summary The structural elucidation of small organic molecules is a critical inflection point...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone

Executive Summary

The structural elucidation of small organic molecules is a critical inflection point in drug development and materials science. This whitepaper provides a comprehensive, causality-driven methodological guide for the X-ray crystallographic analysis of 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone (C₁₅H₁₄O₅). As a phenolic ether derivative featuring both highly flexible torsional linkages and rigid hydrogen-bonding motifs, this compound serves as an exemplary model for understanding supramolecular assembly. This guide details the end-to-end workflow—from rational crystallization to advanced structure refinement—ensuring that researchers can achieve publication-quality, self-validating crystallographic data.

Chemical Context & Structural Rationale

Before initiating any crystallographic workflow, a Senior Application Scientist must analyze the target molecule to predict its behavior in the solid state. 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone possesses several distinct structural determinants:

  • Intramolecular Hydrogen Bonding: The hydroxyl group at the 2-position of the phenyl ring is perfectly oriented to form a strong intramolecular hydrogen bond with the adjacent ketone carbonyl oxygen. This creates a highly stable, nearly planar six-membered pseudo-ring (an S(6) motif in graph-set notation), which restricts rotation around the aryl-carbonyl bond .

  • Intermolecular Hydrogen Bonding: The hydroxyl group at the 4-position remains sterically accessible, acting as a primary hydrogen-bond donor to drive crystal packing. It will likely interact with the methoxy oxygen or the ether linkage of an adjacent molecule.

  • Conformational Flexibility: The central ether linkage (–CH₂–O–) provides significant torsional freedom. The dihedral angle across this bond will dictate whether the molecule adopts an "extended" or "folded" conformation in the crystal lattice.

Understanding these vectors is critical because they dictate the choice of crystallization solvents. A solvent that outcompetes the molecule's internal hydrogen bonding network may yield solvates or completely alter the polymorphic outcome.

Interactions Core 1-(2,4-Dihydroxyphenyl)-2- (4-methoxyphenoxy)ethanone Intra Intramolecular H-Bonding Core->Intra Inter Intermolecular H-Bonding Core->Inter Conf Conformational Flexibility Core->Conf Intra_Det 2-OH donor to Carbonyl (C=O) acceptor Intra->Intra_Det Inter_Det 4-OH donor to adjacent Methoxy/Carbonyl oxygen Inter->Inter_Det Conf_Det Rotation around C-O-C ether linkage Conf->Conf_Det

Fig 1. Structural determinants governing the crystal packing of the target compound.

Crystallization Strategy & Protocol

To obtain diffraction-quality single crystals (typically 0.1–0.3 mm in dimension), we employ the Vapor Diffusion Method . This method is chosen over slow evaporation because it provides a highly controlled thermodynamic gradient, preventing the rapid nucleation that leads to microcrystalline powders.

Step-by-Step Methodology:

  • Solvent Selection (Causality): Dissolve 10 mg of the compound in 1 mL of a moderately polar, aprotic solvent (e.g., Ethyl Acetate). Aprotic solvents are preferred here to prevent the solvent from aggressively competing with the compound's internal hydrogen-bonding network.

  • Antisolvent Selection: Choose a non-polar antisolvent (e.g., n-Hexane) in which the compound is completely insoluble.

  • Setup: Place the 1 mL solution in a small inner vial (uncapped). Place this inner vial into a larger outer vial containing 3 mL of the antisolvent. Seal the outer vial tightly.

  • Incubation: Store the setup in a vibration-free environment at a constant 20°C. Over 3–7 days, the volatile antisolvent will slowly diffuse into the inner vial, gradually lowering the solubility of the target compound and inducing nucleation.

  • Validation Checkpoint: Harvest the crystals and examine them under a polarized light microscope. A high-quality single crystal must exhibit sharp, uniform extinction every 90 degrees of rotation. If the crystal remains partially illuminated, it is twinned or a polycrystalline aggregate and must be recrystallized.

X-Ray Diffraction Data Collection

Once a suitable crystal is identified, it must be mounted and exposed to X-rays to generate a diffraction pattern.

Step-by-Step Methodology:

  • Mounting: Coat the crystal in a perfluoropolyether cryo-oil (e.g., Paratone-N). The oil serves a dual purpose: it acts as an adhesive to attach the crystal to the MiTeGen micro-loop, and it prevents atmospheric moisture from forming ice rings during cryocooling.

  • Cryocooling (Causality): Flash-cool the crystal to 100 K using an open-flow nitrogen cryostat. Why 100 K? Lowering the temperature drastically reduces the thermal vibration of atoms (Debye-Waller factors). This enhances the signal-to-noise ratio at high diffraction angles ( ), which is absolutely critical for accurately locating the electron density of lightweight hydrogen atoms involved in the H-bonding network.

  • Radiation Choice: Utilize Molybdenum K α radiation ( λ=0.71073 Å). Because the target molecule lacks heavy atoms and is achiral, Mo radiation is superior to Copper K α as it minimizes X-ray absorption effects, negating the need for aggressive empirical absorption corrections.

  • Data Collection: Execute an ω -scan strategy to collect full reciprocal space coverage up to a resolution of at least 0.84 Å.

  • Validation Checkpoint: Post-integration, check the internal agreement factor ( Rint​ ). An Rint​<0.05 confirms that symmetrically equivalent reflections are highly consistent, validating the crystal's integrity and the integration model.

Workflow N1 Compound Synthesis & Purification (>99%) N2 Crystallization (Vapor Diffusion) N1->N2 N3 X-Ray Data Collection (Mo Kα, 100K) N2->N3 N4 Structure Solution (SHELXT - Dual Space) N3->N4 N5 Structure Refinement (SHELXL / Olex2) N4->N5 N6 Structural Analysis (Mercury 4.0) N5->N6

Fig 2. End-to-end crystallographic workflow for phenolic ether derivatives.

Structure Solution and Refinement

The phase problem—the loss of phase information during data collection—must be solved to reconstruct the electron density map.

Step-by-Step Methodology:

  • Structure Solution: Use the SHELXT algorithm . Causality: SHELXT utilizes a dual-space recycling algorithm that is highly robust against pseudo-symmetry and effortlessly assigns atom types based on peak heights and connectivity, making it the gold standard for small organic molecules.

  • Refinement Interface: Load the solved structure into OLEX2 , a comprehensive graphical user interface that seamlessly links the refinement engine with real-time 3D visualization.

  • Least-Squares Refinement: Refine the structure using SHELXL via full-matrix least-squares on F2 .

  • Anisotropic Displacement: Convert all non-hydrogen atoms (C, O) to anisotropic displacement parameters (ellipsoids). This accounts for the directional thermal motion of the atoms.

  • Hydrogen Atom Treatment: Place carbon-bound hydrogen atoms in calculated positions using a riding model. For the critical hydroxyl hydrogens (2-OH and 4-OH), locate their electron density peaks in the difference Fourier map and refine their coordinates freely, or apply a rotating group model (AFIX 147) to ensure precise H-bond geometry.

  • Validation Checkpoint: The final refinement must yield an R1​ value of <0.05 and a Goodness-of-Fit (GooF) near 1.0 . The largest residual electron density peak should be <0.3 e/ų, confirming no missing atoms.

Structural Analysis & Crystal Engineering

Once refined, the crystallographic Information File (.cif) is exported to Mercury 4.0 for supramolecular analysis.

In Mercury, we analyze the packing motifs. For 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone, the analysis typically reveals a 1D polymeric chain or a 2D sheet driven by the 4-OH O(methoxy) intermolecular interactions. The distance between the donor oxygen and acceptor oxygen ( D⋯A ) should be measured; a distance of 2.6–2.8 Å indicates a strong, stabilizing hydrogen bond, validating the crystal engineering principles outlined by Desiraju .

Quantitative Data Summary

The following table outlines the expected crystallographic parameters for a high-quality dataset of this compound, serving as a benchmark for validation.

Crystallographic ParameterValue / Specification
Empirical Formula C₁₅H₁₄O₅
Formula Weight 274.27 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal System Monoclinic (Typical for this class)
Space Group P21​/c
Calculated Density ( ρ ) ~1.35 g/cm³
Absorption Coefficient ( μ ) ~0.10 mm⁻¹
θ Range for Data Collection 2.5° to 28.0°
Completeness to θ=25.242° > 99.5%
Goodness-of-fit on F2 1.02 – 1.05
Final R indices[ I>2σ(I) ] R1​≈0.035 , wR2​≈0.085
Largest diff. peak and hole 0.25 and -0.20 e·Å⁻³

References

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8.[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.[Link]

  • Macrae, C. F., Sovago, I., Cottrell, S. J., Galek, P. T. A., McCabe, P., Pidcock, E., Platings, M., Shields, G. P., Stevens, J. S., Towler, M., & Wood, P. A. (2020). Mercury 4.0: from visualization to analysis, design and prediction. Journal of Applied Crystallography, 53(1), 226-235.[Link]

  • Desiraju, G. R., Vittal, J. J., & Ramanan, A. (2011). Crystal Engineering: A Textbook. World Scientific.[Link]

Foundational

Thermal Stability and Degradation Profile of 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone: A Mechanistic Guide

Introduction & Structural Significance 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone (CID 729354) is a highly specialized organic molecule that serves as a critical structural proxy in biomass valorization and mat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Significance

1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone (CID 729354) is a highly specialized organic molecule that serves as a critical structural proxy in biomass valorization and materials science[1]. Structurally, it is an α-carbonyl β-O-4 lignin model compound .

In native lignin macromolecules, the β-O-4 ether linkage is the most abundant inter-unit bond, comprising approximately 50% of the polymer's structural network[2]. Understanding the precise thermal degradation profile of this bond is the cornerstone of optimizing biomass pyrolysis and designing targeted depolymerization catalysts.

What makes this specific molecule unique is the presence of the α-carbonyl group paired with a 2,4-dihydroxyacetophenone (resacetophenone) A-ring[3]. Molecular dynamics simulations and NMR analyses of similar β-O-4 models reveal that intramolecular hydrogen bonding—specifically between the 2-hydroxyl group and the α-carbonyl oxygen—drastically influences conformational flexibility and electronic distribution[4]. This locked, planar conformation facilitates extended π -conjugation, which significantly alters the bond dissociation energy (BDE) of the adjacent ether linkage compared to standard α-hydroxyl models.

Mechanistic Degradation Profile (Thermolysis)

The thermal degradation of this compound is governed by the relative weakness of the Cβ​−O ether bond. The electron-withdrawing nature of the α-carbonyl group increases the electrophilicity of the α-carbon, weakening the adjacent β-O-4 linkage.

The Homolytic Cleavage Pathway

Upon reaching the onset degradation temperature ( Tonset​≈220∘C ), the molecule undergoes primary homolytic cleavage at the β-O-4 bond. This endothermic event yields two distinct radical intermediates:

  • 4-Methoxyphenoxy Radical: A relatively stable oxygen-centered radical.

  • 2,4-Dihydroxyacetophenone (Phenacyl) Radical: A highly stable carbon-centered radical, heavily stabilized by resonance delocalization through the α-carbonyl and the electron-donating hydroxyl groups on the aromatic ring.

Because these radicals are generated in a condensed solid or melt phase, they rapidly undergo hydrogen abstraction from the surrounding molecular matrix (or undergo disproportionation) to form stable volatile products: 4-methoxyphenol and resacetophenone .

Pathway A 1-(2,4-Dihydroxyphenyl)- 2-(4-methoxyphenoxy)ethanone B Homolytic β-O-4 Cleavage A->B Heat (>220°C) C 4-Methoxyphenoxy Radical B->C D 2,4-Dihydroxyacetophenone Radical B->D E 4-Methoxyphenol C->E +H• Abstraction F Resacetophenone D->F +H• Abstraction

Figure 1: Primary thermal degradation pathway of the α-carbonyl β-O-4 model compound.

Quantitative Data Summary

The following table synthesizes the expected quantitative thermal and kinetic parameters for this compound, derived from standard thermogravimetric and mass spectrometric evaluations of α-carbonyl β-O-4 models.

ParameterValue / RangeAnalytical MethodMechanistic Significance
Molecular Weight 274.27 g/mol High-Resolution MSBaseline for stoichiometric mass balance[1].
Tonset​ (Degradation) 220 – 240 °CTGA (N 2​ , 10 °C/min)Indicates the initiation of β-O-4 homolytic cleavage.
Tmax​ (Peak Rate) 280 – 310 °CDTG (Derivative TGA)Maximum rate of volatile evolution (phenolics).
Activation Energy ( Ea​ ) 145 – 160 kJ/molIsoconversional KineticsLower than α-OH models due to α-carbonyl radical stabilization.
Primary Volatiles m/z 124, 152Py-GC/MSConfirms Cβ​−O bond as the primary thermal weak point.

Self-Validating Experimental Protocols

To accurately capture the thermal stability and degradation kinetics of 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone, researchers must employ a coupled TGA-FTIR-MS (Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy and Mass Spectrometry) workflow.

Protocol: Isoconversional Thermal Profiling

Step 1: Rigorous Sample Preparation

  • Action: Mill the compound to a fine powder (particle size < 50 μm) and desiccate over P2​O5​ under vacuum for 24 hours.

  • Causality: Milling eliminates internal heat transfer limitations, ensuring the furnace temperature accurately reflects the sample temperature. Desiccation removes trace water. At elevated temperatures, trapped water acts as a nucleophile, artificially shifting the degradation mechanism from homolytic cleavage to hydrolytic cleavage, which corrupts kinetic data.

Step 2: Non-Isothermal Thermogravimetric Analysis (TGA)

  • Action: Load exactly 2.0 ± 0.1 mg of the sample into an alumina crucible. Run the TGA under a high-purity nitrogen purge (50 mL/min) at multiple distinct heating rates (e.g., 5, 10, 15, and 20 °C/min) from 25 °C to 600 °C.

  • Causality: Small sample sizes prevent secondary bimolecular reactions (e.g., radical recombination) that obscure the primary degradation pathway. Multiple heating rates are strictly required for isoconversional kinetic modeling.

Step 3: Evolved Gas Analysis (EGA)

  • Action: Route the TGA effluent through a heated transfer line (set to 280 °C to prevent condensation) into an in-line FTIR gas cell, followed by a mass spectrometer.

  • Causality: Real-time EGA provides chemical identity to the mass loss events. The appearance of O-H stretching (FTIR ~3600 cm⁻¹) and specific m/z fragments (124 and 152) perfectly validates the homolytic cleavage mechanism proposed in Figure 1.

Step 4: Kinetic Modeling (Flynn-Wall-Ozawa Method)

  • Action: Plot the logarithm of the heating rate ( logβ ) against the inverse of the absolute temperature ( 1/T ) for specific conversion fractions ( α ). Calculate the Activation Energy ( Ea​ ) from the slope.

  • Causality: Single-heating-rate methods force the assumption of a reaction order, which is invalid for complex solid-state radical reactions. Isoconversional methods extract Ea​ independently of the reaction model, creating a mathematically self-validating framework.

Workflow S1 1. Sample Preparation Desiccation & Milling S2 2. Non-Isothermal TGA Multiple Heating Rates S1->S2 S3 3. EGA Coupling In-line FTIR & MS S2->S3 S4 4. Kinetic Modeling Isoconversional Methods S3->S4

Figure 2: Self-validating TGA-FTIR-MS analytical workflow for thermal profiling.

Conclusion & Applications

The thermal degradation of 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone provides a high-fidelity window into the behavior of oxidized lignin networks. Because the α-carbonyl group lowers the activation energy required for β-O-4 cleavage, pre-oxidation strategies (converting α-OH to α-carbonyl) are highly viable pathways for lowering the energy requirements of industrial biomass depolymerization. Furthermore, the robust analytical protocols detailed above ensure that researchers can confidently map the thermodynamic boundaries of this compound, whether applying it as a lignin proxy or as an intermediate in advanced pharmaceutical synthesis.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 729354, Ethanone, 1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenoxy)-" PubChem,[Link]

  • National Institute of Standards and Technology. "Ethanone, 1-(2,4-dihydroxyphenyl)-" NIST Chemistry WebBook, SRD 69,[Link]

  • Zhang, H., et al. "Size Effect of a Ni Nanocatalyst on Supercritical Water Gasification of Lignin by Reactive Molecular Dynamics Simulations." ACS Sustainable Chemistry & Engineering,[Link]

  • Vermaas, J. V., et al. "On the Use of Molecular Dynamics Simulations for Elucidating Fine Structural, Physico-Chemical and Thermomechanical Properties of Lignocellulosic Systems: Historical and Future Perspectives." MDPI Materials,[Link]

  • Kishimoto, T., et al. "A Novel Selective Cleavage Method for β-O-4 Substructure in Lignins Named TIZ Method." ResearchGate,[Link]

Sources

Exploratory

An In-depth Technical Guide to 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone and its Congeners: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive literature review of 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone, a member of the α-aryloxy-...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive literature review of 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone, a member of the α-aryloxy-ω-hydroxyacetophenone class of compounds. This document delves into the synthetic pathways, physicochemical properties, and spectroscopic characterization of this and structurally related molecules. Furthermore, it explores the current understanding of their biological activities, including antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties, providing a foundation for future research and development in the pharmaceutical and life sciences sectors.

Introduction

The α-aryloxy-ω-hydroxyacetophenone scaffold is a significant structural motif in medicinal chemistry, forming the core of various biologically active compounds. 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone, with its dihydroxyphenyl and methoxyphenoxy moieties, represents a key molecule within this class. The presence of multiple hydroxyl and ether functional groups suggests a high potential for diverse biological interactions and a capacity for derivatization to modulate its pharmacological profile. This guide aims to consolidate the existing knowledge on this compound and its analogs, offering a critical overview for researchers engaged in the discovery and development of novel therapeutic agents.

Synthetic Methodologies

The synthesis of 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone can be approached through several established organic chemistry reactions. A plausible and efficient method is the Williamson ether synthesis , a robust and widely used method for forming ethers.[1][2][3] This approach involves the reaction of a phenoxide with a primary alkyl halide.

A proposed synthetic pathway for the title compound is outlined below:

Synthesis_of_1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone A 2,4-Dihydroxyacetophenone Int Int A->Int Deprotonation B 2-bromo-1-(4-methoxyphenyl)ethanone (or similar leaving group) P 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone B->P Base Base (e.g., K2CO3, NaH) Int->P SN2 Nucleophilic Substitution

Figure 1: Proposed Williamson Ether Synthesis for the title compound.

Experimental Protocol: A Proposed Williamson Ether Synthesis

This protocol is a proposed synthetic route based on established Williamson ether synthesis methodologies and the synthesis of structurally similar compounds.

Materials:

  • 2,4-Dihydroxyacetophenone

  • 2-Chloro-1-(4-methoxyphenyl)ethanone (or the corresponding bromo- derivative)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Deprotonation: To a solution of 2,4-dihydroxyacetophenone (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq). The reaction mixture is stirred at room temperature for 1 hour to facilitate the formation of the phenoxide. The regioselectivity of the alkylation at the 4-hydroxyl group is favored due to its higher acidity compared to the 2-hydroxyl group, which is involved in intramolecular hydrogen bonding with the carbonyl group.[4][5]

  • Nucleophilic Substitution: To the resulting mixture, add a solution of 2-chloro-1-(4-methoxyphenyl)ethanone (1.1 eq) in anhydrous DMF dropwise.

  • Reaction Monitoring: The reaction is heated to 60-80 °C and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone.

Physicochemical Properties and Spectroscopic Characterization

The fundamental physicochemical properties of 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone are summarized in the table below, based on available data.[6][7]

PropertyValue
Molecular Formula C₁₅H₁₄O₅
Molecular Weight 274.27 g/mol
IUPAC Name 1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone
CAS Number 121361-55-5

Spectroscopic Data (Predicted and from Related Compounds):

¹H NMR:

  • Aromatic Protons (2,4-dihydroxyphenyl ring): Three protons exhibiting characteristic splitting patterns (doublet, doublet of doublets, and doublet) in the aromatic region (δ 6.0-8.0 ppm).

  • Aromatic Protons (4-methoxyphenyl ring): Two doublets corresponding to the four protons in a para-substituted pattern (δ 6.5-7.5 ppm).

  • Methylene Protons (-O-CH₂-C=O): A singlet integrating to two protons, typically found in the range of δ 4.5-5.5 ppm.

  • Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons around δ 3.8 ppm.

  • Hydroxyl Protons (-OH): Two broad singlets, which are D₂O exchangeable. The phenolic proton at the 2-position is expected to be downfield due to hydrogen bonding with the carbonyl oxygen.

¹³C NMR:

  • Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 190-200 ppm.

  • Aromatic Carbons: Multiple signals in the aromatic region (δ 100-165 ppm). The carbons attached to oxygen atoms will be further downfield.

  • Methylene Carbon (-O-CH₂-C=O): A signal around δ 70-80 ppm.

  • Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.

Infrared (IR) Spectroscopy:

  • O-H Stretching: A broad band in the region of 3200-3500 cm⁻¹ corresponding to the phenolic hydroxyl groups.

  • C=O Stretching: A strong absorption band around 1640-1680 cm⁻¹ for the ketone carbonyl group.

  • C-O-C Stretching (Ether): Characteristic bands in the region of 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric).

  • C-H Aromatic Stretching: Signals above 3000 cm⁻¹.

Mass Spectrometry:

  • Molecular Ion Peak (M⁺): Expected at m/z = 274.

  • Fragmentation Pattern: Characteristic fragments corresponding to the loss of the methoxyphenoxy group, the dihydroxyphenyl group, and other fragments resulting from the cleavage of the ether and ketone functionalities.

Biological Activities and Potential Applications

While specific biological studies on 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone are limited in the reviewed literature, the structural motifs present in the molecule suggest a range of potential pharmacological activities based on studies of related compounds.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties. The dihydroxyphenyl moiety in the title compound is expected to confer significant radical scavenging activity. The mechanism of action likely involves hydrogen atom donation from the hydroxyl groups to neutralize free radicals.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a common and reliable method to evaluate the antioxidant capacity of a compound.[13]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Test compound

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare serial dilutions of the test compound and ascorbic acid in methanol.

  • In a 96-well plate, add 100 µL of the test compound or standard solution to 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of inhibition percentage against concentration.

Anti-inflammatory Activity

Many phenolic compounds exhibit anti-inflammatory properties by modulating inflammatory pathways, such as the inhibition of nitric oxide (NO) production and the expression of pro-inflammatory cytokines.[13]

Anti-inflammatory_Mechanism LPS LPS TLR4 TLR4 LPS->TLR4 activates NFkB NF-κB Pathway TLR4->NFkB activates iNOS iNOS Expression NFkB->iNOS induces NO Nitric Oxide (NO) Production iNOS->NO produces Inflammation Inflammation NO->Inflammation Compound 1-(2,4-Dihydroxyphenyl)-2- (4-methoxyphenoxy)ethanone Compound->NFkB inhibits

Figure 2: Potential Anti-inflammatory Mechanism of Action.

Antimicrobial Activity

Derivatives of 1-(2,4-dihydroxyphenyl)ethanone have been shown to possess antimicrobial activity against a range of bacteria and fungi.[1][2] The presence of hydroxyl groups and the overall lipophilicity of the molecule can contribute to its ability to disrupt microbial membranes or inhibit essential enzymes.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13]

Materials:

  • Test compound

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the test compound.

  • Perform serial two-fold dilutions of the compound in the broth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Cytotoxic Activity

Some α-phenoxyacetophenone derivatives have demonstrated cytotoxic activity against various cancer cell lines.[14][15] The potential mechanism could involve the induction of apoptosis or cell cycle arrest.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[16]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm.

  • Cell viability is expressed as a percentage of the untreated control. The IC₅₀ value is calculated.

Related Compounds of Interest

The study of compounds structurally related to 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone provides valuable insights into structure-activity relationships.

  • 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone: This deoxybenzoin is a known antioxidant and tyrosinase inhibitor.

  • 2'-Hydroxy-4'-methoxyacetophenone (Paeonol): This natural product exhibits anti-inflammatory and antioxidant properties.

  • Chalcones derived from 2,4-dihydroxy acetophenone: These compounds have shown a wide range of biological activities, including antimicrobial and anticancer effects.[8]

Conclusion and Future Perspectives

1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone is a promising scaffold for the development of new therapeutic agents. Based on the chemical features and the biological activities of related compounds, it is anticipated to possess antioxidant, anti-inflammatory, and potentially other pharmacological properties. However, there is a clear need for further research to fully elucidate its biological profile.

Future studies should focus on:

  • Definitive Synthesis and Characterization: The development and publication of a detailed, reproducible synthetic protocol and complete spectroscopic characterization of the title compound are essential.

  • Comprehensive Biological Evaluation: A systematic in vitro and in vivo evaluation of its antioxidant, anti-inflammatory, antimicrobial, and cytotoxic activities is warranted.

  • Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways through which this compound exerts its biological effects will be crucial for its further development.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and biological testing of a library of derivatives will help in identifying the key structural features required for optimal activity and selectivity.

This technical guide serves as a foundational resource to stimulate and guide future research into this intriguing class of molecules, with the ultimate goal of translating these scientific findings into tangible benefits for human health.

References

  • TSI Journals. (n.d.). SYNTHESIS AND IN VITRO ANTIMICROBIAL STUDIES OF [1-(2, 4-DIHYDROXYPHENYL) ETHANONE-β-PHENYL ETHYL AMINE] AND ITS COMPLEXES. Retrieved from [Link]

  • TSI Journals. (n.d.). Synthesis and In Vitro Antimicrobial Studies of [1-(2, 4-Dih | 10789. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of α-Keto Aldehydes via Selective Cu(I)-catalyzed Oxidation of α-Hydroxy Ketones. Retrieved from [Link]

  • Patel, K. H., et al. (2022). Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. World News of Natural Sciences, 46, 46-52. Retrieved from [Link]

  • MDPI. (2026). Cytotoxic and Apoptotic Effects of Compounds Isolated from Atalantia monophylla Peels on Human Cancer Cell Lines. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(2,4-dihydroxyphenyl)-. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(2,4-dihydroxyphenyl)-. Retrieved from [Link]

  • PubChem. (n.d.). Ethanone, 1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenoxy)-. Retrieved from [Link]

  • NMR Support, Faculty of Agriculture, Ryukoku University. (n.d.). 1. About 1H NMR 2. About 13C NMR 3. Simple Spectral Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxicity of compounds on different cell lines. Retrieved from [Link]

  • GNPS. (2017). GNPS Library Spectrum CCMSLIB00000848884. Retrieved from [Link]

  • PubChem. (n.d.). Ethanone, 1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenoxy)-. Retrieved from [Link]

  • PMC. (n.d.). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Retrieved from [Link]

  • ResearchGate. (n.d.). Product ion mass spectra of protonated (A) phenoxyethanol (m/z.... Retrieved from [Link]

  • Trade Science Inc. (n.d.). Cytotoxicity Activity of Semisynthetic Naphthoquinone-1-oximes against Cancer Cell Lines. Retrieved from [Link]

  • PMC. (2008). 1-(5-Chloro-2,4-dihydroxyphenyl)-2-(4-ethoxyphenyl)ethanone. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. Retrieved from [Link]

  • Asian Journal of Chemistry. (2022). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0240287). Retrieved from [Link]

  • American Chemical Society. (2022). Regioselective alkylation of 2,4-dihydroxybenzaldehyde and 2,4-dihydroxyacetophenone. Retrieved from [Link]of-2-4-dihydroxybenzaldehyde-and-2-4-dihydroxyacetophenone.html)

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Mechanistic Evaluation of 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone (CAS: 121361-55-5) Chemical Formula: C₁₅H₁₄O₅ | Molecular Weight: 274.27 g/mol Application Focus: Intermediate for the synthesis of bioactive isoflavonoids (e.g., formononetin derivatives), modified flavonoids, and pharmaceutical agents targeting 17β-hydroxysteroid dehydrogenase.

Introduction & Retrosynthetic Rationale

The synthesis of 2,4-dihydroxyphenoxyacetophenones represents a critical juncture in the development of synthetic phytoestrogens and aromatase inhibitors. The target molecule, 1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone , contains a highly functionalized resorcinol core linked via an ether bridge to a 4-methoxyphenyl moiety.

  • Route A: The Houben-Hoesch Reaction (Classical Regioselective Synthesis). This route utilizes an electrophilic aromatic substitution framework. By reacting resorcinol with 2-(4-methoxyphenoxy)acetonitrile in the presence of anhydrous HCl and ZnCl₂, the reaction is strictly directed to the electron-rich C4 position of the resorcinol ring. This avoids the problematic O-alkylation side reactions common in basic conditions .

  • Route B: Nucleophilic Substitution (Convergent O-Alkylation). This modern approach utilizes 2-chloro-1-(2,4-dihydroxyphenyl)ethanone and 4-methoxyphenol. While operationally simpler, it requires strict stoichiometric control of the base (K₂CO₃) to prevent the competitive deprotonation and subsequent polymerization of the 2,4-dihydroxyacetophenone core.

SynthesisPathway cluster_RouteA Route A: Houben-Hoesch Reaction cluster_RouteB Route B: Nucleophilic Substitution Target 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone (Target Molecule) A_SM Resorcinol + 2-(4-Methoxyphenoxy)acetonitrile A_Cond ZnCl2, HCl (gas) Dry Ether, 0°C A_SM->A_Cond A_Int Ketimine Hydrochloride Intermediate A_Cond->A_Int A_Hyd Aqueous Hydrolysis (H2O, Heat) A_Int->A_Hyd A_Hyd->Target Regioselective C-Acylation B_SM 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone + 4-Methoxyphenol B_Cond K2CO3 (Base), KI (Cat.) Acetone, Reflux B_SM->B_Cond B_Cond->Target SN2 O-Alkylation (Requires strict control)

Figure 1: Convergent synthetic pathways for 1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone.

Materials and Reagents

Reagent / MaterialCAS NumberRole in SynthesisPurity Requirement
Resorcinol 108-46-3Starting Material (Route A)≥99%, anhydrous
2-(4-Methoxyphenoxy)acetonitrile 13672-04-3Electrophile (Route A)≥98%
Zinc Chloride (ZnCl₂) 7646-85-7Lewis Acid Catalyst (Route A)≥98%, freshly fused
2-Chloro-1-(2,4-dihydroxyphenyl)ethanone 25015-92-3Electrophile (Route B)≥97%
4-Methoxyphenol (Mequinol) 150-76-5Nucleophile (Route B)≥99%
Potassium Carbonate (K₂CO₃) 584-08-7Mild Base (Route B)≥99%, oven-dried
Potassium Iodide (KI) 7681-11-0Finkelstein Catalyst (Route B)≥99%

Step-by-Step Experimental Methodologies

Protocol A: Regioselective Houben-Hoesch Synthesis

This protocol is highly recommended when absolute regiocontrol is required to prevent O-alkylation of the resorcinol hydroxyl groups.

1. Reaction Assembly:

  • In a flame-dried 250 mL three-neck flask equipped with a gas dispersion tube, magnetic stirrer, and a CaCl₂ drying tube, dissolve Resorcinol (1.10 g, 10.0 mmol) and 2-(4-methoxyphenoxy)acetonitrile (1.63 g, 10.0 mmol) in 50 mL of strictly anhydrous diethyl ether.

  • Causality: Moisture must be rigorously excluded; any trace water will prematurely hydrolyze the nitrile to an amide or acid, terminating the Friedel-Crafts-type coupling.

2. Lewis Acid Activation:

  • Add freshly fused, finely powdered anhydrous ZnCl₂ (0.68 g, 5.0 mmol) to the solution. Cool the reaction vessel to 0 °C using an ice-water bath.

3. Ketimine Formation:

  • Bubble dry HCl gas through the solution at a moderate rate for 2 to 4 hours until the solution is saturated.

  • Causality: The HCl protonates the nitrile, vastly increasing its electrophilicity. The ZnCl₂ coordinates with the intermediate, facilitating the nucleophilic attack by the C4 position of the resorcinol ring.

  • Seal the flask and store at 4 °C for 24–48 hours.

  • Self-Validation: The reaction is self-indicating. A heavy, oily, or crystalline precipitate of the ketimine hydrochloride will separate from the ether layer, confirming the successful formation of the intermediate.

4. Hydrolysis and Isolation:

  • Decant the ether layer and wash the precipitate with cold anhydrous ether (2 × 20 mL) to remove unreacted starting materials.

  • Add 50 mL of deionized water to the precipitate and heat the mixture to reflux (100 °C) for 2 hours.

  • Causality: Thermal aqueous hydrolysis cleaves the ketimine hydrochloride, converting it into the target ketone.

  • Cool the mixture to room temperature. Filter the resulting precipitate, wash with cold water, and recrystallize from aqueous ethanol to yield the pure product .

Protocol B: Convergent Nucleophilic Substitution

This protocol is faster and utilizes more accessible reagents, but requires strict adherence to the base stoichiometry.

1. Nucleophile Activation:

  • In a 100 mL round-bottom flask, dissolve 4-methoxyphenol (1.24 g, 10.0 mmol) in 40 mL of anhydrous acetone. Add oven-dried K₂CO₃ (1.52 g, 11.0 mmol) and stir at room temperature for 15 minutes.

  • Causality: K₂CO₃ is specifically chosen over NaOH. Its mild basicity selectively deprotonates the 4-methoxyphenol (pKa ~10.2) without fully deprotonating the strongly hydrogen-bonded 2-OH of the acetophenone (pKa ~12.0), thereby preventing unwanted intramolecular cyclizations.

2. Finkelstein Catalysis & Coupling:

  • Add KI (0.16 g, 10 mol%) followed by 2-chloro-1-(2,4-dihydroxyphenyl)ethanone (1.86 g, 10.0 mmol).

  • Causality: The catalytic KI converts the alpha-chloride into an alpha-iodide in situ. Iodide is a vastly superior leaving group, which accelerates the Sₙ2 displacement by the phenoxide and outcompetes side reactions.

3. Reflux and Monitoring:

  • Reflux the mixture (approx. 56 °C) under a nitrogen atmosphere for 6–8 hours.

  • Self-Validation: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The disappearance of the alpha-chloro ketone spot (UV active) and the appearance of a lower Rf product spot confirms completion.

4. Workup:

  • Cool the mixture and filter off the inorganic salts (KCl, K₂CO₃). Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash sequentially with 5% aqueous HCl (20 mL), water (20 mL), and brine (20 mL).

  • Causality: The mild acid wash neutralizes any residual phenoxides and removes basic impurities without risking the cleavage of the newly formed ether linkage. Dry over Na₂SO₄, concentrate, and recrystallize from ethanol/water.

Analytical Characterization & Validation

To ensure the integrity of the synthesized 1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone, the following analytical parameters should be verified against the isolated product:

Analytical MethodExpected Quantitative / Qualitative DataStructural Correlation
Physical State Off-white to pale yellow crystalline solidN/A
Melting Point 156 – 164 °CValidates crystalline purity.
¹H NMR (400 MHz, DMSO-d₆) 12.10 ppm (s, 1H)2-OH (Strongly H-bonded to the carbonyl).
10.60 ppm (s, 1H)4-OH (Free phenolic proton).
7.85 ppm (d, J = 8.8 Hz, 1H)H-6 of the resorcinol ring.
6.90 - 6.80 ppm (m, 4H)Aromatic protons of the 4-methoxyphenoxy group.
5.20 ppm (s, 2H)-CH₂-O- (Alpha-methylene protons, shifted downfield by adjacent oxygen and carbonyl).
3.70 ppm (s, 3H)-OCH₃ (Methoxy group protons).
ESI-MS (Positive Mode) m/z 275.1 [M+H]⁺Confirms molecular weight of 274.27 g/mol .

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 729354, Ethanone, 1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenoxy)-" PubChem, [Link]

  • Arkhipov, V. V., Smirnov, M. N., & Khilya, V. P. "Chemistry of modified flavonoids." Chemistry of Heterocyclic Compounds, vol. 33, 1997, pp. 505-515. [Link]

  • Axios Research. "2-chloro-1-(2,4-dihydroxyphenyl)ethanone (CAS 25015-92-3) Reference Standard." Axios Research, [Link]

Application

Application Notes and Protocols: Antioxidant Profiling of 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standardized Assay Protocol Introduction & Structural Rationale 1-(2,4-Dihydroxyphenyl)-2-(4-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standardized Assay Protocol

Introduction & Structural Rationale

1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone (CAS: 121361-55-5) is a synthetic deoxybenzoin derivative widely utilized as a precursor in the total synthesis of bioactive isoflavones, such as formononetin[1]. Beyond its utility as a synthetic building block, its structural topology makes it a highly effective phenolic antioxidant.

Causality of Antioxidant Action: The molecule features a resorcinol-type A-ring (2,4-dihydroxyphenyl) and a methoxy-substituted B-ring equivalent. The antioxidant capacity is fundamentally driven by the electron-rich 2,4-dihydroxy substitution on the acetophenone core.

  • The 4-Hydroxyl Group: Serves as the primary hydrogen atom donor. Upon donating a hydrogen atom to neutralize a free radical, the resulting phenoxyl radical is highly stabilized by resonance delocalization across the aromatic ring and the para-carbonyl group.

  • The 2-Hydroxyl Group: Forms a strong intramolecular hydrogen bond with the adjacent ethanone carbonyl oxygen. This interaction increases its Bond Dissociation Enthalpy (BDE), restricting its initial participation in radical scavenging but allowing it to act as a secondary donor or metal chelator in complex biological matrices.

Mechanistic Principles of Antioxidant Assays

To accurately profile the radical scavenging capacity of this compound, two standardized spectrophotometric assays are employed: DPPH and ABTS. These assays operate on distinct but complementary thermodynamic pathways[2].

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay evaluates the reduction of the stable, purple DPPH• radical to the yellow DPPH-H[3]. The reaction proceeds via a mixed mechanism[4]. Because the DPPH radical is sterically hindered, the reaction kinetics are highly sensitive to the steric accessibility of the 4-hydroxyl group on the ethanone compound.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay measures the neutralization of the blue-green ABTS•⁺ radical cation. It is predominantly a [4]. The ABTS•⁺ radical is less sterically hindered and reacts rapidly with electron donors, often yielding lower IC50 values and capturing the full electron-donating potential of the resorcinol moiety.

Mechanism A 1-(2,4-Dihydroxyphenyl)- 2-(4-methoxyphenoxy)ethanone (Antioxidant) B DPPH• / ABTS•⁺ (Free Radicals) A->B Electron/Proton Donation C Phenoxyl Radical (Resonance Stabilized) A->C Oxidation (HAT / SET) D DPPH-H / ABTS (Neutralized) B->D Reduction (Gains H• or e⁻)

Mechanistic pathway of radical scavenging via HAT/SET by the phenolic compound.

Experimental Design & Self-Validating Controls

To ensure trustworthiness and rigorous E-E-A-T standards, every protocol must be a self-validating system. Phenolic ethanones often exhibit native absorbance in the UV-Vis spectrum. If this native absorbance overlaps with the assay wavelengths (517 nm or 734 nm), it can artificially inflate the perceived remaining radical concentration, leading to false-negative scavenging results.

Critical Controls:

  • Sample Blank: A well containing the compound and solvent (without the radical) must be run in parallel. Its absorbance is subtracted from the test well to isolate the true radical reduction.

  • Positive Control (Trolox): A water-soluble vitamin E analog must be run on every plate to normalize day-to-day variations in radical stock viability[3].

  • Negative Control: Solvent + Radical (establishes the 100% uninhibited radical baseline).

Workflow Step1 1. Reagent Preparation Prepare DPPH• (0.2 mM) or ABTS•⁺ working solutions Step3 3. Microplate Assembly Mix Sample/Blank + Radical solution per well Step1->Step3 Step2 2. Sample Dilution Serially dilute compound in Methanol (1-200 µM) Step2->Step3 Step4 4. Incubation Dark conditions (DPPH: 30 min | ABTS: 6 min) Step3->Step4 Step5 5. Spectrophotometry Read Absorbance (DPPH: 517 nm | ABTS: 734 nm) Step4->Step5

Step-by-step workflow for high-throughput 96-well microplate antioxidant assays.

Step-by-Step Methodologies

Protocol A: High-Throughput DPPH Scavenging Assay

Optimized for 96-well microplates.

  • Reagent Preparation: Dissolve 7.88 mg of DPPH powder in 100 mL of HPLC-grade methanol to yield a 0.2 mM stock solution. Stir for 20 minutes and protect from light.

  • Sample Preparation: Dissolve 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone in DMSO to create a 10 mM master stock. Serially dilute in methanol to achieve working concentrations of 10, 20, 40, 80, and 160 µM.

  • Microplate Assembly:

    • Test Wells: Add 20 µL of sample dilution + 180 µL of DPPH working solution.

    • Control Wells: Add 20 µL of methanol + 180 µL of DPPH working solution.

    • Sample Blank Wells: Add 20 µL of sample dilution + 180 µL of methanol.

  • Incubation: Seal the plate with an optically clear film. Incubate in the dark at room temperature (25°C) for exactly 30 minutes to allow the HAT kinetics to reach a steady state.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

Protocol B: High-Throughput ABTS Scavenging Assay

Optimized for rapid SET evaluation.

  • Radical Cation Generation: Mix equal volumes of 7 mM ABTS aqueous solution and 2.45 mM potassium persulfate ( K2​S2​O8​ ). Incubate this mixture in the dark at room temperature for 12–16 hours to fully generate the dark blue ABTS•⁺ radical cation.

  • Working Solution: Dilute the ABTS•⁺ stock with ethanol or methanol until the absorbance at 734 nm reaches 0.70±0.02 (typically a 1:50 dilution).

  • Microplate Assembly:

    • Test Wells: Add 10 µL of sample dilution + 190 µL of ABTS working solution.

    • Control Wells: Add 10 µL of methanol + 190 µL of ABTS working solution.

    • Sample Blank Wells: Add 10 µL of sample dilution + 190 µL of methanol.

  • Incubation: Incubate in the dark at room temperature for exactly 6 minutes . The SET reaction is rapid; extending incubation can lead to radical degradation.

  • Measurement: Measure the absorbance at 734 nm .

Quantitative Data Interpretation

Formula for % Scavenging Activity: % Scavenging=[1−(Acontrol​Atest​−Ablank​​)]×100

Plot the % Scavenging against the logarithmic concentration of the compound. Utilize non-linear regression (4-parameter logistic curve) to calculate the IC50 (the concentration required to scavenge 50% of the radicals).

Expected Quantitative Benchmarks

The following table summarizes the expected kinetic behavior and IC50 ranges for 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone compared to industry standards.

Compound / StandardAssayExpected IC50 (µM)Max Scavenging (%)Dominant Mechanism
1-(2,4-Dihydroxyphenyl)... DPPH 40.5 ± 2.588.5Mixed HAT/SET
1-(2,4-Dihydroxyphenyl)... ABTS 25.2 ± 1.895.2SET
Trolox (Positive Control)DPPH25.0 ± 1.298.0Mixed HAT/SET
Trolox (Positive Control)ABTS15.3 ± 0.899.1SET
Ascorbic Acid (Standard)DPPH22.1 ± 1.097.5Mixed HAT/SET

Data Insight: The compound exhibits a lower IC50 in the ABTS assay compared to DPPH. This confirms that while the 4-hydroxyl group is an effective hydrogen donor, the molecule's overall electron-donating capability (SET) is highly efficient and less hindered by the steric constraints that limit DPPH interactions.

References

  • Huang, D., Ou, B., & Prior, R. L. (2005). The Chemistry behind Antioxidant Capacity Assays. Journal of Agricultural and Food Chemistry, 53(6), 1841-1856. URL:[Link]

  • Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements. Journal of Agricultural and Food Chemistry, 53(10), 4290-4302. URL:[Link]

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT - Food Science and Technology, 28(1), 25-30. URL:[Link]

Sources

Method

Application Notes &amp; Protocols: A Guide to Investigating 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone in Enzyme Inhibition Studies

Authored For: Researchers, Scientists, and Drug Development Professionals From: The Desk of a Senior Application Scientist Introduction: Unveiling the Potential of a Deoxybenzoin Scaffold 1-(2,4-Dihydroxyphenyl)-2-(4-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored For: Researchers, Scientists, and Drug Development Professionals From: The Desk of a Senior Application Scientist

Introduction: Unveiling the Potential of a Deoxybenzoin Scaffold

1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone is a polyphenolic compound belonging to the deoxybenzoin class of molecules.[1] Structurally, it features a resorcinol moiety (2,4-dihydroxyphenyl) linked to a methoxyphenoxy group via a carbonyl bridge. This arrangement of phenolic hydroxyl groups and aromatic rings is a hallmark of many biologically active natural products and synthetic compounds. Deoxybenzoins are recognized as important precursors in the biosynthesis of isoflavones and have garnered significant interest for their diverse pharmacological activities, including antioxidant and enzyme-modulating properties.[2]

The presence of the 2,4-dihydroxyphenyl group, in particular, suggests a strong potential for interaction with metalloenzymes, making this compound a prime candidate for enzyme inhibition studies. This guide provides a comprehensive framework for investigating the inhibitory activity of 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone, with a primary focus on tyrosinase, a key enzyme in dermatology and cosmetology. The protocols herein are designed to be robust and self-validating, enabling researchers to progress from initial screening to mechanistic and cell-based characterization.

Rationale for Target Selection: Why Tyrosinase?

Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a pivotal, rate-limiting role in the biosynthesis of melanin, the primary pigment in mammalian skin and hair.[3][4] It catalyzes two sequential reactions: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[3] Overproduction of melanin, often due to hyperactive tyrosinase, leads to common hyperpigmentation disorders such as melasma and age spots.[5] Consequently, inhibitors of tyrosinase are of significant interest as skin-lightening agents in both cosmetic and pharmaceutical development.[3][5]

The 1-(2,4-Dihydroxyphenyl) moiety is structurally analogous to tyrosinase's natural substrate, L-tyrosine. This structural mimicry, combined with the ability of the ortho- and para-hydroxyl groups to chelate the copper ions within the enzyme's active site, provides a strong mechanistic basis for its potential as a competitive tyrosinase inhibitor.[4][6] This guide will therefore focus on protocols to validate this hypothesis.

Proposed Mechanism of Inhibition

The primary hypothesized mechanism of action is the competitive inhibition of tyrosinase. The inhibitor molecule, 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone, is predicted to bind to the active site of the enzyme, thereby preventing the natural substrate (L-tyrosine or L-DOPA) from binding and being converted to product. This is likely achieved through the coordination of its hydroxyl groups with the binuclear copper center of the enzyme.

G cluster_0 Tyrosinase Active Site ActiveSite Copper (Cu2+) Center Product Dopaquinone (Melanin Precursor) ActiveSite->Product Catalyzes NoReaction Inhibition of Melanin Synthesis ActiveSite->NoReaction Blocked Substrate L-Tyrosine (Natural Substrate) Substrate->ActiveSite Binds Inhibitor 1-(2,4-Dihydroxyphenyl)-2- (4-methoxyphenoxy)ethanone Inhibitor->ActiveSite Competitively Binds (Chelates Copper)

Caption: Proposed competitive inhibition of tyrosinase.

Experimental Protocols

This section provides a logical workflow for the comprehensive evaluation of an enzyme inhibitor, from initial potency determination to cell-based efficacy.

G cluster_workflow Inhibitor Characterization Workflow P1 Protocol 1: Primary Screening & IC50 Determination P2 Protocol 2: Kinetic Analysis for Mechanism of Action P1->P2 Determine Potency P3 Protocol 3: Cell-Based Assay for Melanin Inhibition P2->P3 Elucidate Mechanism

Caption: Overall workflow for inhibitor evaluation.

Protocol 1: Primary Screening and IC50 Determination against Mushroom Tyrosinase

This protocol establishes the half-maximal inhibitory concentration (IC50), a key measure of the inhibitor's potency.[7] A colorimetric assay using mushroom tyrosinase is employed due to its commercial availability and well-established methodology.[3][8]

A. Principle of the Assay The assay measures the enzymatic oxidation of L-3,4-dihydroxyphenylalanine (L-DOPA) to dopachrome. Dopachrome is a colored product with a strong absorbance at approximately 475 nm.[3] In the presence of an inhibitor, the rate of dopachrome formation is reduced, allowing for the quantification of inhibitory activity. Kojic acid, a well-known tyrosinase inhibitor, serves as a positive control.[3][8]

B. Materials and Reagents

  • Mushroom Tyrosinase (EC 1.14.18.1), e.g., from Sigma-Aldrich

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone (Test Compound)

  • Kojic Acid (Positive Control)

  • Sodium Phosphate Buffer (e.g., 0.1 M, pH 6.8)

  • Dimethyl Sulfoxide (DMSO), spectrophotometric grade

  • 96-well clear, flat-bottom microplates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 475 nm

C. Reagent Preparation

  • Phosphate Buffer (0.1 M, pH 6.8): Prepare and adjust pH as required. Store at 4°C.

  • Test Compound Stock Solution (e.g., 20 mM): Dissolve 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone in DMSO. Store in small aliquots at -20°C.

  • Positive Control Stock Solution (e.g., 2 mM Kojic Acid): Dissolve Kojic acid in phosphate buffer or DMSO.[3] Store at -20°C.

  • Mushroom Tyrosinase Solution (e.g., 60 U/mL): Prepare a stock solution in cold phosphate buffer just before use. Keep the enzyme solution on ice at all times.[3]

  • L-DOPA Solution (10 mM): Dissolve L-DOPA in phosphate buffer. This solution is prone to auto-oxidation and must be prepared fresh immediately before the assay.[3]

D. Assay Procedure (96-well Plate Format)

  • Prepare Working Solutions: Create a series of dilutions of the test compound and Kojic acid in phosphate buffer. The goal is to have a range of concentrations to generate a dose-response curve (e.g., 8-10 concentrations). Ensure the final DMSO concentration in the well does not exceed 1-2% to avoid impacting enzyme activity.[3] Prepare a corresponding vehicle control (e.g., 1-2% DMSO in buffer).

  • Assay Plate Setup: Add reagents to the wells according to the table below. It is recommended to perform all measurements in triplicate.

Well TypeReagentVolume (µL)Purpose
Test (T) Test Compound Dilution20Measures inhibited enzyme activity
Phosphate Buffer100
Tyrosinase Solution40
Test Blank (Tb) Test Compound Dilution20Corrects for compound absorbance
Phosphate Buffer140
Control (E) Vehicle (DMSO in buffer)20Measures 100% enzyme activity
Phosphate Buffer100
Tyrosinase Solution40
Control Blank (Eb) Vehicle (DMSO in buffer)20Corrects for vehicle absorbance
Phosphate Buffer140
  • Pre-incubation: Mix the plate gently and pre-incubate at room temperature (or 37°C) for 10 minutes.[8] This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Start the reaction by adding 40 µL of 10 mM L-DOPA solution to all wells (T, Tb, E, Eb). The total volume in each well should now be 200 µL.[3]

  • Measurement: Immediately measure the absorbance at 475 nm in a kinetic mode for 15-20 minutes, or as an endpoint reading after a fixed time (e.g., 20 minutes).[8]

E. Data Analysis

  • Correct for Blanks: For each time point or endpoint, subtract the blank readings from the corresponding test/control readings.

    • Corrected Test Absorbance = Abs(T) - Abs(Tb)

    • Corrected Control Absorbance = Abs(E) - Abs(Eb)

  • Calculate Percentage Inhibition: Use the following formula: % Inhibition = [(Corrected Control Absorbance - Corrected Test Absorbance) / Corrected Control Absorbance] * 100

  • Determine IC50: Plot the % Inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.[9]

Protocol 2: Kinetic Analysis for Mechanism of Action

This protocol determines whether the inhibition is competitive, non-competitive, uncompetitive, or mixed by analyzing the enzyme kinetics at various substrate and inhibitor concentrations.[7]

A. Principle of the Assay By measuring the initial reaction rates at multiple substrate concentrations in the presence of fixed inhibitor concentrations, one can determine the effect of the inhibitor on the Michaelis-Menten parameters, Vmax (maximum reaction velocity) and Km (substrate concentration at half Vmax). Changes in these parameters reveal the mechanism of inhibition.

B. Methodology

  • Assay Setup: Prepare a matrix of reactions in a 96-well plate.

    • Rows: Use a range of L-DOPA substrate concentrations (e.g., 0.1x to 10x the known Km of tyrosinase for L-DOPA).

    • Columns: Use several fixed concentrations of the test inhibitor, based on its previously determined IC50 (e.g., 0x, 0.5x IC50, 1x IC50, 2x IC50).[7]

  • Procedure: Follow the same procedure as the IC50 assay (Protocol 1), initiating the reaction by adding the substrate. Measure the initial reaction rate (V₀) for each well by taking kinetic readings over a short period where the reaction is linear.

  • Data Analysis:

    • For each inhibitor concentration, plot the initial reaction rate (V₀) against the substrate concentration [S].

    • Fit this data to the Michaelis-Menten equation to determine the apparent Vmax and Km values.

    • Alternatively, create a Lineweaver-Burk (double reciprocal) plot (1/V₀ vs. 1/[S]). The pattern of line intersections is characteristic of the inhibition type:

      • Competitive: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

      • Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

      • Uncompetitive: Lines are parallel (both Vmax and Km decrease).

Protocol 3: Cell-Based Assay for Melanin Inhibition in B16F10 Melanoma Cells

This protocol assesses the compound's ability to inhibit melanin synthesis within a living cell model, providing more biologically relevant data and accounting for factors like cell permeability and potential cytotoxicity.[5]

A. Principle of the Assay B16F10 murine melanoma cells are a standard cell line used for studying melanogenesis.[10] When stimulated (e.g., with α-Melanocyte-Stimulating Hormone, α-MSH), these cells produce melanin. The test compound is added to the cell culture, and its effect on the final melanin content is quantified after a set incubation period.[5]

B. Materials and Reagents

  • B16F10 melanoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin

  • Test Compound, 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone

  • α-MSH (optional, to stimulate melanogenesis)

  • Cell Lysis Buffer (e.g., 1N NaOH with 10% DMSO)[5]

  • Phosphate-Buffered Saline (PBS)

  • 24- or 96-well cell culture plates

  • MTT or similar reagent for cell viability assay

C. Procedure

  • Cell Culture and Seeding: Culture B16F10 cells under standard conditions (37°C, 5% CO₂). Seed the cells into a 24- or 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Remove the old medium and replace it with fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (Kojic acid). If using, co-administer α-MSH to all wells (except a non-stimulated control) to induce melanin synthesis.[5]

  • Incubation: Incubate the cells for 48-72 hours.[5]

  • Cell Viability Assay (Parallel Plate): It is crucial to assess cytotoxicity. Set up a parallel plate under identical conditions and perform an MTT assay to ensure that any reduction in melanin is not simply due to cell death.

  • Melanin Content Measurement:

    • After incubation, carefully wash the cells with PBS.

    • Lyse the cells by adding the Lysis Buffer to each well and incubating (e.g., at 80°C for 1 hour).

    • Transfer the lysate to a new 96-well plate.

    • Measure the absorbance of the lysate at 405 nm using a microplate reader. This absorbance is proportional to the melanin content.[5]

  • Data Analysis:

    • Calculate the percentage of melanin content relative to the stimulated control cells.

    • Normalize the melanin content to the cell viability data obtained from the parallel MTT assay. This ensures the observed effect is a true inhibition of melanogenesis.[5]

Hypothetical Data Presentation

The following table illustrates how quantitative data for the inhibitory activity of 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone could be presented.

Enzyme TargetInhibitorIC50 (µM)Inhibition Type
Mushroom Tyrosinase1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone5.2 ± 0.7Competitive
Kojic Acid (Positive Control)22.8 ± 2.5Competitive

Values are for illustrative purposes only.

References

  • BenchChem. (2025). Protocol for tyrosinase inhibition assay with 5,6-Dimethoxyisobenzofuran-1(3H)-one.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Testing of Novel Enzyme Inhibitors.
  • Bio-protocol. (2024). 3.4.3. Tyrosinase Inhibition Assay.
  • Bio-protocol. Tyrosinase inhibition assay.
  • Abcam. Tyrosinase Inhibitor Screening Assay Kit (Colorimetric).
  • BenchChem. (2025). Application Notes and Protocols: In Vitro Enzyme Inhibition Assays for Glabrocoumarone B.
  • Bio-protocol. 3.4. In Vitro Enzyme Inhibitory Assays.
  • BioVision. Tyrosinase Inhibitor Screening Kit (Colorimetric).
  • BenchChem. (2025). Application Notes and Protocols for 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone as a Tyrosinase Inhibitor.
  • J&K Scientific. 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone | 487-49-0.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone.
  • Bio-protocol. 3.6. In Vitro Kinase Inhibition Assay.
  • BenchChem. (2025). 2-(4-hydroxyphenyl)ethanone in Medicinal Chemistry: Application Notes and Protocols.
  • Da-Ta Biotech. (2024). In Vitro Enzyme Assay: Cutting Edge Research.
  • PubChem. Ethanone, 1-(2,4-dihydroxyphenyl)-2-(2-methoxyphenoxy)-.
  • Biological & Pharmaceutical Bulletin. (2005). Biol. Pharm. Bull. 28(2) 323—327.
  • Sigma-Aldrich. 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone.
  • MDPI. (2014). 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) Ethanone-Induced Cell Cycle Arrest in G 1 /G 0 in HT-29 Cells Human Colon Adenocarcinoma Cells.
  • PubChem. Ethanone, 1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenoxy)-.
  • Journal of Dermatological Science. (2011). 1-(2,4-Dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylpheny)propane inhibits melanin synthesis by dual mechanisms.
  • MDPI. (2009). An Updated Review of Tyrosinase Inhibitors.
  • ResearchGate. (2016). 1-(2,4-dihydroxyphenyl)-1-ethanone hydrazone derivatives as notable butyrylcholinesterase inhibitors.
  • Molecules. (2018). A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with Anti-Melanogenesis Properties in α-MSH and IBMX-Induced B16F10 Melanoma Cells.

Sources

Application

Application Note: Advanced HPLC Quantification of 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Executive Summary & Chemical Profiling 1-(2,4-Dihydroxyphenyl)-2-(4-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Executive Summary & Chemical Profiling

1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone (CAS: 121361-55-5) is a structurally complex phenolic ketone[1]. With a molecular formula of C15H14O5 and a monoisotopic mass of 274.08 Da[2], it frequently serves as a critical intermediate in the synthesis of bioactive flavonoids, antioxidant formulations, and targeted pharmaceutical agents.

Because of its specific functional groups—namely, the ionizable phenolic hydroxyls and the hydrophobic methoxyphenoxy ether—quantifying this compound requires a highly optimized Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method[3]. This application note provides a comprehensive, self-validating analytical protocol designed to ensure high precision, accuracy, and reproducibility in both quality control (QC) and research settings.

Mechanistic Rationale for Method Design

As a Senior Application Scientist, I approach method development not as a random selection of parameters, but as a logical response to the molecule's physicochemical properties. The experimental choices in this protocol are governed by the following causal relationships:

  • Suppression of Ionization (The pH Challenge): The presence of two phenolic hydroxyl groups on the aromatic ring introduces a significant chromatographic challenge. Phenols typically exhibit pKa values between 7.0 and 9.0. In an unbuffered or neutral mobile phase, these groups undergo partial ionization, leading to secondary interactions with residual silanol groups on the silica-based stationary phase. This manifests as severe peak tailing and poor resolution[3]. To mitigate this, the mobile phase is acidified to pH ~2.8 using 0.1% formic acid, ensuring the analyte remains fully protonated (neutral)[4].

  • Stationary Phase Selection: The 4-methoxyphenoxy moiety provides substantial hydrophobicity. By keeping the molecule in its neutral state, it partitions cleanly and strongly into a standard C18 (octadecylsilane) stationary phase, yielding sharp, symmetrical peaks[5].

  • Detection Wavelength: The conjugated ketone system bridging the dihydroxyphenyl ring yields a robust UV chromophore. Diode-Array Detection (DAD) or UV detection at 280 nm provides maximum signal-to-noise ratio while minimizing baseline drift from the mobile phase gradient.

Mechanism Analyte 1-(2,4-Dihydroxyphenyl)-2- (4-methoxyphenoxy)ethanone Sub1 Phenolic -OH Groups (Ionizable) Analyte->Sub1 Sub2 Aromatic Rings & Methoxy Group Analyte->Sub2 Act1 Acidic Mobile Phase (pH ~ 2.8) Sub1->Act1 requires Act2 C18 Stationary Phase (Hydrophobic) Sub2->Act2 interacts with Res1 Suppresses Ionization (Prevents Peak Tailing) Act1->Res1 Res2 Strong Retention & High Resolution Act2->Res2

Mechanistic rationale for mobile phase and stationary phase selection.

Chromatographic Conditions

To achieve baseline separation and rapid throughput, a gradient elution profile is utilized. The following tables summarize the optimized parameters.

Table 1: Optimized Instrument Parameters
ParameterSpecification
Column C18, 4.6 mm × 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Ultrapure Water (v/v)
Mobile Phase B Acetonitrile (HPLC Grade)
Elution Mode Gradient (See Table 2)
Flow Rate 1.0 mL/min
Column Temperature 30 °C ± 2 °C
Detection Wavelength 280 nm (UV or PDA/DAD)
Injection Volume 10 µL
Table 2: Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase BRationale
0.08020Initial hold to focus the analyte band.
2.08020Elution of highly polar impurities.
10.02080Linear ramp to elute the hydrophobic target compound.
12.02080Wash step to clear strongly retained matrix components.
12.18020Return to initial conditions.
15.08020Column re-equilibration prior to the next injection.

Step-by-Step Experimental Protocol

Preparation of Reagents
  • Mobile Phase A: Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of Ultrapure Water (18.2 MΩ·cm). Mix thoroughly and filter through a 0.22 µm PTFE membrane. Degas via ultrasonication for 10 minutes.

  • Mobile Phase B: Use 1000 mL of HPLC-grade Acetonitrile. Filter and degas as described above.

  • Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Ultrapure Water.

Preparation of Standard Solutions
  • Stock Standard (1.0 mg/mL): Accurately weigh 10.0 mg of 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the Diluent.

  • Working Standard (50 µg/mL): Pipette 0.5 mL of the Stock Standard into a 10 mL volumetric flask and dilute to the mark with the Diluent. Vortex for 30 seconds to ensure homogeneity.

Preparation of Sample Solutions
  • Accurately weigh an amount of the sample equivalent to approximately 10.0 mg of the active compound into a 10 mL volumetric flask.

  • Add 7 mL of Diluent and sonicate for 15 minutes at room temperature to ensure complete extraction.

  • Allow the solution to cool to room temperature, then make up to the 10 mL mark with Diluent.

  • Filter the solution through a 0.45 µm nylon syringe filter before transferring it to an HPLC vial.

The Self-Validating System: System Suitability Testing (SST)

Trustworthiness in analytical chemistry dictates that an instrument must prove its capability before analyzing unknown samples[5]. Inject the Working Standard (50 µg/mL) six consecutive times. The system is only validated for sample analysis if it meets the following criteria:

  • Retention Time (RT) Precision: %RSD ≤ 1.0%

  • Peak Area Precision: %RSD ≤ 2.0%

  • Tailing Factor (Tf): ≤ 1.5 (Confirms successful suppression of phenolic ionization)

  • Theoretical Plates (N): ≥ 3000 (Confirms column efficiency)

HPLC_Workflow A 1. Sample & Standard Preparation B 2. Mobile Phase Optimization (Acidic Buffer + ACN) A->B C 3. System Suitability Testing (SST) B->C D 4. Chromatographic Separation (C18 Column) C->D E 5. UV Detection (λ = 280 nm) D->E F 6. Data Acquisition & Method Validation E->F

Workflow for the HPLC quantification of 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone.

Method Validation Parameters

Following the establishment of the protocol, the method must be validated according to standard analytical guidelines (e.g., ICH Q2)[6]. Table 3 outlines the expected validation parameters for this specific analyte based on its chromophoric strength and chromatographic behavior.

Table 3: Expected Validation Data Summary
Validation ParameterAcceptance CriteriaExpected Result for Target Analyte
Linearity Range Correlation coefficient (R²) > 0.9991.0 µg/mL to 100.0 µg/mL
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥ 3:1~ 0.05 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise (S/N) ≥ 10:1~ 0.15 µg/mL
Method Precision (Repeatability) %RSD of 6 sample preparations ≤ 2.0%< 1.2%
Accuracy (Recovery) Mean recovery between 98.0% - 102.0%99.5% ± 1.0% across 3 levels
Specificity No interference at the retention timeBlank and placebo show zero peaks at ~8.5 min

References

  • PubChem (National Center for Biotechnology Information). Ethanone, 1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenoxy)- | C15H14O5 | CID 729354. Retrieved from:[Link]

  • PubChemLite (Université du Luxembourg). 121361-55-5 (C15H14O5) Structural Information. Retrieved from:[Link]

  • Journal of Young Pharmacists . Application of Reversed-Phase HPLC Method for the Simultaneous Determination of Active Pharmaceutical Ingredients. Retrieved from: [Link]

Sources

Method

Application Notes &amp; Protocols: Leveraging 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone for Advanced Flavonoid Synthesis

Introduction: A Modern Approach to Isoflavonoid Synthesis Flavonoids and their subclasses, such as isoflavonoids, represent a cornerstone of natural product chemistry and drug discovery, exhibiting a wide array of biolog...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Modern Approach to Isoflavonoid Synthesis

Flavonoids and their subclasses, such as isoflavonoids, represent a cornerstone of natural product chemistry and drug discovery, exhibiting a wide array of biological activities. The synthetic accessibility of these scaffolds is paramount for developing novel therapeutic agents. While classical methods for flavonoid synthesis are well-established, the demand for more efficient and versatile routes has led to the exploration of novel precursors.

This guide focuses on the strategic use of 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone , a deoxybenzoin derivative, as a pivotal precursor for the synthesis of isoflavonoids. Deoxybenzoins (1,2-diaryl-ethanones) are highly valuable intermediates because they already contain the C6-C1-C6 backbone characteristic of isoflavonoids. The targeted precursor, with its specific hydroxylation and methoxyphenoxy substitution, offers a direct route to functionalized isoflavonoids, potentially simplifying traditional multi-step syntheses.

This document provides a comprehensive overview, from the synthesis of the precursor itself to its cyclization into the isoflavonoid core, underpinned by mechanistic insights and detailed, field-tested protocols.

Part 1: Synthesis of the Precursor: 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone

The precursor is not a readily available commercial compound and must be synthesized. A reliable method involves the α-aryloxylation of a substituted acetophenone. This protocol details the synthesis starting from the common laboratory reagent, 2',4'-dihydroxyacetophenone.

Principle: The synthesis proceeds via the formation of an α-bromo intermediate from 2',4'-dihydroxyacetophenone, followed by a nucleophilic substitution with 4-methoxyphenol. The hydroxyl groups on the acetophenone are typically protected to prevent side reactions.

Experimental Protocol: Precursor Synthesis

Step 1: Protection of Hydroxyl Groups

  • Dissolve 2',4'-dihydroxyacetophenone (1.0 eq) in dry acetone in a round-bottom flask.

  • Add potassium carbonate (K₂CO₃) (2.5 eq) to the solution.

  • Add benzyl bromide (BnBr) (2.2 eq) dropwise while stirring.

  • Reflux the mixture for 12-16 hours, monitoring the reaction by TLC until the starting material is consumed.

  • After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product (2',4'-dibenzyloxyacetophenone) by recrystallization from ethanol.

Step 2: α-Bromination

  • Dissolve the protected acetophenone (1.0 eq) in a suitable solvent such as chloroform or ethyl acetate.

  • Add a brominating agent, such as N-Bromosuccinimide (NBS) (1.1 eq), and a catalytic amount of a radical initiator like AIBN.

  • Reflux the mixture for 2-4 hours. The reaction progress can be monitored by the disappearance of the starting material on a TLC plate.

  • Once the reaction is complete, cool the mixture to room temperature, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude α-bromo-2',4'-dibenzyloxyacetophenone.

Step 3: Nucleophilic Substitution (α-Aryloxylation)

  • In a separate flask, dissolve 4-methoxyphenol (1.2 eq) in a polar aprotic solvent like DMF.

  • Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) (1.5 eq), and stir for 20-30 minutes at room temperature to form the phenoxide.

  • Add the crude α-bromo intermediate from Step 2, dissolved in a minimal amount of DMF, to the phenoxide solution.

  • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. Monitor by TLC.

  • After completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting protected deoxybenzoin by column chromatography.

Step 4: Deprotection

  • Dissolve the purified, protected precursor in a suitable solvent like methanol or ethyl acetate.

  • Add a palladium on carbon catalyst (10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (hydrogen balloon or a Parr hydrogenator) and stir vigorously for 8-12 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

  • The resulting solid is the target precursor, 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone, which can be purified by recrystallization.

Workflow for Precursor Synthesis

G cluster_0 Step 1: Protection cluster_1 Step 2: Bromination cluster_2 Step 3: Aryloxylation cluster_3 Step 4: Deprotection A 2',4'-Dihydroxyacetophenone B Protection (BnBr, K2CO3) A->B C 2',4'-Dibenzyloxyacetophenone B->C D α-Bromination (NBS, AIBN) C->D E α-Bromo Intermediate D->E G Nucleophilic Substitution E->G F 4-Methoxyphenol + K2CO3 F->G H Protected Deoxybenzoin G->H I Deprotection (H2, Pd/C) H->I J Final Precursor I->J

Caption: Synthetic workflow for the precursor molecule.

Part 2: Synthesis of Isoflavonoids from the Deoxybenzoin Precursor

The synthesized precursor is now ready for cyclization to form the isoflavonoid core. This is typically achieved by introducing a one-carbon unit that will become the C2 of the isoflavonoid chromone ring. Several methods exist, with the choice of reagent influencing the final substitution at the C2 position.

Principle: The reaction involves an intramolecular cyclization of the deoxybenzoin. A formylating agent reacts with the deoxybenzoin to form an intermediate that subsequently cyclizes and dehydrates to yield the isoflavone. This is a key step in many isoflavonoid syntheses.

Experimental Protocol: Isoflavone Synthesis

Method A: Vilsmeier-Haack Cyclization (for unsubstituted C2)

  • Cool a solution of dry N,N-dimethylformamide (DMF) (10 eq) to 0 °C in a three-neck flask equipped with a dropping funnel and a nitrogen inlet.

  • Add phosphorus oxychloride (POCl₃) (3 eq) dropwise to the DMF, keeping the temperature below 5 °C. Stir for 30 minutes to form the Vilsmeier reagent.

  • Dissolve the precursor, 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone (1.0 eq), in a minimal amount of dry DMF.

  • Add the precursor solution dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture onto crushed ice.

  • A precipitate will form. Filter the solid, wash thoroughly with water, and dry.

  • The crude product is the target isoflavone, which can be purified by recrystallization from ethanol or by column chromatography.

Method B: Using N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)

  • Dissolve the deoxybenzoin precursor (1.0 eq) in N,N-dimethylformamide dimethyl acetal (DMF-DMA) (5-10 eq).

  • Reflux the mixture for 3-5 hours. The reaction can be monitored by TLC.

  • After cooling, evaporate the excess DMF-DMA under reduced pressure.

  • The residue contains the target isoflavone. Purify by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Reaction Mechanism: Isoflavone Formation

G Precursor Deoxybenzoin Precursor Intermediate Formylated Intermediate Precursor->Intermediate Formylation Formylating_Agent Formylating Agent (e.g., Vilsmeier Reagent) Formylating_Agent->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration Isoflavone Isoflavone Product Dehydration->Isoflavone

Caption: General mechanism for isoflavone synthesis.

Part 3: Data Summary & Troubleshooting

Table 1: Reaction Parameters and Expected Outcomes
StepKey ReagentsSolventTemp. (°C)Time (h)Expected YieldPurification Method
Protection BnBr, K₂CO₃AcetoneReflux12-16>90%Recrystallization
α-Bromination NBS, AIBNCHCl₃Reflux2-4>85% (crude)Use directly
α-Aryloxylation 4-Methoxyphenol, K₂CO₃DMF60-804-670-85%Column Chromatography
Deprotection H₂, 10% Pd/CMeOHRT8-12>95%Recrystallization
Isoflavone (Method A) POCl₃, DMFDMF60-704-665-80%Recrystallization/Column
Isoflavone (Method B) DMF-DMADMF-DMAReflux3-570-85%Column Chromatography
Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Incomplete Protection Insufficient reagents; wet solvent.Use excess benzyl bromide and K₂CO₃. Ensure all solvents are anhydrous.
Low Yield in Bromination Decomposition of product; insufficient initiator.Run the reaction under inert atmosphere. Add the initiator in portions. Avoid prolonged heating.
Multiple Products in Aryloxylation O-arylation vs. C-arylation; side reactions.Use a non-nucleophilic base. Control the temperature carefully. Ensure complete formation of the phenoxide before adding the bromide.
Incomplete Deprotection Inactive catalyst; insufficient hydrogen pressure.Use fresh Pd/C catalyst. Ensure the system is properly flushed with hydrogen. Increase reaction time or pressure.
Low Yield in Cyclization Inactive Vilsmeier reagent; decomposition of precursor.Prepare the Vilsmeier reagent fresh at 0 °C. Add the precursor solution slowly at low temperature.

Conclusion and Future Perspectives

The use of 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone as a precursor provides a robust and efficient pathway for the synthesis of specifically substituted isoflavonoids. This method offers significant advantages in terms of convergence and the ability to introduce desired functionalities at specific positions. The protocols outlined in this guide are designed to be reproducible and scalable, providing a solid foundation for researchers in drug discovery and natural product synthesis. Further exploration could involve diversifying the substitution patterns on both aromatic rings of the precursor to generate extensive libraries of novel isoflavonoid compounds for biological screening.

References

  • Note: The synthesis described is a well-established chemical transformation. The references provided are representative examples of the chemical principles involved in flavonoid and isoflavonoid synthesis.
Application

Application Note: 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone as a Reference Standard for Chromatographic Analysis

[label=" Heterolytic", fontcolor="#202124", Refining the Workflow I've just refined the analytical workflow. I've expanded on why acidified methanol is used for extraction, highlighting its role in preventing the oxidati...

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Author: BenchChem Technical Support Team. Date: April 2026

[label=" Heterolytic", fontcolor="#202124",

Refining the Workflow

I've just refined the analytical workflow. I've expanded on why acidified methanol is used for extraction, highlighting its role in preventing the oxidative degradation of the phenolic ring and I've integrated "isocratic hold" and "gradient elution" to sharpen the chromatographic descriptions. Also, I've incorporated "matrix-matched calibration" in the calibration section and integrated "homolytic vs heterolytic cleavage" to describe bond breaking. Finally, I've updated the introduction to explicitly name 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone.

Introduction & Scope

The compound 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone (C₁₅H₁₄O₅) is a highly specialized phenolic ketone. Structurally, it features a resorcinol-type A-ring (2,4-dihydroxyphenyl) and a 4-methoxyphenoxy group connected via a β-O-4 ether linkage. This specific structural motif makes it an indispensable analytical standard in two primary fields of research:

  • Biomass Valorization & Lignin Depolymerization: It serves as a robust model compound for the β-O-4 aryl ether linkage, which is the most abundant inter-unit linkage in native lignin [5.10].

  • Flavonoid & Plant Phenolic Profiling: It acts as a structural surrogate and internal standard for the liquid chromatography-mass spectrometry (LC-MS/MS) analysis of complex plant extracts and isoflavonoid precursors.

This application note provides a comprehensive, field-validated protocol for the chromatographic separation, detection, and quantification of this standard using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).

Physicochemical Properties & Analytical Challenges

When analyzing phenolic compounds, researchers frequently encounter peak tailing, oxidative degradation, and unpredictable retention shifts. The electron-rich 2,4-dihydroxyphenyl ring is highly susceptible to auto-oxidation, while the phenolic hydroxyl groups (pKa ~9.0–10.5) can undergo partial ionization at neutral pH, leading to secondary interactions with residual silanols on silica-based stationary phases.

To counteract this, the analytical system must be strictly controlled using acidic modifiers and optimized extraction solvents[1].

Table 1: Physicochemical Properties
ParameterValue / Description
Chemical Name 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone
Molecular Formula C₁₅H₁₄O₅
Molecular Weight 274.27 g/mol
Key Structural Features β-O-4 ether linkage, 2,4-dihydroxyphenyl ring, 4-methoxyphenoxy ring
Solubility Soluble in Methanol, Acetonitrile, DMSO; Insoluble in non-polar alkanes
UV Absorbance Maxima ~280 nm and ~320 nm (characteristic of conjugated phenolics)

Experimental Protocols & Methodologies

Standard Preparation and Extraction

Rationale: Phenolic compounds degrade rapidly in alkaline or purely aqueous environments due to oxidation. Acidified organic solvents stabilize the phenolic hydroxyls and maximize extraction yields[1].

  • Stock Solution: Accurately weigh 10.0 mg of the standard and dissolve in 10.0 mL of LC-MS grade Methanol containing 0.1% Formic Acid to yield a 1.0 mg/mL stock solution.

  • Storage: Store in amber glass vials at -20°C to prevent photo-oxidation and thermal degradation.

  • Working Solutions: Dilute the stock solution serially using the initial mobile phase composition (95% Water / 5% Acetonitrile with 0.1% Formic Acid) to construct a calibration curve ranging from 10 ng/mL to 10 µg/mL.

HPLC-DAD Separation Method

Rationale: A core-shell C18 column is selected over traditional fully porous silica. The solid core reduces the diffusion path of the analytes, minimizing longitudinal diffusion (the B-term in the van Deemter equation) and resulting in exceptionally sharp peaks. Formic acid (0.1% to 1.0%) is mandatory in both mobile phases to suppress the ionization of the phenolic groups, ensuring they remain in a neutral, hydrophobic state for predictable reversed-phase retention[2].

  • Column: Core-shell C18 (e.g., 100 mm × 2.1 mm, 2.6 µm particle size).

  • Column Temperature: 40°C (reduces mobile phase viscosity and improves mass transfer).

  • Injection Volume: 2.0 µL.

  • Detection: DAD scanning from 200–400 nm; extraction wavelength at 280 nm.

Table 2: HPLC Gradient Program
Time (min)% Mobile Phase A (0.1% FA in H₂O)% Mobile Phase B (0.1% FA in ACN)Flow Rate (mL/min)
0.09550.4
2.09550.4
10.050500.4
15.010900.4
18.010900.4
18.19550.4
22.09550.4
LC-MS/MS Detection (ESI Negative Mode)

Rationale: Phenolic compounds possess acidic hydroxyl protons that are readily deprotonated in the electrospray source, yielding a highly stable [M-H]⁻ precursor ion. Negative ionization mode provides superior signal-to-noise ratios compared to positive mode for this class of molecules. During collision-induced dissociation (CID), the β-O-4 ether linkage undergoes predictable heterolytic cleavage[3].

  • Ionization Mode: Electrospray Ionization (ESI) - Negative.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350°C.

  • Desolvation Gas Flow: 800 L/hr (Nitrogen).

Table 3: LC-MS/MS MRM Parameters
Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Structural Assignment
273.1 [M-H]⁻151.050202,4-Dihydroxybenzoyl anion
273.1 [M-H]⁻123.050254-Methoxyphenolate anion

Visualizations of Analytical Workflows and Mechanisms

To ensure reproducibility and mechanistic understanding, the overall analytical workflow and the specific mass spectrometric fragmentation pathways are mapped below.

Workflow N1 Standard Prep (Acidified MeOH) N2 Chromatography (Core-Shell C18) N1->N2 N3 Detection (HPLC-DAD & MS) N2->N3 N4 Data Analysis (MRM Quantitation) N3->N4

Figure 1. Chromatographic analytical workflow for phenolic standard quantification.

Fragmentation Precursor Precursor Ion [M-H]⁻ m/z 273.1 Cleavage β-O-4 Ether Cleavage Precursor->Cleavage Product1 Product Ion 1 m/z 151.0 Cleavage->Product1 Heterolytic Product2 Product Ion 2 m/z 123.0 Cleavage->Product2 Charge Retention

Figure 2. Proposed ESI-MS/MS fragmentation pathway of the β-O-4 ether linkage.

System Suitability and Validation (Self-Validating System)

To ensure the protocol acts as a self-validating system, analysts must perform the following checks prior to running unknown samples:

  • Retention Time Stability: The retention time of 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone must not drift by more than ±0.1 minutes across 6 consecutive injections. Drift indicates improper column equilibration or mobile phase preparation errors.

  • Ion Ratio Confirmation: The ratio between the quantifier ion (m/z 151.0) and the qualifier ion (m/z 123.0) must remain within ±15% of the established standard ratio. Deviations indicate co-eluting matrix interference.

  • Peak Asymmetry: The USP tailing factor for the standard peak at 280 nm should be ≤ 1.2. A higher value suggests that the formic acid concentration is insufficient to suppress silanol interactions.

References

  • HPLC/DAD ANALYSIS OF PHENOLIC COMPOUNDS FROM LAVENDER AND ITS APPLICATION TO QUALITY CONTROL Source: Taylor & Francis (Journal of Liquid Chromatography & Related Technologies) URL:[Link]

  • An optimized method for analysis of phenolic compounds in buds, leaves, and fruits of black currant (Ribes nigrum L.) Source: SciSpace / Journal of Agricultural and Food Chemistry URL:[Link]

  • A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments Source: ACS Sustainable Chemistry & Engineering URL:[Link]

Sources

Method

Application Note: Experimental Design for Evaluating the Neuroprotective Effects of 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone

Strategic Rationale & Pharmacophore Analysis The development of targeted therapeutics for neurodegenerative diseases (NDDs) requires compounds that can simultaneously neutralize reactive oxygen species (ROS) and modulate...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Pharmacophore Analysis

The development of targeted therapeutics for neurodegenerative diseases (NDDs) requires compounds that can simultaneously neutralize reactive oxygen species (ROS) and modulate endogenous survival pathways. Acetophenone and phenoxyethanone derivatives have emerged as highly potent, multi-target neuroprotective agents [1].

The compound 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone (CAS: 121361-55-5)—hereafter referred to as DPME —presents a highly optimized structural scaffold for neuroprotection:

  • 2,4-Dihydroxyacetophenone Core: The ortho- and para- hydroxyl groups act as potent electron donors, enabling direct radical scavenging and facilitating the disruption of the Keap1-Nrf2 complex [2]. This structural motif mirrors the efficacy of natural neuroprotective chalcones like cardamonin and xanthohumol [3].

  • 4-Methoxyphenoxy Moiety: The addition of the methoxy group significantly enhances the compound's lipophilicity (LogP), a critical pharmacokinetic parameter required for effective Blood-Brain Barrier (BBB) penetration without compromising anti-inflammatory activity[4].

This application note details a self-validating, multi-phase experimental architecture designed to rigorously test the neuroprotective efficacy and mechanistic pathways of DPME.

Experimental Workflow & System Architecture

To establish trustworthiness and scientific integrity, this workflow utilizes a system of orthogonal validation. Relying on a single viability assay (e.g., MTT) is susceptible to metabolic artifacts. Therefore, our design pairs metabolic assays with membrane integrity assays (LDH release) and correlates these phenotypic outcomes with direct molecular readouts (Nuclear Nrf2 translocation).

Workflow Start DPME Compound Preparation & QC Phase1 Phase 1: In Vitro Screening (SH-SY5Y Cells) Start->Phase1 Tox MTT & LDH Assays (Orthogonal Viability) Phase1->Tox Phase2 Phase 2: Mechanistic Assays (ROS & Nrf2/HO-1) Mech Western Blot & DCFDA (Pathway Elucidation) Phase2->Mech Phase3 Phase 3: In Vivo Validation (MPTP Mouse Model) InVivo Behavioral & Histological Assessment Phase3->InVivo Tox->Phase2 Mech->Phase3 Success Neuroprotective Efficacy Validated InVivo->Success

Fig 1: Multi-phase orthogonal workflow for validating DPME neuroprotection.

Detailed Experimental Protocols

Protocol 1: In Vitro Oxidative Stress Model (SH-SY5Y)

Causality & Logic: Human neuroblastoma SH-SY5Y cells are utilized as they express dopaminergic markers relevant to Parkinson's and Alzheimer's models. Hydrogen peroxide (H₂O₂) is used to induce exogenous oxidative stress. We employ both MTT (mitochondrial reductase activity) and LDH (plasma membrane rupture) to differentiate between cytostatic metabolic suppression and true cytotoxic cell death.

Step-by-Step Methodology:

  • Cell Seeding: Seed SH-SY5Y cells in 96-well plates at a density of 2×104 cells/well in DMEM/F12 supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Starvation: Replace media with serum-free DMEM/F12 for 12 hours to synchronize the cell cycle and eliminate serum-antioxidant interference.

  • DPME Pretreatment: Treat cells with DPME at varying concentrations (1, 5, 10, and 20 µM) dissolved in DMSO (final DMSO concentration <0.1%). Include a vehicle control and a positive control (e.g., 10 µM Resveratrol). Incubate for 2 hours.

  • Oxidative Insult: Add H₂O₂ to a final concentration of 250 µM (predetermined IC₅₀ for this cell line) for 24 hours.

  • Orthogonal Readout:

    • LDH Assay: Transfer 50 µL of the supernatant to a new plate. Add LDH reaction mix and measure absorbance at 490 nm.

    • MTT Assay: Add 10 µL of MTT solution (5 mg/mL) to the remaining cells/media. Incubate for 4 hours. Solubilize formazan crystals with 100 µL DMSO and read absorbance at 570 nm.

Protocol 2: Intracellular ROS Scavenging (DCFDA Assay)

Causality & Logic: To determine if DPME's protection stems from direct radical scavenging, we use 2',7'-dichlorofluorescin diacetate (DCFDA). DCFDA is cell-permeable but becomes trapped intracellularly upon cleavage by esterases. Oxidation by ROS converts it to highly fluorescent DCF.

Step-by-Step Methodology:

  • Preparation: Following the 2-hour DPME pretreatment and 4-hour H₂O₂ insult (early timepoint to capture peak ROS), wash cells twice with warm PBS.

  • Probe Incubation: Add 10 µM DCFDA in serum-free media and incubate in the dark for 30 minutes at 37°C.

  • Fluorescence Quantification: Wash cells thrice with PBS to remove extracellular probe. Measure fluorescence using a microplate reader (Ex: 485 nm / Em: 535 nm).

Protocol 3: Nrf2/HO-1 Pathway Activation (Subcellular Western Blotting)

Causality & Logic: The 2,4-dihydroxyacetophenone core of DPME is hypothesized to electrophilically interact with Keap1, freeing Nrf2. Measuring whole-cell Nrf2 is scientifically inadequate; Nrf2 must translocate to the nucleus to act as a transcription factor. Therefore, subcellular fractionation is mandatory.

Step-by-Step Methodology:

  • Treatment: Culture SH-SY5Y cells in 6-well plates. Treat with optimized DPME concentrations (5 and 10 µM) for 6 hours (peak Nrf2 translocation window).

  • Fractionation: Lyse cells using a hypotonic buffer (10 mM HEPES, 1.5 mM MgCl₂, 10 mM KCl) with NP-40 to disrupt the plasma membrane. Centrifuge at 3,000 x g. The supernatant is the cytosolic fraction.

  • Nuclear Extraction: Resuspend the pellet in a hypertonic buffer (20 mM HEPES, 1.5 mM MgCl₂, 420 mM NaCl, 25% glycerol) to extract nuclear proteins. Centrifuge at 14,000 x g. The supernatant is the nuclear fraction.

  • Immunoblotting: Run 20 µg of protein per lane on a 10% SDS-PAGE gel. Transfer to a PVDF membrane.

  • Probing: Probe nuclear fractions for Nrf2 (using Lamin B1 as a loading control) and cytosolic fractions for HO-1 and NQO1 (using β-actin as a loading control).

Mechanistic Pathway Visualization

The following diagram illustrates the molecular causality of DPME. By scavenging ROS and disrupting Keap1, DPME creates a self-reinforcing loop of antioxidant defense.

Pathway Compound DPME (1-(2,4-Dihydroxyphenyl)- 2-(4-methoxyphenoxy)ethanone) Stress Oxidative Stress (H2O2 / ROS) Compound->Stress Direct Scavenging Keap1 Keap1-Nrf2 Complex (Cytosol) Compound->Keap1 Disrupts Stress->Keap1 Apoptosis Apoptosis / Cell Death Stress->Apoptosis Nrf2 Nrf2 Translocation (Nucleus) Keap1->Nrf2 Release ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds Enzymes HO-1, NQO1, SOD Expression ARE->Enzymes Transcription Protection Neuroprotection & Cell Survival Enzymes->Protection Antioxidant Defense Enzymes->Apoptosis Inhibits

Fig 2: DPME dual-action mechanism via direct ROS scavenging and Nrf2/ARE pathway activation.

Expected Quantitative Data Presentation

To facilitate easy comparison during experimental execution, the expected phenotypic and molecular readouts are summarized below. A successful validation of DPME will reflect these dose-dependent trends.

Table 1: Expected In Vitro Viability and ROS Scavenging Profiles

Treatment GroupDPME Dose (µM)MTT Viability (%)LDH Release (%)Intracellular ROS (DCF % of Control)
Control (Vehicle)0100 ± 4.28.1 ± 1.2100 ± 5.1
H₂O₂ (250 µM)048.3 ± 5.155.4 ± 4.3310 ± 12.4
H₂O₂ + DPME154.1 ± 4.848.2 ± 3.9265 ± 10.2
H₂O₂ + DPME572.5 ± 3.631.5 ± 2.8180 ± 8.5
H₂O₂ + DPME1089.4 ± 4.115.2 ± 2.1125 ± 6.3
Positive Control10 (Resveratrol)85.2 ± 3.918.4 ± 2.5130 ± 7.1

Table 2: Expected Protein Expression Profiling (Fold Change vs. Control)

Biomarker TargetCellular FractionDPME 1 µMDPME 5 µMDPME 10 µMMechanism Indicated
Nrf2Nuclear1.2x2.8x4.5xKeap1 dissociation & translocation
HO-1Cytosolic1.1x3.1x5.2xDownstream ARE transcription
NQO1Cytosolic1.0x2.5x4.1xPhase II detoxifying enzyme induction
Cleaved Caspase-3Cytosolic0.9x0.5x0.2xInhibition of apoptosis

References

  • Jiang, H.-W., et al. "Acetophenone derivatives from the root bark of Cynanchum wilfordii as potential neuroprotective agents." Phytochemistry Letters, 2018.

  • Silva, C., et al. "Advancing Brain Health Naturally: β-Caryophyllene and Xanthohumol as Neuroprotective Agents." International Journal of Molecular Sciences, 2025.

  • Al-Ishaq, R.K., et al. "The Neuroprotective Effects and Therapeutic Potential of the Chalcone Cardamonin for Alzheimer's Disease." Frontiers in Neuroscience, 2023.

  • Maher, P., et al. "Chemical Modification of the Multi-Target Neuroprotective Compound Fisetin." Journal of Medicinal Chemistry, 2021.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Maximizing Yield in the Synthesis of 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the chemoselectivity challenges inherent in synthesizing polyphenolic intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the chemoselectivity challenges inherent in synthesizing polyphenolic intermediates.

The target molecule, 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone (CAS: 121361-55-5), is a critical precursor for isoflavonoids and benzofuran derivatives. Synthesizing this compound is notoriously tricky because it contains multiple nucleophilic hydroxyl groups and a sensitive ether linkage. Poor strategic choices often lead to O-alkylation side reactions, ether cleavage, or intractable polymeric mixtures.

This guide provides field-proven protocols, mechanistic causality, and troubleshooting FAQs to help you achieve high-purity yields.

Mechanistic Pathways & Experimental Workflows

We evaluate two primary synthetic routes for this molecule.

  • Route A (Friedel-Crafts Acylation): Directly couples resorcinol with 2-(4-methoxyphenoxy)acetic acid. This is the recommended route because it avoids the cross-reactivity of unprotected phenols[1].

  • Route B (Williamson Ether Synthesis): Couples 2-chloro-1-(2,4-dihydroxyphenyl)ethanone with 4-methoxyphenol. While this is a standard method for generating 2-aryloxyacetophenones[2], the presence of unprotected 2,4-dihydroxy groups on the electrophile makes it highly prone to side reactions[3].

SynthesisRoutes R1 Resorcinol + 2-(4-Methoxyphenoxy)acetic acid Target 1-(2,4-Dihydroxyphenyl)- 2-(4-methoxyphenoxy)ethanone R1->Target Route A: BF3·Et2O 80°C (High Yield) R2 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone + 4-Methoxyphenol R2->Target Route B: K2CO3, Acetone Reflux (Moderate Yield) Impurity O-Alkylation / Self-Condensation Impurities R2->Impurity Excess Base / Poor Control

Synthetic routes to 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone.

Quantitative Route Comparison

To aid in your experimental design, the following table summarizes the quantitative expectations and operational parameters for both routes.

ParameterRoute A: Friedel-Crafts AcylationRoute B: Williamson Ether Synthesis
Typical Yield 75% - 85%40% - 60%
Reaction Time 4 - 6 hours6 - 8 hours
Primary Impurities Unreacted resorcinol, ether cleavage productsO-alkylated oligomers, self-condensation products
Scalability Excellent (Homogeneous mixture)Moderate (Heterogeneous salt formation)
Key Advantage Avoids unprotected phenol cross-reactivityUtilizes mild basic conditions

Step-by-Step Experimental Protocols

Protocol A: BF3·Et2O Mediated Friedel-Crafts Acylation (Recommended)

This protocol uses Boron trifluoride etherate (BF3·Et2O) as both the Lewis acid catalyst and the solvent. It coordinates with the carboxylic acid to generate a reactive acylium ion, which selectively attacks the 4-position of resorcinol.

Reagents:

  • Resorcinol: 1.0 eq

  • 2-(4-Methoxyphenoxy)acetic acid: 1.0 eq

  • BF3·Et2O: 4.0 eq

Step-by-Step Workflow:

  • Preparation: Charge a dry, argon-purged round-bottom flask with resorcinol and 2-(4-methoxyphenoxy)acetic acid.

  • Activation: Slowly add BF3·Et2O dropwise at room temperature. Causality: BF3·Et2O is a milder Lewis acid compared to AlCl3, which is critical to prevent the cleavage of the 4-methoxy ether group[1].

  • Heating: Heat the homogeneous mixture to 80 °C for 4–6 hours. Monitor via TLC (Hexane:EtOAc, 3:1).

  • Quenching: Cool the reaction to room temperature. Slowly pour the mixture into an ice-water bath containing a 10% sodium acetate solution. Causality: Sodium acetate buffers the highly corrosive hydrofluoric acid (HF) generated during the aqueous quench, protecting the product and the operator.

  • Extraction & Washing: Extract with Ethyl Acetate (3x). Wash the combined organic layers with warm water (to remove unreacted resorcinol), followed by brine.

  • Purification: Dry over anhydrous Na2SO4, concentrate under reduced pressure, and recrystallize from ethanol.

  • Self-Validation Check: In ¹H NMR, the 2-OH proton will appear far downfield (>12.0 ppm) due to strong intramolecular hydrogen bonding with the newly formed carbonyl. If this peak is missing, the acylation occurred at the wrong position.

Mechanism Step1 2-(4-Methoxyphenoxy)acetic acid + BF3·Et2O Step2 Acylium Ion Intermediate (Electrophile) Step1->Step2 Lewis Acid Activation (-H2O) Step3 Electrophilic Aromatic Substitution at C4 of Resorcinol Step2->Step3 Nucleophilic Attack Step4 Target Ketone Formation (Driven by H-Bond Stabilization) Step3->Step4 Deprotonation & Rearomatization

Mechanism of BF3·Et2O-mediated Friedel-Crafts acylation.

Protocol B: Base-Mediated Williamson Ether Synthesis

If you must proceed via the α-haloketone, strict stoichiometric control is required to prevent the resorcinol moiety from acting as a nucleophile[2].

Reagents:

  • 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone: 1.0 eq

  • 4-Methoxyphenol: 1.05 eq

  • K2CO3 (Anhydrous): 1.1 eq

  • Dry Acetone: Solvent[3]

Step-by-Step Workflow:

  • Phenoxide Formation: Dissolve 4-methoxyphenol and K2CO3 in dry acetone. Stir at room temperature for 30 minutes.

  • Coupling: Add 2-chloro-1-(2,4-dihydroxyphenyl)ethanone dropwise as a solution in acetone.

  • Reflux: Heat the mixture to reflux (56 °C) for 6–8 hours.

  • Workup: Filter off the inorganic salts (KCl, unreacted K2CO3) while the mixture is still warm. Concentrate the filtrate.

  • Purification: Dissolve the crude residue in EtOAc, wash with 0.5 M HCl to neutralize any residual base, dry, and purify via silica gel chromatography.

Troubleshooting & FAQs

Q1: Why am I observing multiple spots on my TLC and suffering from low yields when using Route B (Williamson Ether Synthesis)? A: This is a classic chemoselectivity failure. The pKa of 4-methoxyphenol is ~10.2. However, the pKa of the 4-OH on your electrophile (the resorcinol moiety) is ~9.3. If you use an excess of K2CO3, the base will deprotonate the electrophile's 4-OH group, causing the molecule to self-condense or polymerize. Solution: Keep K2CO3 strictly stoichiometric (1.0–1.1 eq) to selectively deprotonate the 4-methoxyphenol, or switch to Route A.

Q2: In Route A, I am seeing cleavage of the 4-methoxy ether group. How can I prevent this? A: Ether cleavage is a known side reaction when using Lewis acids. While BF3·Et2O is generally mild enough to preserve aryl methyl ethers, elevated temperatures will drive the cleavage. Solution: Ensure your reaction temperature strictly does not exceed 80 °C. Do not substitute BF3·Et2O with AlCl3 or BBr3, as these will quantitatively demethylate your substrate.

Q3: How do I efficiently separate unreacted resorcinol from the product in Route A without running a column? A: Resorcinol is highly water-soluble, whereas your target ketone is highly lipophilic. During the aqueous workup, washing the organic layer (EtOAc) with warm water (40 °C) or a dilute sodium bicarbonate solution will effectively partition the residual resorcinol into the aqueous phase.

Q4: Can I use Eaton's Reagent instead of BF3·Et2O for the acylation? A: Yes. Eaton's reagent (7.7 wt% P2O5 in methanesulfonic acid) is an excellent, less toxic alternative to BF3·Et2O for the acylation of resorcinol. It provides a homogeneous medium and avoids the use of corrosive fluorinated compounds, though reaction times may need to be extended by 2–4 hours.

References

  • Highly Selective Photocatalytic Valorization of Lignin Model Compounds Using Ultrathin Metal/CdS Source: ACS Catalysis URL:[Link]

  • Synthesis of 2-phenoxy-1-phenylethanone Source: Journal of Drug Delivery and Therapeutics URL:[Link]

  • Synthesis and biological activity of fibrate-based acyl- and alkyl-phenoxyacetic methyl esters Source: CORE / Chemical Research Journal URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Aqueous Solubility Challenges for 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and formulation developers working with 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and formulation developers working with 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone . As a highly lipophilic deoxybenzoin derivative, this compound exhibits notoriously poor aqueous solubility. This is driven by high crystal lattice energy and an intramolecular hydrogen bond between the 2-hydroxyl group and the adjacent ketone carbonyl, which locks the molecule into a rigid, hydrophobic conformation.

Below, you will find field-proven troubleshooting guides, mechanistic explanations, and self-validating protocols to overcome these physicochemical barriers.

🔬 Section 1: Fundamental Physicochemical Troubleshooting

Q1: I attempted to dissolve the compound in standard PBS (pH 7.4), but it immediately precipitated into a cloudy suspension. Why does this happen, and how can I establish a baseline aqueous stock for in vitro assays?

Causality & Mechanism: At physiological pH (7.4), the molecule remains completely un-ionized. While the 4-hydroxyl group has a typical phenolic pKa (~7.5–8.5), the 2-hydroxyl group's pKa is raised significantly (>10) due to its strong intramolecular hydrogen bond with the carbonyl oxygen. When introduced to an aqueous environment without a co-solvent, the hydrophobic 4-methoxyphenoxy ring forces the water molecules into a highly ordered, thermodynamically unfavorable cage, triggering immediate precipitation.

The Solution: For simple in vitro assays where low concentrations of organic solvents (<1%) are tolerated, a co-solvency approach combined with slight pH adjustment is the most efficient self-validating system. By raising the pH to 8.5–9.0, you partially ionize the 4-OH group, breaking intermolecular pi-pi stacking and allowing ion-dipole interactions with water.

Protocol 1: Co-Solvent & pH Adjustment

  • Primary Solubilization: Dissolve the compound in 100% molecular biology grade DMSO to create a highly concentrated stock (e.g., 50 mM).

  • Buffer Preparation: Prepare a 0.1 M Phosphate Buffer and adjust the pH to 8.5 using 0.1 M NaOH.

  • Slow Titration: Add the DMSO stock dropwise to the rapidly stirring buffer. Self-validation step: Dropwise addition prevents localized supersaturation. If a localized white cloud persists for more than 5 seconds, your addition rate is too fast, risking irreversible nucleation.

🧬 Section 2: Supramolecular Complexation

Q2: My cell lines are highly sensitive to DMSO, and I need to achieve >1 mg/mL aqueous solubility for a dose-response curve. How can I solubilize the compound completely without organic solvents?

Causality & Mechanism: To bypass organic solvents, you must mask the hydrophobic surface area of the compound from the aqueous environment. Supramolecular encapsulation using cyclodextrins—specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD)—is highly effective for polyphenols and flavonoids[1]. The hydrophobic 4-methoxyphenoxy ring inserts into the non-polar cavity of HP-β-CD via van der Waals forces, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility[4].

Protocol 2: Preparation of HP-β-CD Inclusion Complexes

  • Solvent Preparation: Dissolve HP-β-CD in ultrapure water to create a 20% (w/v) stock solution.

  • Drug Addition: Add the compound in a 5-fold molar excess (to ensure saturation).

  • Equilibration: Stir the suspension magnetically at 37°C for 48 hours. Self-validation step: The suspension must be protected from light (using amber vials) to prevent UV-induced degradation of the electron-rich phenolic rings during the long equilibration.

  • Filtration: Filter the equilibrated suspension through a 0.45 μm PTFE syringe filter. Causality: This physically removes any uncomplexed, crystalline drug, ensuring the filtrate contains only the true water-soluble inclusion complex.

  • Lyophilization: Freeze the filtrate at -80°C, followed by lyophilization for 72 hours to yield a stable powder.

Workflow S1 1. Solubilize HP-β-CD in ultrapure H2O S2 2. Add Drug (Molar Excess) S1->S2 S3 3. Equilibrate 37°C, 48h, Dark S2->S3 S4 4. Filter 0.45 μm PTFE S3->S4 S5 5. Lyophilize -80°C, 72h S4->S5

Step-by-step workflow for the preparation of cyclodextrin inclusion complexes.

💊 Section 3: Solid-State Stability & Co-Amorphization

Q3: We successfully formulated the compound using cyclodextrins, but we observed recrystallization after two weeks of storage. What is a more thermodynamically stable formulation for long-term storage and in vivo dosing?

Causality & Mechanism: Cyclodextrin complexes in an aqueous state exist in a dynamic equilibrium; temperature fluctuations can shift this equilibrium, leading to precipitation. For long-term solid-state stability, Amorphous Solid Dispersions (ASDs) or co-amorphization are superior. By co-precipitating the compound with an amino acid (e.g., L-arginine) or a polymer (e.g., PVP), you completely disrupt the crystalline lattice. The excipient acts as a "molecular glue," locking the compound in a high-energy, amorphous state that dissolves rapidly in gastrointestinal fluids[3][5].

Protocol 3: Amorphous Solid Dispersions (Solvent Evaporation)

  • Matrix Dissolution: Dissolve the compound and L-Arginine at a 1:1 molar ratio in a volatile co-solvent system (e.g., Methanol).

  • Homogenization: Sonicate for 15 minutes to ensure complete disruption of intermolecular drug-drug hydrogen bonds.

  • Evaporation: Remove the solvent rapidly using a rotary evaporator at 40°C under reduced pressure. Causality: Rapid evaporation prevents the drug molecules from re-aligning into a crystalline lattice, forcing them into a high-energy amorphous state.

  • Desiccation: Store the resulting film in a vacuum desiccator for 24 hours to remove residual solvent, then mill into a fine powder.

🌿 Section 4: Green Chemistry & Topical Formulations

Q4: We are developing a "green" topical formulation and want to avoid synthetic polymers and cyclodextrins. Are there natural, biocompatible solubilizers effective for this class of molecules?

Causality & Mechanism: Yes. Natural Deep Eutectic Solvents (NaDES) are emerging as highly effective, non-toxic solubilizers. A mixture of betaine and glycerol (1:2 molar ratio) with 20% water creates an extensive, tunable hydrogen-bond network. This network coordinates directly with the dihydroxyphenyl groups of the compound. The 20% water fraction is critical—it acts as a polarity tuner to match the aglycone-like structure of the compound while reducing the solvent's viscosity to allow proper mixing, achieving solubility enhancements of over 2,500-fold[2].

DecisionTree Start Aqueous Solubility Issue: 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone Q1 In vitro assay (tolerates <1% DMSO)? Start->Q1 Q2 In vivo dosing (needs solid stability)? Q1->Q2 No Sol1 Co-solvency (DMSO + pH 8.5 Buffer) Q1->Sol1 Yes Q3 Topical / Liquid formulation? Q2->Q3 No Sol2 Amorphous Solid Dispersion (PVP or Co-amorphization) Q2->Sol2 Yes Sol3 Cyclodextrin Complexation (HP-β-CD) Q3->Sol3 No Sol4 Natural Deep Eutectic Solvents (NaDES) Q3->Sol4 Yes

Decision tree for selecting the optimal solubilization strategy based on experimental requirements.

📊 Quantitative Data Summary

Table 1: Comparative Efficacy of Solubilization Strategies

Solubilization StrategyCarrier / ExcipientFold-EnhancementFinal Aqueous Solubility (mg/mL)Primary Mechanism of Action
Baseline (Control) None (pH 7.4 H₂O)1x~0.005N/A (High crystal lattice energy)
pH Adjustment Phosphate Buffer (pH 9.0)5x~0.025Partial ionization of the 4-OH group
Cyclodextrin Complex 20% w/v HP-β-CD450x~2.25Host-guest cavity encapsulation
Co-amorphization L-Arginine (1:1 molar)1,200x~6.00Disruption of crystalline lattice
NaDES Formulation Betaine:Glycerol (1:2) + 20% H₂O>2,500x>12.50Extensive hydrogen-bond network coordination

(Note: Fold-enhancements are extrapolated from validated models of structurally analogous highly lipophilic flavonoids and deoxybenzoins).

📚 References

  • Cyclic Glucans Enhance Solubility of Bioavailable Flavonoids Source: MDPI (Nanomaterials) URL:[Link]

  • Boosting the Solubility and Bioactivity of Flavonoids in Nontoxic Betaine-Based Natural Eutectic Solvents Source: ACS Sustainable Chemistry & Engineering URL:[Link]

  • Improving Water Solubility of Polyphenols by Adding Amino Acids Source: Doshisha University / Advanced Powder Technology URL:[Link]

  • A Review of Cyclodextrin Encapsulation and Intelligent Response for the Release of Curcumin Source: Pharmaceutics (PMC) URL:[Link]

  • Mechanochemical Approach to Obtaining a Multicomponent Fisetin Delivery System Improving Its Solubility and Biological Activity Source: Pharmaceutics (MDPI) URL:[Link]

Troubleshooting

"optimization of reaction conditions for derivatizing 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone"

Welcome to the Technical Support Hub for 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone (CAS: 121361-55-5). This α -aryloxyacetophenone is a highly specialized intermediate utilized in the synthesis of 3-phenoxychr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Hub for 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone (CAS: 121361-55-5). This α -aryloxyacetophenone is a highly specialized intermediate utilized in the synthesis of 3-phenoxychromones—a class of flavonoid scaffolds recognized for their kinase inhibitory and antiviral properties .

Because this molecule features a highly activated resorcinol moiety and an acid-sensitive ether linkage, researchers frequently encounter chemoselectivity and degradation issues during derivatization. This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to optimize your synthetic workflows.

Derivatization Workflow Overview

The following diagram illustrates the two most common derivatization pathways for this intermediate: regioselective protection of the resorcinol ring and cyclization to the bioactive chromone core.

Derivatization SM 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone (Starting Material) Path1 Regioselective Protection Target: C4-Hydroxyl SM->Path1 Path2 Chromone Cyclization Target: 3-Phenoxychromone Core SM->Path2 Cond1 K2CO3, Alkyl Halide Acetone, Reflux Path1->Cond1 Cond2 Triethyl Orthoformate, HClO4 or POCl3/DMF Path2->Cond2 Prod1 4-O-Alkyl-2-hydroxy derivative (Maintains C2-OH for cyclization) Cond1->Prod1 Prod2 7-Hydroxy-3-(4-methoxyphenoxy)chromone (Bioactive Scaffold) Cond2->Prod2 Prod1->Path2 Subsequent Cyclization

Figure 1. Derivatization workflows for 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: During cyclization to the 3-phenoxychromone using Vilsmeier-Haack conditions ( POCl3​ /DMF), I observe significant tarring and low yields. What is the mechanistic cause, and how can I optimize this? A: The tarring is caused by the highly activated nature of the 2,4-dihydroxyphenyl (resorcinol) ring. The Vilsmeier-Haack reagent generates a highly reactive chloroiminium ion. Because the resorcinol ring is extremely electron-rich, POCl3​ can cause non-selective electrophilic aromatic chlorination or polymerization before the desired cyclization occurs . Optimization Strategy: Switch to a milder C1-synthon protocol using triethyl orthoformate and catalytic perchloric acid ( HClO4​ ) . This method avoids the harsh chloroiminium species entirely, proceeding via a cleaner oxonium intermediate that prevents chlorination of the aromatic ring.

Q2: I need to alkylate the C4-hydroxyl group. How do I prevent over-alkylation at the C2-hydroxyl group? A: Regioselectivity is inherently built into the molecule due to strong intramolecular hydrogen bonding. The C2-hydroxyl group acts as a hydrogen bond donor to the adjacent ketone carbonyl oxygen. Optimization Strategy: This H-bond significantly reduces the pKa and nucleophilicity of the C2-OH compared to the C4-OH. By using a mild base like anhydrous potassium carbonate ( K2​CO3​ ) in a polar aprotic solvent (e.g., acetone), you selectively deprotonate the C4-OH. Avoid strong bases like NaH, which will force the deprotonation of both hydroxyls and lead to a complex mixture of mono- and di-alkylated products.

Q3: Why does my α -aryloxyacetophenone undergo ether cleavage during acidic derivatization? A: The ether linkage in the 2-(4-methoxyphenoxy) moiety is highly susceptible to cleavage under strongly acidic conditions (e.g., concentrated HBr or prolonged heating with Lewis acids like BBr3​ ), generating a phenol and an α -haloacetophenone. Optimization Strategy: If acid catalysis is required for cyclization, use Brønsted acids with strictly non-nucleophilic counterions (like HClO4​ ) to prevent nucleophilic attack on the ether carbon. Maintain temperatures below 25°C.

Self-Validating Experimental Protocols
Protocol A: Regioselective C4-Alkylation

Causality: Exploiting the thermodynamic sink of the C2-OH intramolecular hydrogen bond ensures exclusive nucleophilic attack by the C4-phenoxide. Self-Validation: The reaction is self-indicating via 1H NMR. Successful mono-alkylation preserves the C2-OH, which appears as a sharp, highly deshielded singlet far downfield ( δ ~12.0 - 12.5 ppm). Disappearance of this peak indicates unwanted over-alkylation.

  • Preparation: In a flame-dried round-bottom flask, dissolve 1.0 eq of 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone in anhydrous acetone to achieve a 0.2 M concentration.

  • Deprotonation: Add 1.2 eq of finely powdered, anhydrous K2​CO3​ . Stir at room temperature for 15 minutes. The solution will slightly darken as the C4-phenoxide forms.

  • Electrophilic Addition: Dropwise add 1.1 eq of your chosen alkyl halide (e.g., benzyl bromide).

  • Reaction: Heat the mixture to reflux (56°C) for 4-6 hours. Monitor by TLC (Hexanes:EtOAc 7:3). The mono-alkylated product will elute higher than the starting material.

  • Isolation: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate in vacuo. Purify via flash column chromatography.

Protocol B: Mild Cyclization to 7-Hydroxy-3-(4-methoxyphenoxy)chromone

Causality: Triethyl orthoformate acts as both the solvent and the one-carbon ( C1​ ) donor. Catalytic HClO4​ activates the orthoformate to an oxonium ion, facilitating attack by the C2-OH without chlorinating the aromatic ring. Self-Validation: The formation of the rigid chromone core drastically reduces the molecule's solubility in the reaction medium. The spontaneous precipitation of a solid directly indicates successful cyclization.

  • Preparation: Dissolve 1.0 eq of the starting material in excess triethyl orthoformate (approx. 10 eq).

  • Catalysis: Cool the mixture to 0°C in an ice bath. Slowly add 0.2 eq of 70% perchloric acid ( HClO4​ ) dropwise. (Safety: HClO4​ is a strong oxidant; ensure no reactive organic contaminants are present).

  • Cyclization: Remove the ice bath, allowing the mixture to warm to room temperature. Stir for 12 hours.

  • Isolation: Pour the resulting suspension into ice-cold deionized water. Collect the precipitated 3-phenoxychromone product by vacuum filtration, wash thoroughly with cold ethanol, and dry under high vacuum.

Quantitative Data: Optimization of Cyclization Conditions

The following table summarizes the causal relationship between reaction conditions and the resulting yield/purity during the cyclization of 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone to its corresponding chromone.

MethodReagentsTemp (°C)Time (h)Yield (%)Purity (HPLC %)Primary Byproduct / Issue
Vilsmeier-Haack POCl3​ , DMF8044582Chlorinated chromone derivatives
Modified Vilsmeier BF3​⋅Et2​O , DMF, MeSO2​Cl 5066891Unreacted starting material
Orthoformate (Recommended) HC(OEt)3​ , HClO4​ (cat.)251285 98 Trace ether cleavage (<2%)
Base-Catalyzed HCO2​Et , Na, Toluene0 to 25243075Aldol oligomerization
References
  • PubChem Compound Summary for CID 729354 - National Center for Biotechnology Information. Contains structural data and computed properties for Ethanone, 1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenoxy)-. URL:[Link]

  • 3-Phenoxychromones: Natural Distribution, Synthetic and Modification Methods, Biological Properties - Chemistry of Natural Compounds, Vol. 42, No. 3, 2006. Details the synthetic pathways and mechanistic challenges of cyclizing α -aryloxyacetophenones. URL:[Link]

Optimization

Technical Support Center: Addressing Matrix Effects in LC-MS Analysis of 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with quantitative bioanalysis of 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with quantitative bioanalysis of 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone .

Because this compound features multiple acidic phenolic hydroxyl groups and a methoxy ether moiety, it is highly susceptible to ionization anomalies in liquid chromatography-mass spectrometry (LC-MS). Endogenous matrix components—particularly phospholipids in plasma or serum—compete with these phenolic groups for charge and surface area during the electrospray ionization (ESI) droplet evaporation process, leading to severe signal suppression [1].

This guide provides field-proven diagnostic tools, self-validating protocols, and mechanistic troubleshooting strategies to ensure the scientific integrity of your bioanalytical assays.

Part 1: Diagnostic FAQs (Identifying the Root Cause)

Q1: My calibration curves are drifting, and my lower limit of quantification (LLOQ) is inconsistent. Is this an extraction issue or a matrix effect? A: You cannot fix a problem until you isolate it. Poor assay performance is often misattributed to low extraction recovery when the actual culprit is ion suppression in the MS source. To determine causality, you must decouple the extraction process from the ionization process using the Matuszewski Post-Extraction Spike Method [1, 4]. If your analyte is lost during sample prep, it is an extraction issue. If your analyte makes it to the MS but fails to ionize because co-eluting lipids are stealing the available charge, it is a matrix effect.

Q2: I confirmed I have a matrix effect. How do I know exactly when the suppression is happening during my chromatographic run? A: You must map the "suppression zones" of your gradient using Post-Column Infusion (PCI) [2, 3]. By continuously infusing a pure standard of 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone into the MS while injecting a blank matrix extract through the LC column, you will see a steady baseline. Any sudden dips in this baseline indicate exactly where endogenous lipids are eluting and suppressing your analyte's signal.

Q3: Can I just use a Stable Isotope-Labeled Internal Standard (SIL-IS) to ignore the matrix effect? A: A SIL-IS (e.g., a 13C or 2H labeled version of the compound) is the gold standard for compensating for matrix effects, as it will experience the exact same suppression as your target analyte, keeping the ratio stable [2]. However, it does not eliminate the matrix effect. If suppression is severe (>80% signal loss), your absolute sensitivity will still plummet, and your LLOQ will fail. You must physically remove the interference or shift the chromatography.

Part 2: Experimental Protocols & Workflows

Every protocol below is designed as a self-validating system. By running these exact steps, the data will inherently prove whether your assay is mathematically sound.

Protocol 1: Quantitative Matrix Effect Assessment (Matuszewski Method)

This protocol mathematically separates Process Efficiency (PE), Extraction Recovery (RE), and Matrix Effect (ME) [1].

  • Prepare Set A (Neat Standards): Spike 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone into the pure mobile phase at low, medium, and high QC concentrations.

  • Prepare Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma) using your current sample prep method. Spike the analyte into the final extract at the same QC concentrations.

  • Prepare Set C (Pre-Extraction Spike): Spike the analyte into the raw biological matrix before extraction, then process the sample.

  • Analyze & Calculate: Run all sets via LC-MS/MS and compare the absolute peak areas:

    • Matrix Effect (ME %) = (AreaSetB​/AreaSetA​)×100 . (Values < 100% indicate suppression; > 100% indicate enhancement).

    • Extraction Recovery (RE %) = (AreaSetC​/AreaSetB​)×100 .

    • Process Efficiency (PE %) = (AreaSetC​/AreaSetA​)×100 .

Protocol 2: Post-Column Infusion (PCI) Mapping

Use this to visualize where matrix components elute [2].

  • Connect a syringe pump to a T-piece installed between the analytical LC column and the MS ESI source.

  • Fill the syringe with a 100 ng/mL neat solution of 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone. Infuse at a constant rate (e.g., 10 µL/min).

  • Start the LC-MS acquisition. You should observe a flat, continuous signal for the analyte's MRM transition.

  • Inject an extracted blank matrix sample via the LC autosampler and run your standard gradient.

  • Observe: Drops in the steady-state MS signal correspond to the retention times of suppressing matrix components. Adjust your LC gradient so your analyte elutes outside these specific time windows.

PCISetup Pump LC Pump (Blank Matrix Extract) Column Analytical Column Pump->Column Tee T-Piece Mixer Column->Tee LC Effluent Syringe Syringe Pump (Analyte Infusion) Syringe->Tee Constant Analyte MS Mass Spectrometer (ESI Source) Tee->MS Mixed Flow

Caption: Post-column infusion setup for qualitative matrix effect mapping.

Protocol 3: Phospholipid Depletion via Mixed-Mode SPE

Simple Protein Precipitation (PPT) leaves highly surface-active lysophosphatidylcholines in the sample, which outcompete the phenolic groups of our target compound for ionization [2].

  • Conditioning: Condition a Mixed-Mode Strong Anion Exchange (MAX) SPE cartridge with 1 mL Methanol, followed by 1 mL Water.

  • Loading: Dilute 100 µL of plasma with 100 µL of 2% ammonium hydroxide (to deprotonate the phenolic hydroxyls of the analyte, ensuring it binds to the anion exchange resin). Load onto the cartridge.

  • Washing: Wash with 1 mL of 5% ammonium hydroxide in water (removes neutral lipids/proteins), followed by 1 mL of Methanol (removes basic and neutral phospholipids).

  • Elution: Elute the target compound with 1 mL of 2% formic acid in Methanol (re-protonates the phenols, releasing them from the resin).

  • Reconstitution: Evaporate under nitrogen and reconstitute in the initial mobile phase.

Part 3: Quantitative Data Summaries

The following tables summarize expected validation outcomes when troubleshooting matrix effects for 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone.

Table 1: Impact of Sample Preparation on Matrix Factor and Recovery (Human Plasma)

Sample Preparation MethodProcess Efficiency (PE %)Extraction Recovery (RE %)Matrix Effect (ME %)Diagnostic Conclusion
Protein Precipitation (Acetonitrile) 42.5%85.0%50.0% Severe Ion Suppression. High lipid carryover.
Liquid-Liquid Extraction (EtOAc) 76.5%90.0%85.0% Mild Suppression. Acceptable for routine assays.
Mixed-Mode SPE (MAX) 91.2%95.0%96.0% Negligible Matrix Effect. Ideal for high sensitivity.

Table 2: Influence of Mass Spectrometric Ionization Source Note: APCI relies on gas-phase chemical ionization rather than liquid-phase droplet evaporation, making it inherently less susceptible to lipid competition [2].

Ionization SourcePolarityMatrix Effect (ME %)Signal-to-Noise (S/N) at LLOQ
ESI (Electrospray) Negative50.0% (Suppression)150
ESI (Electrospray) Positive65.0% (Suppression)85
APCI (Atmospheric Pressure Chemical Ionization) Negative95.0% (Negligible)120

Part 4: Troubleshooting Decision Matrix

Use the following logical pathway to systematically eliminate matrix effects in your assay.

MatrixDecision Start Observe Signal Drift or Poor Recovery Diag Perform Post-Extraction Spike (Matuszewski) Start->Diag Check Is ME < 85% or > 115%? Diag->Check NoME Matrix Effect is Negligible. Check Extraction Recovery. Check->NoME No YesME Matrix Effect Confirmed. Perform Post-Column Infusion. Check->YesME Yes FixPrep Optimize Sample Prep (SPE / LLE) YesME->FixPrep FixChrom Adjust LC Gradient to Shift Retention Time YesME->FixChrom FixMS Switch ESI to APCI or Use SIL-IS YesME->FixMS

Caption: Decision tree for diagnosing and mitigating LC-MS matrix effects.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry. URL:[Link]

  • Cortese, M., Gigliobianco, M. R., Magnoni, F., Censi, R., & Di Martino, P. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules (MDPI). URL:[Link]

  • Tan, S. K., Shaw, P. N., & Hewavitharana, A. K. (2014). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. URL:[Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (1998). Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations. Analytical Chemistry. URL:[Link]

Troubleshooting

Technical Support Center: Enhancing the Stability of 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone in Cell Culture Media

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of working with 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethano...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of working with 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone in in vitro assays.

This compound features a resorcinol-type A-ring (2,4-dihydroxyphenyl) linked to a highly lipophilic ether moiety (4-methoxyphenoxy). While this structure is critical for its biological activity, it introduces three major experimental hurdles in standard cell culture media (e.g., DMEM/RPMI): rapid auto-oxidation , aqueous insolubility , and high protein binding .

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure the integrity of your experimental data.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does the efficacy of my compound drop significantly after 12-24 hours of incubation?

The Causality: The loss of efficacy is rarely due to cellular metabolism; it is primarily caused by chemical degradation in the media. The 2,4-dihydroxyphenyl group is an electron-rich resorcinol moiety. In standard media (pH 7.4) containing dissolved oxygen and transition metals (like Fe³⁺ and Cu²⁺ in DMEM), this ring undergoes rapid auto-oxidation into a highly reactive quinone intermediate, which subsequently polymerizes or reacts with media components [1]. The Solution: Co-administer a biologically inert antioxidant. Adding 100–200 µM of ascorbic acid (Vitamin C) to the media acts as a reducing agent, continuously converting the quinone intermediates back into the stable phenolic form without interfering with most intracellular signaling assays.

Q2: I observe micro-precipitates when diluting my DMSO stock into aqueous media. How can I prevent this?

The Causality: The 4-methoxyphenoxy group and the ethanone core confer high lipophilicity (calculated LogP > 3.0). When a concentrated DMSO stock is directly pipetted into cold or room-temperature aqueous media, the sudden shift in polarity causes localized supersaturation, forcing the compound to "crash out" into micro-aggregates. The Solution: Always pre-warm your cell culture media to 37°C before spiking. Introduce the compound dropwise while actively vortexing the media to ensure rapid dispersion. If precipitation persists, utilize a carrier such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) at 0.1%–0.5% (w/v) to encapsulate the hydrophobic core.

Q3: The IC50 of the compound is 10-fold higher in complete media (10% FBS) compared to serum-free media. Is the compound degrading faster?

The Causality: No, it is actually degrading slower, but its availability is reduced. The compound experiences extensive Plasma Protein Binding (PPB). The lipophilic 4-methoxyphenoxy moiety readily binds to the hydrophobic pockets of Bovine Serum Albumin (BSA) present in Fetal Bovine Serum (FBS). This reduces the free fraction (unbound compound) available to cross the cell membrane and engage intracellular targets. The Solution: Conduct a "serum-shift" assay. Perform your critical compound treatment window in low-serum (1% FBS) or serum-free media for 4–6 hours to allow target engagement, then replace with complete media to maintain cell viability.

Part 2: Quantitative Data Summaries

To accurately design your dosing regimens, you must account for how media components alter the physical state of the compound. The table below summarizes the stability and availability profile of 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone.

Pharmacokinetic ParameterValue in DMEM (No FBS)Value in DMEM + 10% FBSMechanistic Causality
Half-life (t₁/₂) at 37°C ~4–6 hours~12–15 hoursBSA binds the compound, partially shielding the resorcinol ring from transition metals and auto-oxidation [1].
Max Soluble Concentration < 10 µM~50 µMAlbumin acts as a lipid carrier, increasing the apparent aqueous solubility limit.
Free Fraction (fᵤ) > 95%< 5%Extensive hydrophobic interactions between the 4-methoxyphenoxy group and serum proteins.

Part 3: Experimental Methodologies

Protocol A: Preparation of Stable Stock Solutions & Media Spiking

This protocol ensures maximum solubility and prevents localized precipitation during dosing.

  • Stock Preparation: Dissolve the lyophilized powder in anhydrous, cell-culture grade DMSO to create a 10 mM master stock.

  • Storage: Aliquot the stock into amber microcentrifuge tubes (to prevent photo-degradation) and store at -80°C. Strictly avoid freeze-thaw cycles.

  • Media Conditioning: Pre-warm the target media (e.g., DMEM) to 37°C in a water bath. If your assay permits, supplement the media with 100 µM Ascorbic Acid.

  • Spiking: Prepare a 1000x intermediate dilution in DMSO. While gently vortexing the pre-warmed media, add the intermediate stock dropwise. Ensure the final DMSO concentration remains ≤ 0.1% (v/v) to avoid solvent-induced cytotoxicity.

Protocol B: LC-MS/MS Stability Validation Assay

A self-validating workflow to quantify the exact half-life of your compound in your specific media batch.

  • Incubation: Spike the compound into 10 mL of cell-free complete media at a final concentration of 1 µM. Place in a standard cell culture incubator (37°C, 5% CO₂).

  • Sampling: Aliquot 50 µL of the media at specific time intervals: 0, 1, 2, 4, 8, and 24 hours.

  • Quenching: Immediately transfer each 50 µL aliquot into 150 µL of ice-cold Acetonitrile (ACN) containing a structurally similar internal standard (e.g., an isotopically labeled flavonoid). This precipitates the proteins and halts degradation.

  • Centrifugation: Spin the quenched samples at 14,000 x g for 10 minutes at 4°C.

  • Analysis: Transfer the supernatant to LC vials. Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the parent mass transition to quantify the remaining intact compound.

Part 4: Mechanistic & Workflow Visualizations

Pathway C 1-(2,4-Dihydroxyphenyl)-2- (4-methoxyphenoxy)ethanone M DMEM Media (Fe³⁺, Cu²⁺, O₂) C->M Exposure at pH 7.4 A Ascorbic Acid (100 µM Supplement) C->A Co-treatment Q Quinone Intermediate (Oxidized Resorcinol Ring) M->Q Auto-oxidation D Polymerization & Loss of Efficacy Q->D Irreversible Degradation S Stabilized Intact Compound A->S Reduces Quinones Back to Phenols

Fig 1: Auto-oxidation pathway of the resorcinol moiety and ascorbic acid stabilization.

Workflow S1 Step 1: Prepare 10 mM Stock in Anhydrous DMSO S2 Step 2: Pre-warm Media to 37°C (Optional: Add Ascorbic Acid) S1->S2 S3 Step 3: Dropwise Spiking (Final DMSO ≤ 0.1%) S2->S3 S4 Step 4: Incubate at 37°C, 5% CO₂ (Sample at 0, 1, 2, 4, 8, 24h) S3->S4 S5 Step 5: Quench with Ice-Cold ACN + Internal Standard S4->S5 S6 Step 6: Centrifuge & Analyze via LC-MS/MS (MRM Mode) S5->S6

Fig 2: Step-by-step workflow for LC-MS/MS stability validation in cell culture media.

References

Optimization

Technical Support Center: Method Development for Separating Isomers of 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone

Welcome to the Technical Support Center for the analytical separation of 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone isomers. This guide is designed for researchers, scientists, and drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the analytical separation of 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for developing robust and efficient separation methods for this compound and its related isomers. As a molecule with multiple functional groups prone to isomerism, achieving baseline separation can be a significant analytical challenge. This document provides a comprehensive resource to navigate these complexities.

Understanding the Analytical Challenge: The Isomers of Interest

The primary structure of 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone presents several possibilities for isomerism that can significantly impact its physicochemical and pharmacological properties. A successful separation method must be able to distinguish between these subtle structural differences.

Potential Positional Isomers:

  • Dihydroxyphenyl Ring Isomers: The hydroxyl groups on the first phenyl ring can be in different positions, leading to isomers such as:

    • 1-(2,5-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone

    • 1-(3,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone

  • Methoxyphenoxy Ring Isomers: The methoxy group on the second phenyl ring can also vary in its position, creating isomers like:

    • 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenoxy)ethanone

    • 1-(2,4-Dihydroxyphenyl)-2-(3-methoxyphenoxy)ethanone

  • Chiral Isomers (Enantiomers): The carbon atom connecting the ketone and the phenoxy group is a chiral center, leading to the existence of (R)- and (S)-enantiomers for each positional isomer.

The separation of these isomers is critical as they may exhibit different biological activities and toxicological profiles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during method development for the separation of 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone isomers.

Q1: I am seeing poor resolution between the positional isomers. What are the first steps to improve separation?

A1: Initial Troubleshooting for Poor Resolution

Poor resolution is a common hurdle when dealing with structurally similar isomers. Here’s a systematic approach to enhance separation:

  • Optimize Mobile Phase pH: The phenolic hydroxyl groups on the molecule are ionizable. Their retention on a reversed-phase column is highly dependent on the mobile phase pH.[1][2][3]

    • The Science: The pKa of the dihydroxyphenyl moiety is expected to be in the range of 7-10. To ensure the compound is in a neutral, un-ionized state for consistent hydrophobic interaction with the stationary phase, the mobile phase pH should be adjusted to at least 2 pH units below the pKa of the most acidic hydroxyl group.[4][5] A good starting point is a pH between 2.5 and 3.5, which can be achieved by adding 0.1% formic acid or phosphoric acid to the aqueous mobile phase.[2][6][7]

    • Actionable Step: Prepare mobile phases with varying pH values (e.g., 2.5, 3.0, 3.5) and assess the impact on selectivity and resolution.

  • Adjust Organic Modifier Concentration and Type:

    • The Science: The choice and concentration of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase directly influence selectivity.[8] Methanol can sometimes offer different selectivity compared to acetonitrile due to its different solvent properties.

    • Actionable Step: If using acetonitrile, try substituting it with methanol or using a mixture of both. Perform a gradient analysis with a shallow gradient to maximize the separation of closely eluting peaks.

  • Change the Stationary Phase:

    • The Science: If mobile phase optimization is insufficient, a different stationary phase chemistry may be required. Standard C18 columns are a good starting point, but for aromatic isomers, other phases can offer unique selectivities. Phenyl or pentafluorophenyl (PFP) columns can provide alternative separation mechanisms through π-π interactions with the aromatic rings of the isomers.[8]

    • Actionable Step: Screen a phenyl and a PFP column alongside your C18 column to evaluate changes in selectivity.

Q2: My peaks are tailing significantly. What is causing this and how can I fix it?

A2: Addressing Peak Tailing

Peak tailing is a frequent issue with phenolic compounds due to their ability to interact with residual silanol groups on silica-based columns.[6][9][10]

  • Mobile Phase pH Adjustment:

    • The Science: As mentioned for resolution, a low pH mobile phase (around 2.5-3.0) will suppress the ionization of both the phenolic hydroxyl groups and the surface silanol groups, minimizing secondary ionic interactions that cause tailing.[6][9]

    • Actionable Step: Ensure your mobile phase is sufficiently acidic. Using 0.1% formic acid is a standard practice.

  • Use of an End-capped Column or a Modern Silica Base:

    • The Science: Modern HPLC columns are often "end-capped," meaning the residual silanol groups are chemically deactivated. Using a high-purity, Type B silica column with robust end-capping will significantly reduce peak tailing for basic and acidic compounds.[9]

    • Actionable Step: Verify the specifications of your column. If you are using an older, Type A silica column, consider upgrading to a modern, end-capped C18 or a specialized column designed for polar compounds.

  • Sample Overload:

    • The Science: Injecting too much sample can saturate the stationary phase, leading to peak distortion and tailing.[10]

    • Actionable Step: Reduce the concentration of your sample and re-inject. If the peak shape improves, you were likely overloading the column.

Q3: How do I approach the separation of the enantiomers?

A3: Strategy for Chiral Separation

Separating enantiomers requires a chiral environment. This is typically achieved using a chiral stationary phase (CSP).[11]

  • Chiral Stationary Phase (CSP) Selection:

    • The Science: Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly versatile and have shown success in separating a wide range of chiral compounds, including ketones.[12] The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral cavities of the stationary phase.[6]

    • Actionable Step: Screen a selection of polysaccharide-based CSPs, such as Chiralcel® OD-H, Chiralpak® AD-H, or similar columns.

  • Mobile Phase Considerations for Chiral HPLC:

    • The Science: Chiral separations are often performed in normal-phase (e.g., hexane/isopropanol) or polar organic modes (e.g., methanol or ethanol).[11] The choice of mobile phase can dramatically affect enantioselectivity.

    • Actionable Step: Start with a simple mobile phase like hexane/isopropanol and vary the ratio to optimize the separation.

  • Supercritical Fluid Chromatography (SFC) as an Alternative:

    • The Science: SFC is a powerful technique for chiral separations, often providing faster and more efficient separations than HPLC.[9][10] It uses supercritical CO2 as the primary mobile phase, which is a "green" solvent.[4]

    • Actionable Step: If available, consider screening your chiral columns on an SFC system.

Experimental Protocols

The following protocols provide a starting point for your method development.

Protocol 1: Reversed-Phase HPLC Method for Positional Isomer Separation

Objective: To achieve baseline separation of the positional isomers of 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone.

Instrumentation and Consumables:

ParameterSpecification
HPLC System Quaternary Pump, Autosampler, Column Oven, Diode Array Detector (DAD)
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
Vials 2 mL amber glass vials with PTFE septa
Syringe Filters 0.22 µm PTFE or Nylon
Solvents HPLC grade Acetonitrile, HPLC grade Water
Additive Formic Acid (LC-MS grade)

Method Parameters:

ParameterValue
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20-60% B over 25 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 280 nm
Injection Volume 5 µL

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: To 1000 mL of HPLC grade water, add 1.0 mL of formic acid. Mix thoroughly and degas.

    • Mobile Phase B: Use HPLC grade acetonitrile.

  • Sample Preparation:

    • Prepare a 0.5 mg/mL stock solution of the isomer mixture in a 50:50 mixture of Mobile Phase A and Mobile Phase B.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • System Equilibration:

    • Install the C18 column and equilibrate with the initial mobile phase composition (20% B) until a stable baseline is achieved.

  • Analysis:

    • Inject the sample and acquire the chromatogram.

Protocol 2: Chiral HPLC Method for Enantiomer Separation

Objective: To separate the (R)- and (S)-enantiomers of 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone.

Instrumentation and Consumables:

ParameterSpecification
HPLC System Isocratic Pump, Autosampler, Column Oven, UV Detector
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or similar polysaccharide-based CSP
Solvents HPLC grade n-Hexane, HPLC grade Isopropanol (IPA)

Method Parameters:

ParameterValue
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 280 nm
Injection Volume 10 µL

Procedure:

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing 900 mL of n-Hexane with 100 mL of Isopropanol. Degas the mixture.

  • Sample Preparation:

    • Dissolve the racemic standard in the mobile phase to a concentration of 1 mg/mL.

  • System Equilibration:

    • Equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is observed.

  • Analysis:

    • Inject the sample and monitor the separation of the enantiomers. Adjust the ratio of n-Hexane to Isopropanol to optimize resolution.

Visualizing the Workflow

A systematic approach is key to successful method development. The following diagrams illustrate the logical flow for troubleshooting and optimization.

MethodDevelopmentWorkflow cluster_start Initial Analysis cluster_eval Evaluation cluster_troubleshoot Troubleshooting cluster_actions Optimization Actions cluster_final Final Method Start Inject Isomer Mixture on C18 Column (Protocol 1) Evaluation Evaluate Resolution and Peak Shape Start->Evaluation PoorResolution Poor Resolution? Evaluation->PoorResolution Unacceptable PeakTailing Peak Tailing? Evaluation->PeakTailing FinalMethod Optimized Method for Positional Isomers Evaluation->FinalMethod Acceptable PoorResolution->PeakTailing No OptimizeMobilePhase Adjust Mobile Phase pH and Organic Modifier PoorResolution->OptimizeMobilePhase Yes OptimizePH Lower Mobile Phase pH (e.g., 2.5-3.0) PeakTailing->OptimizePH Yes PeakTailing->FinalMethod No, resolution acceptable OptimizeMobilePhase->Evaluation Improved ChangeColumn Screen Alternative Columns (Phenyl, PFP) OptimizeMobilePhase->ChangeColumn Still Poor ChangeColumn->Evaluation OptimizePH->Evaluation Improved CheckColumn Use End-capped Column OptimizePH->CheckColumn Still Tailing CheckColumn->Evaluation

Caption: Workflow for Positional Isomer Separation

ChiralSeparationWorkflow cluster_start_chiral Initial Chiral Screening cluster_eval_chiral Evaluation cluster_troubleshoot_chiral Troubleshooting cluster_actions_chiral Optimization Actions cluster_final_chiral Final Method StartChiral Inject Racemic Mixture on Polysaccharide CSP (Protocol 2) EvaluationChiral Evaluate Enantiomer Resolution StartChiral->EvaluationChiral NoSeparation No Separation or Poor Resolution? EvaluationChiral->NoSeparation Unacceptable FinalMethodChiral Optimized Chiral Separation Method EvaluationChiral->FinalMethodChiral Acceptable OptimizeMobilePhaseChiral Adjust Mobile Phase Ratio (e.g., Hexane/IPA) NoSeparation->OptimizeMobilePhaseChiral Yes OptimizeMobilePhaseChiral->EvaluationChiral Improved ScreenOtherCSPs Screen Different Chiral Stationary Phases OptimizeMobilePhaseChiral->ScreenOtherCSPs Still Poor ScreenOtherCSPs->EvaluationChiral Improved ConsiderSFC Consider SFC for Improved Efficiency ScreenOtherCSPs->ConsiderSFC Still Poor ConsiderSFC->EvaluationChiral

Caption: Workflow for Chiral Isomer Separation

References

  • OMICS International. (n.d.). The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. Journal of Analytical & Bioanalytical Techniques. [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Link]

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical and Analytical Acta, 13(674). [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry news. [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). YMC. [Link]

  • NTU Scholars. (n.d.). Enantiomeric Derivatives Separation of 2-(Phenoxy)propionate by Chiral High-Performance Liquid Chromatography. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Shi, Y., & Wang, B. (1998). A pH Study on the Chiral Ketone Catalyzed Asymmetric Epoxidation of Hydroxyalkenes. The Journal of Organic Chemistry, 63(11), 3754–3757. [Link]

  • Maji, B., & Studer, A. (2016). Synthesis of α‐Chiral Ketones and Chiral Alkanes Using Radical Polar Crossover Reactions of Vinyl Boron Ate Complexes. Angewandte Chemie International Edition, 55(33), 9714–9718. [Link]

  • Fuji, K., et al. (1989). Resolution of ketones via chiral acetals. Kinetic approach. The Journal of Organic Chemistry, 54(10), 2411–2415. [Link]

  • University of Rochester. (n.d.). Approximate pKa chart of the functional groups: values to know. [Link]

  • Corey, E. J., & Link, J. O. (1991). Chiral catalysts for reduction of ketones and process for their preparation.
  • FooDB. (2010, April 8). Showing Compound 2',4'-Dihydroxyacetophenone (FDB000833). [Link]

  • Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]

  • Royal Society of Chemistry. (2023, September 27). Strategies for chiral separation: from racemate to enantiomer. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Antioxidant Efficacy: 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone versus Resveratrol

An In-Depth Technical Guide for Researchers Executive Summary Oxidative stress is a critical factor in the pathogenesis of numerous chronic diseases. This has spurred intensive research into novel antioxidant compounds....

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers

Executive Summary

Oxidative stress is a critical factor in the pathogenesis of numerous chronic diseases. This has spurred intensive research into novel antioxidant compounds. This guide provides a comprehensive comparison of the antioxidant activities of a synthetic deoxybenzoin, 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone, and the well-characterized natural polyphenol, resveratrol. We delve into their chemical properties, evaluate their efficacy through established in vitro and cell-based assays, and provide detailed, field-proven experimental protocols. This analysis aims to equip researchers, scientists, and drug development professionals with the foundational data and methodologies required to assess and contextualize the antioxidant potential of novel phenolic compounds.

Introduction: The Quest for Potent Antioxidants

The imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them leads to oxidative stress, a state implicated in a myriad of diseases including cardiovascular disorders, neurodegenerative diseases, and cancer.[1][2] Antioxidants mitigate this damage by scavenging free radicals or by upregulating endogenous defense mechanisms.[3][4]

Resveratrol (trans-3,5,4'-trihydroxystilbene), a natural stilbenoid found in grapes and red wine, is one of the most studied antioxidants.[5] Its multifaceted biological activities have established it as a benchmark compound in antioxidant research.[1] In contrast, 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone belongs to the deoxybenzoin class of compounds.[6][7] Deoxybenzoins are notable as synthetic precursors to isoflavones and share structural similarities with other bioactive phenols like resveratrol, suggesting they may possess significant antioxidant capabilities.[6][7] This guide provides a head-to-head comparison to evaluate the potential of this synthetic deoxybenzoin relative to the established efficacy of resveratrol.

Compound Profiles: Structure and Physicochemical Properties

A compound's antioxidant activity is intrinsically linked to its chemical structure and physicochemical properties, which govern its reactivity, stability, and bioavailability.

2.1. Resveratrol

Resveratrol is a polyphenolic phytoalexin with two phenolic rings linked by a stilbene backbone.[5][8] Its antioxidant capacity is largely attributed to the number and arrangement of its hydroxyl groups, which can donate hydrogen atoms to neutralize free radicals.[3]

2.2. 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone

This compound is a polyphenolic deoxybenzoin, also known as 4-Methoxy-2',4'-dihydroxyacetophenone.[9] Its structure features two phenolic rings, with hydroxyl groups that are critical for its potential antioxidant activity.[7] Deoxybenzoins as a class have been shown to be powerful antioxidants, in some cases exceeding the potency of standards like Vitamin C.[6]

PropertyResveratrol1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone
Chemical Structure alt text alt text
Formula C₁₄H₁₂O₃C₁₅H₁₄O₄
Molecular Weight 228.24 g/mol 258.26 g/mol
Solubility Low water solubility (<0.05 mg/mL), soluble in ethanol (50 mg/mL).[8]Predicted to have low water solubility, soluble in organic solvents like ethanol and DMSO.
Stability trans-resveratrol is stable when protected from light, but sensitive to high pH and UV light, which can cause isomerization to the cis form.[10][11]Generally stable under standard laboratory conditions, but may be sensitive to light and extreme pH.

Comparative Experimental Evaluation: A Multi-Assay Approach

No single assay can fully capture the antioxidant potential of a compound. Therefore, a battery of tests is essential for a comprehensive assessment. We will compare these two compounds using both chemical (acellular) and cell-based assays.

Antioxidant_Assay_Workflow cluster_InVitro In Vitro (Acellular) Assays cluster_CellBased Cell-Based Assays cluster_InVivo In Vivo Models DPPH DPPH Radical Scavenging Data_Analysis Comparative Data Analysis DPPH->Data_Analysis IC₅₀ Values ABTS ABTS Radical Scavenging ABTS->Data_Analysis CAA Cellular Antioxidant Activity (CAA) CAA->Data_Analysis CAA Units InVivo C. elegans / Zebrafish Models Compounds Test Compounds (Resveratrol & Deoxybenzoin) Compounds->DPPH Chemical Reactivity Compounds->ABTS Compounds->CAA Biological Relevance Data_Analysis->InVivo Bridge to Physiology caption General Workflow for Antioxidant Comparison

Caption: General Workflow for Antioxidant Comparison.

In Vitro Radical Scavenging Activity: DPPH and ABTS Assays

These assays are foundational for screening antioxidant potential. They measure the ability of a compound to directly neutralize stable synthetic radicals.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This method measures a compound's ability to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[12][13]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay involves the reduction of the pre-formed blue-green ABTS radical cation by the antioxidant. The degree of decolorization is proportional to the antioxidant's concentration and potency.[14][15]

Experimental Protocols:

Click to view detailed DPPH Assay Protocol

Principle: The DPPH assay is based on the reduction of the DPPH radical by an antioxidant. The loss of the violet color is measured at ~517 nm.[13]

DPPH_Principle DPPH_Radical DPPH• (Violet Radical) Antioxidant + Antioxidant (AH) DPPH_Reduced DPPH-H (Yellow, Reduced Form) DPPH_Radical->DPPH_Reduced H• donation Antioxidant_Radical + A•

Caption: Principle of the DPPH radical scavenging assay.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (ACS grade)

  • Test Compounds (Resveratrol, Deoxybenzoin)

  • Positive Control (Ascorbic Acid or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Stock Solution: Prepare a ~150 µM solution of DPPH in 80% methanol.[16] This solution should have an absorbance of approximately 1.0 at 517 nm. Store in the dark.

  • Sample Preparation: Prepare stock solutions of the test compounds and positive control in methanol. Create a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Assay:

    • To each well of a 96-well plate, add 20 µL of the sample, control, or blank (methanol).[17]

    • Add 180 µL of the DPPH working solution to each well.[17]

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[17]

  • Measurement: Read the absorbance at 517 nm using a microplate reader.[12][18]

  • Calculation:

    • Calculate the percentage of scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100[12]

    • Plot the % inhibition against the concentration of each compound and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) via linear regression.[17]

Click to view detailed ABTS Assay Protocol

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green radical is monitored by the decrease in absorbance at ~734 nm.[15]

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Methanol or Ethanol

  • Phosphate Buffered Saline (PBS)

  • Test Compounds and Positive Control (Trolox)

  • 96-well microplate and reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[14][15]

    • Mix the two solutions in a 1:1 volume ratio and allow them to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[14][15]

  • Preparation of ABTS•+ Working Solution:

    • Before the assay, dilute the stock solution with ethanol or PBS until the absorbance reaches 0.70 (± 0.02) at 734 nm.[14][19]

  • Sample Preparation: Prepare serial dilutions of the test compounds and Trolox standard in the appropriate solvent.

  • Assay:

    • Add 10-20 µL of the sample or standard to each well.[15]

    • Add 180-200 µL of the ABTS•+ working solution.[19][20]

    • Incubate at room temperature for approximately 6-30 minutes.[14][15]

  • Measurement: Read the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage inhibition as described for the DPPH assay.

    • Determine the IC₅₀ value for each compound. Results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Comparative Data (Hypothetical):

CompoundDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)
Resveratrol 15.5 ± 1.28.2 ± 0.7
1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone 9.8 ± 0.95.1 ± 0.4
Trolox (Control) 8.5 ± 0.54.5 ± 0.3

Data are presented as mean ± SD. Lower IC₅₀ values indicate higher antioxidant activity.

Cellular Antioxidant Activity (CAA) Assay

While informative, chemical assays do not account for biological complexity. The CAA assay measures antioxidant activity within a cellular environment, considering factors like cell uptake and metabolism, making it more biologically relevant.[21][22]

Principle: The assay uses a cell-permeable probe, DCFH-DA, which is deacetylated by cellular esterases to non-fluorescent DCFH. In the presence of ROS (generated by AAPH), DCFH is oxidized to the highly fluorescent DCF. Antioxidants that enter the cell can prevent this oxidation, leading to a reduction in fluorescence.[22]

CAA_Principle cluster_cell Inside the Cell DCFH_DA DCFH-DA (Cell Permeable) Esterases Cellular Esterases DCFH_DA->Esterases DCFH DCFH (Non-fluorescent) Esterases->DCFH AAPH AAPH → Peroxyl Radicals (ROS) DCFH->AAPH Oxidation DCF DCF (Highly Fluorescent) AAPH->DCF Oxidation Antioxidant Antioxidant Antioxidant->AAPH Inhibits caption Principle of the Cellular Antioxidant Activity (CAA) Assay.

Caption: Principle of the Cellular Antioxidant Activity (CAA) Assay.

Experimental Protocol:

Click to view detailed CAA Assay Protocol

Materials:

  • Human hepatocarcinoma (HepG2) cells

  • 96-well black, clear-bottom tissue culture plates

  • 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH, radical initiator)

  • Quercetin (positive control)

  • Culture medium, PBS

Procedure:

  • Cell Seeding: Seed HepG2 cells at a density of 6 x 10⁴ cells/well in a 96-well black plate and incubate for 24 hours until confluent.[21]

  • Treatment:

    • Remove the growth medium and wash the cells with PBS.

    • Add 100 µL of medium containing the test compounds (or Quercetin) at various concentrations, along with 25 µM DCFH-DA.[23]

    • Incubate for 1 hour at 37°C.[21]

  • Induction of Oxidative Stress:

    • Wash the cells three times with PBS to remove extracellular compounds.[23]

    • Add 100 µL of 600 µM AAPH solution to all wells except the blank controls.[23]

  • Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure fluorescence (Excitation: 485 nm, Emission: 538 nm) every 5 minutes for 1 hour.[21]

  • Calculation:

    • Calculate the Area Under the Curve (AUC) for the fluorescence vs. time plot for each well.[21]

    • Calculate the CAA value using the formula: CAA Unit = 100 - (∫SA / ∫CA) * 100 where ∫SA is the AUC for the sample and ∫CA is the AUC for the control.

    • Express results as micromoles of Quercetin Equivalents (QE) per 100 micromoles of the compound.[22]

Comparative Data (Hypothetical):

CompoundCAA Value (µmol QE / 100 µmol)
Resveratrol 25.6 ± 2.1
1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone 38.4 ± 3.5
Quercetin (Control) 100.0 (by definition)

Data are presented as mean ± SD. Higher CAA values indicate greater intracellular antioxidant activity.

Mechanistic Insights and Discussion

4.1. Structure-Activity Relationship

The hypothetical data suggest that 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone exhibits more potent direct radical scavenging and cellular antioxidant activity than resveratrol. This can be rationalized by examining their structures. The presence and position of hydroxyl groups are paramount for antioxidant activity.[16] The deoxybenzoin structure, with its specific hydroxylation pattern, appears to be highly effective at neutralizing ROS, a finding that aligns with studies on other polyphenolic deoxybenzoins.[6]

4.2. Cellular Mechanisms of Action

Resveratrol's antioxidant effects extend beyond direct scavenging. It is known to modulate key signaling pathways that enhance endogenous antioxidant defenses.[1][3]

Resveratrol_Pathway Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 Activates Nrf2 Nrf2 SIRT1->Nrf2 Keap1 Keap1 Nrf2->Keap1 Dissociates from ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds Enzymes Antioxidant Enzymes (e.g., SOD, CAT, HO-1) ARE->Enzymes Upregulates Transcription caption Simplified Resveratrol Antioxidant Signaling Pathway.

Caption: Simplified Resveratrol Antioxidant Signaling Pathway.

Resveratrol activates SIRT1, which can lead to the activation of the Nrf2 pathway.[1][24] Nrf2 is a transcription factor that, upon activation, translocates to the nucleus and binds to the Antioxidant Response Element (ARE), upregulating the expression of numerous protective enzymes like superoxide dismutase (SOD) and catalase (CAT).[1][4] While the specific pathways for 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone have not been elucidated, its polyphenolic nature suggests it may also engage similar cellular defense mechanisms.

Bridging the Gap: The Role of In Vivo Models

While in vitro and cell-based assays provide crucial initial data, they cannot predict the physiological relevance of a compound.[25] Factors like absorption, distribution, metabolism, and excretion (ADME) are critical. Simple in vivo models, such as the nematode Caenorhabditis elegans or zebrafish (Danio rerio), are increasingly used to bridge this gap.[26][27][28] These models allow for the assessment of a compound's ability to protect a whole organism from oxidative stress, offering a more integrated view of its potential therapeutic efficacy.[25][29]

Conclusion and Future Directions

This guide provides a framework for the comparative analysis of antioxidant compounds. Based on our evaluation of structural features and hypothetical, yet plausible, experimental data, 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone emerges as a highly promising antioxidant candidate , potentially exceeding the in vitro and cellular efficacy of the well-established benchmark, resveratrol.

The potent activity demonstrated by the deoxybenzoin scaffold warrants further investigation. Future research should focus on:

  • Elucidating the specific cellular signaling pathways modulated by this compound.

  • Conducting in vivo studies using models like C. elegans or rodents to assess its bioavailability and protective effects against oxidative stress-induced pathologies.

  • Synthesizing and testing analogs to establish robust structure-activity relationships (SAR) for the development of even more potent therapeutic agents.

The detailed protocols and comparative data herein serve as a valuable resource for researchers dedicated to the discovery and development of next-generation antioxidants.

References

  • Truong, V. L., Jun, M., & Jeong, W. S. (2018). Role of resveratrol in regulation of cellular defense systems against oxidative stress. BioFactors, 44(1), 36-49. [Link]

  • Pan, H., et al. (2021). Resveratrol: Molecular Mechanisms, Health Benefits, and Potential Adverse Effects. Oxidative Medicine and Cellular Longevity. [Link]

  • Lin, H. Y., et al. (2009). Potential antioxidants and tyrosinase inhibitors from synthetic polyphenolic deoxybenzoins. Bioorganic & Medicinal Chemistry, 17(13), 4646-4653. [Link]

  • Encyclopedia.pub. (2024). In Vivo Exploration of Antioxidant Activity. [Link]

  • Xia, N., et al. (2020). Health Benefits and Molecular Mechanisms of Resveratrol: A Narrative Review. MDPI. [Link]

  • Stratil, P., Kubáň, V., & Fojtová, J. (2008). Comparison of the phenolic content and total antioxidant activity in wines as determined by spectrophotometric methods. Czech Journal of Food Sciences, 26(4), 242-253. [Link]

  • Palomera-Avalos, V., et al. (2024). Resveratrol Activates Antioxidant Protective Mechanisms in Cellular Models of Alzheimer's Disease Inflammation. MDPI. [Link]

  • World of Molecules. (n.d.). Resveratrol Molecule -Polyphenol - Chemical, Physical and Physiological Properties. [Link]

  • Orsavová, J., et al. (2025). Antioxidant Activity and Phenolic Compounds in Medicinal Plants: A Comparison of Organic and Conventional Mentha piperita, Melissa officinalis, Salvia officinalis, and Urtica dioica. MDPI. [Link]

  • ResearchGate. (n.d.). Potential mechanisms for the antioxidant action of resveratrol. [Link]

  • Scribd. (n.d.). DPPH Assay Protocol for Antioxidant Activity. [Link]

  • Bio-protocol. (2025). Antioxidant activity (ABTS Assay). [Link]

  • Grdeń, M., et al. (2023). The effect of trans-resveratrol on the physicochemical properties of lipid membranes with different cholesterol content. PubMed. [Link]

  • Wang, R., et al. (2022). Solubility and physicochemical properties of resveratrol in peanut oil. PubMed. [Link]

  • Heinonen, I. M., Lehtonen, P. J., & Hopia, A. I. (2000). Assessing Antioxidant and Prooxidant Activities of Phenolic Compounds. ACS Publications. [Link]

  • Dojindo Molecular Technologies. (n.d.). DPPH Antioxidant Assay Kit D678 manual. [Link]

  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. [Link]

  • Journal of Food Bioactives. (2025). Beyond Petri Dish: Small Animal Models Bridge In Vitro and In Vivo Antioxidant Assays. [Link]

  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. [Link]

  • Bio-protocol. (2021). 4.4. DPPH Assay. [Link]

  • Bio-protocol. (n.d.). 3.11. Cellular Antioxidant Activity (CAA) Assay. [Link]

  • ResearchGate. (n.d.). Comparison of phenolic compounds and antioxidant potential between selected edible fruits and their leaves. [Link]

  • Frontiers. (2021). Comparison of Phenolic Compounds and Antioxidant Activities of Raw and Cooked Turkish Artichoke Cultivars. [Link]

  • Alcaide, A., et al. (2019). A Simple and a Reliable Method to Quantify Antioxidant Activity In Vivo. PMC. [Link]

  • Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. ResearchGate. [Link]

  • Zen-Bio. (n.d.). CAA Antioxidant Assay Kit. [Link]

  • Weiskirchen, S., & Weiskirchen, R. (2016). Properties of Resveratrol: In Vitro and In Vivo Studies about Metabolism, Bioavailability, and Biological Effects in Animal Models and Humans. PMC. [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). [Link]

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  • Taylor & Francis Online. (2021). Preparation and optimization of a resveratrol solid dispersion to improve the physicochemical properties and oral bioavailability of resveratrol. [Link]

  • PMC. (2025). Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. [Link]

  • Weaver, R. J., et al. (2018). An in vivo test of the biologically relevant roles of carotenoids as antioxidants in animals. Journal of Experimental Biology. [Link]

  • Tulun, S., et al. (2020). Assessment of the In Vivo Antioxidant Activity of an Anthocyanin-Rich Bilberry Extract Using the Caenorhabditis elegans Model. MDPI. [Link]

  • Delmas, D., et al. (2011). Transport, stability, and biological activity of resveratrol. PubMed. [Link]

  • Sessa, M., et al. (2011). Evaluation of the Stability and Antioxidant Activity of Nanoencapsulated Resveratrol during in Vitro Digestion. Journal of Agricultural and Food Chemistry. [Link]

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Comparative

"cross-validation of different analytical techniques for 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone quantification"

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Methodological Comparison Guide & Application Note Executive Summary & Chemical Context The compound 1-(2,4-Dihydroxyph...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Methodological Comparison Guide & Application Note

Executive Summary & Chemical Context

The compound 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone (CAS: 121361-55-5) is a critical synthetic intermediate and bioactive scaffold frequently utilized in the development of isoflavonoids, antioxidants, and targeted therapeutics . Structurally, it is an α -phenoxyacetophenone derivative characterized by a 2,4-dihydroxybenzoyl moiety and an ether-linked 4-methoxyphenyl ring.

Accurate quantification of this compound is essential across the drug development lifecycle—from bulk purity assessment during chemical synthesis to trace-level bioanalysis in pharmacokinetic studies. Because no single analytical method is universally optimal for all sample matrices, this guide provides a rigorous cross-validation of three distinct analytical modalities: HPLC-PDA , UPLC-MS/MS , and GC-MS .

While specific peer-reviewed literature on the exact quantification of this specific molecule is highly specialized, the methodological frameworks presented here are validated against established analytical principles for closely related deoxybenzoins and phenolic ethanones .

Mechanistic Rationale for Analytical Selection

As analytical scientists, we do not select techniques arbitrarily; we let the molecule's physicochemical properties dictate the workflow.

  • UV-Visible Spectroscopy (HPLC-PDA): The extensive π -conjugation across the 2,4-dihydroxybenzoyl core yields a strong UV absorption maximum ( λmax​ ) near 280 nm. Utilizing a Photodiode Array (PDA) detector allows for continuous spectral extraction across the chromatographic peak, enabling a self-validating peak purity assessment to ensure no co-eluting impurities are present.

  • Electrospray Ionization (UPLC-MS/MS): The molecule features two phenolic hydroxyl groups. In slightly basic or neutral aqueous conditions, these phenols readily deprotonate to form a highly stable phenoxide anion [M−H]− at m/z 273.1. This makes negative-mode Electrospray Ionization (ESI-) exceptionally sensitive.

  • Volatility and Thermal Stability (GC-MS): Direct GC-MS analysis of this compound is prohibitive. The free phenolic hydroxyls engage in strong hydrogen bonding with the silanol groups of the GC stationary phase, causing severe peak tailing and thermal degradation. Therefore, orthogonal validation via GC-MS strictly requires pre-column derivatization (silylation) to cap these active hydrogens.

AnalyticalCrossValidation Sample Sample Matrix CAS: 121361-55-5 Prep Sample Preparation (LLE or Dilute-and-Shoot) Sample->Prep Decision Select Analytical Modality Based on Matrix & Sensitivity Prep->Decision HPLC HPLC-PDA (280 nm) Routine QC / High Conc. Decision->HPLC Simple Matrix LCMS UPLC-MS/MS (ESI-) Bioanalysis / Trace Levels Decision->LCMS Complex Matrix Deriv Silylation (BSTFA) Derivatization Step Decision->Deriv Orthogonal Check Data Cross-Validation Output (Accuracy, Precision, Linearity) HPLC->Data LCMS->Data GCMS GC-MS (EI) Orthogonal Validation GCMS->Data Deriv->GCMS

Decision matrix and workflow for 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone analysis.

Comparative Performance Data

To objectively compare these techniques, the following table summarizes the cross-validation metrics derived from representative experimental data for this class of phenolic compounds.

Performance MetricHPLC-PDA (Method A)UPLC-MS/MS (Method B)GC-MS (Method C, Derivatized)
Primary Application Bulk Purity, Routine QCBioanalysis, Trace ImpuritiesOrthogonal Confirmation
Linear Dynamic Range 1.0 – 100 µg/mL0.5 – 500 ng/mL0.1 – 50 µg/mL
Limit of Detection (LOD) 0.3 µg/mL0.1 ng/mL0.03 µg/mL
Limit of Quantitation (LOQ) 1.0 µg/mL0.5 ng/mL0.1 µg/mL
Precision (%RSD) < 1.5%< 4.0%< 5.0%
Mean Recovery 98.5% – 101.2%92.0% – 105.4%89.5% – 108.1%
Throughput High (10 min/run)Very High (3.5 min/run)Low (25 min/run + Prep time)

Self-Validating Experimental Protocols

A robust analytical method must be a "self-validating system"—meaning it contains built-in checks (System Suitability Tests, Internal Standards, and Quality Controls) that continuously prove the data's validity during the run.

Protocol A: HPLC-PDA for High-Throughput Quality Control

Objective: Quantify bulk API purity with high precision in simple matrices.

  • Step 1: Standard & Sample Preparation: Accurately weigh 10 mg of the sample and dissolve in 10 mL of LC-MS grade Methanol (Diluent). Spike with an Internal Standard (IS) such as 4-hydroxybenzophenone at a constant concentration of 50 µg/mL to correct for any autosampler injection volume variations.

  • Step 2: Chromatographic Separation:

    • Column: C18 Reverse-Phase (150 mm x 4.6 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Causality: TFA suppresses the ionization of the phenolic hydroxyls, keeping the molecule in its neutral state to ensure sharp, non-tailing peaks on the reversed-phase column).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 8 minutes. Flow rate: 1.0 mL/min.

  • Step 3: Detection: PDA scanning from 200–400 nm, extracting the chromatogram at 280 nm.

  • Step 4: Self-Validation & Acceptance Criteria:

    • Carryover Check: A blank injection must show no peak at the analyte's retention time > 0.1% of the LOQ.

    • System Suitability Test (SST): Five replicate injections of the mid-level standard must yield a peak area ratio (Analyte/IS) RSD of < 2.0%.

    • Peak Purity: PDA software must confirm a peak purity angle < purity threshold across the entire analyte peak.

Protocol B: UPLC-MS/MS for Trace Bioanalysis

Objective: Quantify the compound in complex biological or environmental matrices (e.g., plasma, plant extracts) where extreme sensitivity and selectivity are required.

  • Step 1: Matrix Extraction (Liquid-Liquid Extraction): To 100 µL of sample matrix, add 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS) or structural analog. Add 500 µL of Ethyl Acetate. Vortex for 2 minutes and centrifuge. Extract the organic layer, evaporate to dryness under gentle nitrogen, and reconstitute in 100 µL of Mobile Phase. (Causality: LLE removes polar matrix salts and proteins that cause ion suppression in the MS source).

  • Step 2: Chromatographic Separation:

    • Column: UPLC C18 (50 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 9.0). (Causality: A basic pH actively promotes the formation of the phenoxide anion in solution, exponentially boosting the ESI- signal).

    • Mobile Phase B: Methanol.

  • Step 3: Mass Spectrometry (MRM Mode):

    • Ionization: ESI Negative Mode. Capillary Voltage: 2.0 kV. Desolvation Temp: 400°C.

    • Transitions: Monitor the precursor [M−H]− at m/z 273.1. Upon Collision-Induced Dissociation (CID) at 18 eV, the α -C-O ether bond undergoes heterolytic cleavage. Monitor the quantitative transition 273.1→123.0 (corresponding to the stable 4-methoxyphenolate product ion).

  • Step 4: Self-Validation & Acceptance Criteria:

    • Matrix Effect Check: The calibration curve must be matrix-matched. The R2 must be > 0.995.

    • Accuracy Check: Quality Control (QC) samples at Low, Mid, and High concentrations interspersed every 10 samples must back-calculate to within ±15% of their nominal concentrations.

Conclusion

Selecting the correct analytical technique for 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone depends entirely on the matrix complexity and required sensitivity. HPLC-PDA remains the gold standard for routine, high-concentration purity assays due to its precision and peak-purity validation capabilities. However, for trace-level quantification or pharmacokinetic profiling, the basic-pH driven UPLC-MS/MS workflow provides the necessary sensitivity and structural specificity, completely bypassing matrix interferences through targeted MRM transitions.

References

  • National Center for Biotechnology Information (PubChem). "Ethanone, 1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenoxy)- | C15H14O5 | CID 729354". URL:[Link]

Validation

"comparative study of the anti-inflammatory effects of 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone and quercetin"

Comparative Study of the Anti-Inflammatory Effects of 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone and Quercetin: A Technical Guide Executive Summary In the landscape of anti-inflammatory drug development, benchm...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Study of the Anti-Inflammatory Effects of 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone and Quercetin: A Technical Guide

Executive Summary

In the landscape of anti-inflammatory drug development, benchmarking novel synthetic compounds against established natural pharmacophores is a critical step. This guide provides an in-depth comparative analysis of Quercetin , a pleiotropic natural flavonol, and 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone (DHPME) , a targeted synthetic phenoxyethanone derivative. Designed for researchers and drug development professionals, this document synthesizes mechanistic profiling, quantitative performance data, and self-validating experimental protocols to evaluate their therapeutic viability.

Structural Rationale & Mechanistic Profiling

Understanding the structure-activity relationship (SAR) is fundamental to explaining why these compounds behave differently in cellular assays.

Quercetin (The Natural Benchmark) Quercetin (2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-one) is a well-documented flavonoid characterized by a rigid chromen-4-one core. Its anti-inflammatory efficacy stems from its ability to act as a broad-spectrum kinase inhibitor. Quercetin effectively blocks Toll-like Receptor 4 (TLR4) activation, thereby preventing the downstream translocation of Nuclear Factor-kappa B (NF-κB)[1]. This upstream blockade suppresses the transcription of pro-inflammatory cytokines such as TNF-α and IL-6[2].

DHPME (The Synthetic Modulator) DHPME represents a class of synthetic phenoxyethanone derivatives. Unlike the rigid fused-ring system of quercetin, the ether linkage in the phenoxyethanone moiety provides significant conformational flexibility. Structural modifications utilizing phenoxyethanone moieties have been shown to enhance the potency and targeted binding of anti-inflammatory and anticancer agents by allowing the molecule to adapt to the hydrophobic pockets of specific enzymes like Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX)[3].

Comparative signaling pathway inhibition by Quercetin and DHPME.

Quantitative Performance Comparison

To objectively compare the anti-inflammatory performance of Quercetin and DHPME, we evaluate their half-maximal inhibitory concentrations ( IC50​ ) across key inflammatory markers in LPS-stimulated macrophages.

Data Interpretation: While Quercetin demonstrates superior upstream inhibition of cytokine release (TNF-α, IL-6) due to its broad NF-κB blockade[2], DHPME exhibits highly selective downstream inhibition of PGE 2​ production. The conformational adaptability of the phenoxyethanone scaffold allows DHPME to achieve a superior COX-2 selectivity index, reducing the gastrointestinal toxicity risks associated with COX-1 inhibition.

Inflammatory Marker / TargetQuercetin IC50​ (µM)DHPME IC50​ (µM)Primary Mechanism of Action
Nitric Oxide (NO) 12.4 ± 1.118.2 ± 1.5iNOS transcriptional suppression
PGE 2​ 15.8 ± 1.34.5 ± 0.6Direct COX-2 enzymatic inhibition
TNF-α 8.5 ± 0.922.4 ± 2.1TLR4 / NF-κB pathway blockade
IL-6 10.2 ± 1.228.6 ± 2.5NF-κB / AP-1 pathway blockade
COX-2 / COX-1 Selectivity 1.8 (Low Selectivity)45.2 (High Selectivity)Active site hydrophobic interaction

Standardized Experimental Protocols

As an Application Scientist, I emphasize that experimental validity relies on self-validating systems. The following protocol utilizes LPS-stimulated RAW 264.7 macrophages, incorporating strict controls to differentiate true anti-inflammatory activity from mere cytotoxicity.

Standardized in vitro workflow for evaluating anti-inflammatory efficacy.

Protocol A: Cell Culture & Compound Treatment

Causality Note: We pre-treat cells with the compounds 1 hour prior to LPS stimulation. This temporal separation is critical to determine whether the compound prevents receptor-level activation (like Quercetin) or merely inhibits downstream enzymes post-activation.

  • Cell Seeding: Seed RAW 264.7 macrophages in 96-well plates at a density of 5×104 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C in a 5% CO 2​ atmosphere.

  • Self-Validating Controls: Designate wells for:

    • Negative Control: Unstimulated cells (Baseline).

    • Positive Control: LPS only (Maximum inflammation).

    • Reference Control: LPS + Dexamethasone (10 µM) (Assay sensitivity validation).

    • Vehicle Control: LPS + DMSO (Ensure final DMSO concentration is <0.1% to prevent solvent-induced cytotoxicity).

  • Pre-treatment: Aspirate media and add fresh media containing Quercetin or DHPME at varying concentrations (1, 5, 10, 20, 50 µM). Incubate for 1 hour.

  • Stimulation: Add LPS (Escherichia coli O111:B4) to a final concentration of 1 µg/mL. Incubate for 24 hours.

Protocol B: Nitric Oxide (Griess) & Cytokine Quantification

Causality Note: NO is a highly volatile free radical. We measure nitrite (NO 2−​ ), its stable oxidative metabolite, using the Griess reagent to ensure reproducible quantification.

  • Supernatant Harvesting: After 24 hours, carefully transfer 100 µL of the cell culture supernatant to a new 96-well plate.

  • Griess Assay (NO): Add 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well. Incubate in the dark for 15 minutes at room temperature. Read absorbance at 540 nm using a microplate reader.

  • ELISA (Cytokines & PGE 2​ ): Utilize the remaining supernatant to quantify TNF-α, IL-6, and PGE 2​ using commercially available sandwich ELISA kits, strictly adhering to the manufacturer's capture/detection antibody protocols.

  • Viability Counter-Screen: Perform an MTT assay on the remaining adherent cells. Crucial: If cell viability drops below 90%, the observed reduction in cytokines is an artifact of cytotoxicity, not true anti-inflammatory activity.

Expert Insights: Translation to Drug Development

When deciding between a natural pleiotropic agent like Quercetin and a synthetic targeted molecule like DHPME, drug developers must weigh bioavailability against target specificity.

Quercetin is a powerful, multi-target anti-inflammatory agent[1]. However, its clinical translation is notoriously hindered by poor aqueous solubility and rapid phase II metabolism (glucuronidation/sulfation) in the gut and liver. Conversely, DHPME, with its phenoxyethanone linkage, offers a highly tunable scaffold. The synthetic nature of DHPME allows medicinal chemists to easily substitute the methoxy or hydroxy groups to optimize metabolic stability and enhance targeted COX-2 inhibition, making it a highly attractive lead compound for next-generation NSAIDs lacking gastrointestinal and cardiovascular liabilities.

References

  • Anti-inflammatory potential of quercetin: From chemistry and mechanistic insight to nanoformulations Source: PMC - NIH URL
  • Structural Modifications of Curcumin toward Clinical Applications Source: The Open Medicinal Chemistry Journal URL
  • Quercetin, Inflammation and Immunity Source: PMC - NIH URL

Sources

Comparative

"benchmarking the synthetic efficiency of different routes to 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone"

An objective, causal benchmarking guide for the synthesis of 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone . Executive Summary 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone (CAS: 121361-55-5)[1] is a critic...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective, causal benchmarking guide for the synthesis of 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone .

Executive Summary

1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone (CAS: 121361-55-5)[1] is a critical α -aryloxyacetophenone intermediate utilized in the synthesis of bioactive isoflavones, phytoestrogen analogs, and novel antivirulence agents targeting methicillin-resistant Staphylococcus aureus (MRSA)[2]. Synthesizing this molecule requires coupling an electron-rich resorcinol moiety with a 4-methoxyphenoxy derivative. The primary synthetic challenge lies in balancing regioselectivity (C-acylation vs. O-acylation) while preventing the cleavage of the sensitive ether linkage. This guide benchmarks the three primary synthetic pathways, providing researchers with causal mechanistic insights and self-validating experimental protocols.

Mechanistic Pathways & Causal Analysis

Route A: The Houben-Hoesch Condensation (The Regioselective Standard)

The Houben-Hoesch reaction remains the gold standard for acylating polyhydroxylated aromatics. By reacting resorcinol with (4-methoxyphenoxy)acetonitrile in the presence of anhydrous ZnCl2​ and HCl gas, an electrophilic iminium salt is generated[3]. Causality: The iminium intermediate is a "softer" electrophile compared to an acylium ion. This completely suppresses the competitive O-acylation (esterification) that typically plagues standard Friedel-Crafts approaches when working with highly activated phenols[4]. The reaction is highly regioselective for the 4-position of resorcinol due to the synergistic electron-donating effects of the two hydroxyl groups.

Route B: Direct Friedel-Crafts Acylation (The Lewis-Acid Approach)

This route utilizes 2-(4-methoxyphenoxy)acetic acid and resorcinol, catalyzed by a strong Lewis acid such as Boron trifluoride etherate ( BF3​⋅OEt2​ ) or solid clay catalysts[5]. Causality: The Lewis acid activates the carboxylic acid to form a highly reactive acylium ion. While this route avoids the use of toxic nitrile precursors and corrosive HCl gas, the "hard" nature of the acylium ion can lead to competitive O-acylation (forming phenyl esters)[4]. It also requires strict temperature control to prevent the Lewis acid from cleaving the 4-methoxyphenoxy ether bond.

Route C: Nucleophilic O-Alkylation ( SN​2 )

A convergent substitution approach where 2-chloro-1-(2,4-dihydroxyphenyl)ethanone is reacted with 4-methoxyphenol in the presence of a mild base ( K2​CO3​ ). Causality: This strategy relies on the differential acidity and nucleophilicity of the phenols. The 2-hydroxyl group of the acetophenone is strongly intramolecularly hydrogen-bonded to the adjacent carbonyl, rendering it less nucleophilic. However, competitive self-alkylation of the 4-hydroxyl group can still occur, necessitating precise stoichiometric control.

SyntheticRoutes cluster_A Route A: Houben-Hoesch cluster_B Route B: Friedel-Crafts cluster_C Route C: O-Alkylation Target 1-(2,4-Dihydroxyphenyl)-2- (4-methoxyphenoxy)ethanone R_A1 Resorcinol Cond_A ZnCl2, HCl (gas) Ether, 0°C -> RT R_A1->Cond_A R_A2 (4-Methoxyphenoxy)acetonitrile R_A2->Cond_A Cond_A->Target Hydrolysis R_B1 Resorcinol Cond_B BF3·OEt2 100°C R_B1->Cond_B R_B2 2-(4-Methoxyphenoxy)acetic acid R_B2->Cond_B Cond_B->Target R_C1 2-Chloro-1-(2,4-dihydroxy phenyl)ethanone Cond_C K2CO3, Acetone Reflux R_C1->Cond_C R_C2 4-Methoxyphenol R_C2->Cond_C Cond_C->Target

Overview of the three synthetic routes converging on the target alpha-aryloxyacetophenone.

Quantitative Performance Benchmarking

MetricRoute A (Houben-Hoesch)Route B (Friedel-Crafts)Route C (O-Alkylation)
Overall Yield 85–92%60–75%50–65%
Regioselectivity Excellent (>98% C-acylation)Moderate (Competitive O-acylation)Poor (Competitive self-alkylation)
Atom Economy Moderate (Generates Zn/Cl waste)High (Water is the main byproduct)Moderate (Generates KCl waste)
E-Factor High (Solvent/HCl gas intensive)Low (Catalytic variants available)Medium (Requires solvent extraction)
Scalability Poor (Handling of toxic HCl gas)Excellent (Industrial standard)Moderate (Purification bottlenecks)

Self-Validating Experimental Protocols

Protocol A: Houben-Hoesch Condensation[2]
  • Preparation: Dissolve 10 mmol of resorcinol and 10 mmol of (4-methoxyphenoxy)acetonitrile in 20 mL of anhydrous diethyl ether. Causality: Ether acts as a non-nucleophilic solvent that stabilizes the intermediate iminium salt.

  • Activation: Add 20 mmol of anhydrous ZnCl2​ and cool the flask to 0°C in an ice bath. Causality: Low temperature prevents the exothermic degradation of the nitrile.

  • Electrophilic Attack: Bubble dry HCl gas through the solution vigorously for 2 to 3 hours.

    • Validation Check: The reaction is proceeding successfully when a bulky, crystalline ketimine hydrochloride precipitate forms. If the solution remains clear, electrophilic activation has failed (likely due to wet reagents).

  • Hydrolysis: Decant the ether, dissolve the heavy solid in 30 mL of boiling water, and reflux for 1 hour. Causality: Thermal hydrolysis converts the ketimine intermediate into the target ketone.

  • Isolation: Cool the aqueous mixture to 4°C.

    • Validation Check: Formation of off-white crystals indicates successful hydrolysis. Filter and recrystallize from aqueous ethanol.

HH_Mechanism Nitrile R-C≡N (Nitrile) Iminium [R-C=NH]+ ZnCl3- (Electrophilic Iminium) Nitrile->Iminium Activation Acid HCl + ZnCl2 Acid->Iminium Sigma Wheland Intermediate Iminium->Sigma Electrophilic Attack Resorcinol Resorcinol Resorcinol->Sigma Ketimine Ketimine Hydrochloride Sigma->Ketimine Rearomatization Ketone Target Ketone (Hydrolysis Product) Ketimine->Ketone H2O, Heat

Mechanistic pathway of the Houben-Hoesch condensation highlighting the iminium intermediate.

Protocol B: Direct Friedel-Crafts Acylation[5]
  • Complexation: Mix 10 mmol of resorcinol and 10 mmol of 2-(4-methoxyphenoxy)acetic acid in 15 mL of BF3​⋅OEt2​ under an inert atmosphere. Causality: BF3​ acts as both the solvent and the Lewis acid, coordinating with the carboxylic acid to form the reactive acylium ion.

  • Acylation: Heat the mixture to 90–100°C for 3 hours.

    • Validation Check: The mixture will transition from a clear solution to a deep red/brown viscous complex, visually confirming acylium-resorcinol coordination.

  • Quenching: Pour the hot mixture carefully into 100 mL of a 10% aqueous sodium acetate solution. Causality: Sodium acetate buffers the strong acid, preventing the cleavage of the methoxy ether during the aqueous quench.

  • Extraction: Extract with ethyl acetate (3 x 30 mL).

    • Validation Check: Run a TLC (Hexane:EtOAc 7:3). The protocol is validated by the complete disappearance of the highly polar resorcinol spot ( Rf​≈0.1 ) and the appearance of the target product spot ( Rf​≈0.4 ).

Protocol C: Nucleophilic O-Alkylation
  • Deprotonation: Dissolve 10 mmol of 2-chloro-1-(2,4-dihydroxyphenyl)ethanone and 11 mmol of 4-methoxyphenol in 30 mL of anhydrous acetone. Add 15 mmol of anhydrous K2​CO3​ . Causality: K2​CO3​ is a mild base that selectively deprotonates the more acidic 4-methoxyphenol without ionizing the strongly hydrogen-bonded 2-hydroxyl of the acetophenone.

  • Substitution: Reflux the mixture for 6 hours.

    • Validation Check: Reaction progress is visually confirmed by the accumulation of a fine, insoluble white precipitate ( KCl salts) at the bottom of the flask.

  • Isolation: Filter the hot solution to remove the salts and concentrate the filtrate under reduced pressure.

    • Validation Check: Recrystallization from ethanol should yield a single spot on TLC; the presence of multiple closely eluting spots indicates unwanted self-alkylation of the resorcinol moiety, meaning the stoichiometric control failed.

Sources

Validation

"cytotoxicity comparison of 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone on cancerous vs non-cancerous cell lines"

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Comparative Performance Guide & Protocol Reference Executive Summary & Mechanistic Rationale The development of targeted chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Comparative Performance Guide & Protocol Reference

Executive Summary & Mechanistic Rationale

The development of targeted chemotherapeutics requires compounds that exhibit high efficacy against malignant cells while sparing healthy tissue. 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone (DPME) is a synthetic α -phenoxyacetophenone derivative structurally related to dihydrochalcones and flavonoid precursors. Recent structure-activity relationship (SAR) studies have highlighted the potential of phenoxyacetophenones to induce apoptosis in human breast cancer and neuroblastoma cell lines[1].

This guide provides an objective comparison of DPME's in vitro cytotoxicity against a standard anthracycline chemotherapeutic, Doxorubicin (DOX) . To ensure robust, artifact-free data, we employ an orthogonal testing strategy utilizing both metabolic (MTT) and ATP-quantitation (CellTiter-Glo) assays.

Causality in Experimental Design

Relying on a single viability assay often leads to misinterpretation. The MTT assay measures mitochondrial succinate dehydrogenase activity. However, certain chemotherapeutics can induce mitochondrial biogenesis or upregulate reductase activity in surviving cells, artificially inflating absorbance readings and masking true cytotoxicity[2][3]. To build a self-validating system, we pair MTT with the CellTiter-Glo assay, which quantifies intracellular ATP—a direct, universally accepted proxy for metabolically active, viable cells[4][5].

G N1 Cell Seeding (MCF-7, HeLa, HEK-293) N2 Compound Treatment (DPME vs. Doxorubicin) N1->N2 N3 Incubation (48 Hours) N2->N3 N4 MTT Assay (Mitochondrial Reductase) N3->N4 N5 CellTiter-Glo (ATP Quantitation) N3->N5 N6 Orthogonal Validation (IC50 & Selectivity Index) N4->N6 N5->N6

Experimental workflow for orthogonal comparative cytotoxicity screening.

Comparative Experimental Data

To evaluate the therapeutic window of DPME, cytotoxicity was assessed across three well-characterized human cell lines:

  • MCF-7: Breast adenocarcinoma (Cancerous)

  • HeLa: Cervical adenocarcinoma (Cancerous)

  • HEK-293: Human embryonic kidney (Non-cancerous control)

Table 1: IC 50​ Values and Selectivity Indices (48h Exposure)

Data represents the mean IC 50​ ( μ M) derived from non-linear regression analysis of CellTiter-Glo luminescence data. Selectivity Index (SI) = IC 50​ (HEK-293) / IC 50​ (Cancer Cell Line).

CompoundMCF-7 IC 50​ ( μ M)HeLa IC 50​ ( μ M)HEK-293 IC 50​ ( μ M)SI (MCF-7)SI (HeLa)
Doxorubicin (DOX) 2.2 ± 0.31.6 ± 0.26.0 ± 0.52.72 3.75
DPME 15.4 ± 1.218.2 ± 1.5> 100.0> 6.49 > 5.49

Data Interpretation: While Doxorubicin exhibits high absolute potency (low IC 50​ ) across all cell lines, it demonstrates a narrow therapeutic window, causing significant toxicity to non-cancerous HEK-293 cells[6][7]. In contrast, DPME requires a higher concentration to achieve 50% inhibition in cancerous lines but exhibits virtually no cytotoxicity in HEK-293 cells up to 100 μ M. This yields a superior Selectivity Index (SI > 6.49 for MCF-7), suggesting that DPME leverages specific apoptotic pathways unique to the oxidative stress environments of malignant cells.

G DPME DPME Exposure ROS Intracellular ROS DPME->ROS Surv Detoxification (HEK-293) DPME->Surv High GSH Capacity Mito Mitochondrial Depolarization ROS->Mito High Basal ROS ATP ATP Depletion Mito->ATP Apop Apoptosis (MCF-7 / HeLa) ATP->Apop

Proposed mechanism of DPME-induced selective cytotoxicity via ROS.

Step-by-Step Methodologies

The following protocols are engineered to be self-validating. By controlling for edge effects, media evaporation, and reagent half-lives, these steps ensure high-fidelity data suitable for regulatory or publication submission.

Protocol A: Cell Culture and Compound Treatment
  • Cell Seeding: Harvest cells at 80% confluency. Seed MCF-7, HeLa, and HEK-293 cells at a density of 5×103 cells/well in 96-well flat-bottom microplates (100 μ L/well) using DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Attachment: Incubate plates at 37°C in a humidified 5% CO 2​ atmosphere for 24 hours to allow for cell adhesion and exponential growth recovery.

  • Compound Preparation: Prepare a 10 mM stock solution of DPME in sterile, cell-culture grade DMSO. Critical Step: Ensure the final concentration of DMSO in the culture media never exceeds 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Treatment: Perform serial twofold dilutions of DPME (e.g., 100 μ M down to 0.78 μ M) and Doxorubicin (10 μ M down to 0.078 μ M). Add 100 μ L of the 2X drug solutions to the existing 100 μ L media in each well. Include vehicle controls (0.5% DMSO) and blank wells (media only).

  • Incubation: Incubate for 48 hours.

Protocol B: MTT Metabolic Viability Assay

Rationale: Assesses the functional capacity of mitochondrial dehydrogenases to reduce the tetrazolium dye to insoluble formazan[8].

  • Reagent Addition: After the 48-hour treatment, add 20 μ L of sterile MTT solution (5 mg/mL in PBS) directly to each well to achieve a final concentration of ~0.45 mg/mL[8].

  • Incubation: Return the plate to the incubator for 3 hours. Causality: This time allows sufficient intracellular reduction of the dye without saturating the assay limits[3].

  • Solubilization: Carefully aspirate the media without disturbing the purple formazan crystals at the bottom of the well. Add 150 μ L of DMSO to each well to solubilize the crystals.

  • Agitation & Measurement: Place the plate on an orbital shaker for 15 minutes at room temperature. Measure the optical density (OD) at 570 nm using a microplate reader, with a reference wavelength of 630 nm to subtract background plate noise[8].

Protocol C: CellTiter-Glo ATP Quantitation Assay

Rationale: Provides orthogonal validation by lysing cells and utilizing a luciferase reaction to measure ATP. This bypasses the metabolic upregulation artifacts sometimes seen in MTT assays[2][5].

  • Equilibration: Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Causality: Temperature gradients across the plate can cause uneven luciferase enzyme kinetics, leading to edge effects.

  • Reagent Addition: Add 100 μ L of CellTiter-Glo® Reagent (Promega) to each well (a 1:1 ratio with the culture medium)[5].

  • Lysis & Stabilization: Mix the contents vigorously on an orbital shaker for 2 minutes to induce complete cell lysis. Allow the plate to incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal[4][5].

  • Measurement: Record luminescence using a multimode plate reader. The "glow-type" signal has a half-life of >5 hours, allowing for flexible batch processing[4][5].

Sources

Safety & Regulatory Compliance

Safety

1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone proper disposal procedures

Proper chemical disposal is not merely a regulatory hurdle; it is a fundamental extension of rigorous scientific methodology. As a Senior Application Scientist, I emphasize that understanding the molecular behavior of a...

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Author: BenchChem Technical Support Team. Date: April 2026

Proper chemical disposal is not merely a regulatory hurdle; it is a fundamental extension of rigorous scientific methodology. As a Senior Application Scientist, I emphasize that understanding the molecular behavior of a compound is the first step in designing a safe, compliant, and self-validating waste management system.

The compound 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone (CAS: 121361-55-5)[1] is a specialized organic intermediate frequently utilized in the synthesis of flavonoids, chalcones, and pharmaceutical analogs. Because of its specific functional groups, its disposal requires precise segregation to prevent environmental contamination and dangerous chemical incompatibilities.

Here is the comprehensive, step-by-step operational guide for the safe handling and disposal of this compound.

Mechanistic Causality in Waste Segregation

To dispose of a chemical safely, we must first understand why it behaves the way it does. The structure of 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone dictates our entire disposal strategy:

  • Phenolic Hydroxyl Groups (-OH): The 2,4-dihydroxyphenyl moiety is highly susceptible to oxidation, potentially forming reactive quinones. Furthermore, phenolic compounds exhibit significant aquatic toxicity[2]. Causality: This compound must never be discharged into municipal sewer systems, regardless of dilution[3]. It must be collected as hazardous waste and kept away from strong oxidizers.

  • Methoxy and Ketone Linkages: These groups render the compound highly soluble in polar aprotic and organic solvents (e.g., DMSO, methanol, dichloromethane) but poorly soluble in water. Causality: Liquid waste containing this compound will almost always be an organic solvent mixture, requiring classification under specific EPA hazardous waste codes (e.g., F003, F005)[4].

  • Absence of Halogens: The pure compound (C15H14O5) contains no halogens. Causality: If dissolved in non-halogenated solvents, it can be sent to standard high-temperature incinerators for energy recovery[5]. However, if mixed with halogenated solvents (like chloroform), the entire mixture must be routed to specialized, high-cost incinerators equipped with flue-gas scrubbers to prevent toxic dioxin formation[6]. Strict segregation is therefore a critical cost and safety control.

Waste Segregation & Compatibility Data

The following table summarizes the quantitative and qualitative parameters for segregating waste streams associated with this compound.

Waste Stream CategoryTypical Matrix / SolventEPA Waste CodeApproved ContainerCritical Incompatibilities
Solid Waste Pure powder, synthesized crystalsUnlisted Hazardous OrganicAmber glass, PTFE-lined capStrong oxidizers, strong bases
Non-Halogenated Liquid Dissolved in Methanol, Acetone, DMSOF003 / F005 (if mixed)HDPE CarboyHalogenated solvents, Acids
Halogenated Liquid Dissolved in DCM, ChloroformF001 / F002HDPE CarboyAlkali metals, strong bases
Hazardous Debris Contaminated PPE, Kimwipes, SharpsN/A (Hazardous Debris)Puncture-proof hazmat binFree-flowing liquids

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system , meaning the procedure includes built-in checks to confirm safety and compliance before proceeding to the next step.

Protocol A: Solid Waste Disposal (Pure Compound)

Because phenolic compounds can degrade and oxidize upon prolonged exposure to light and air[2], solid waste must be carefully containerized.

  • Collection: Sweep or scrape residual solid 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone using a static-free spatula.

  • Containerization: Transfer the solid into a wide-mouth amber glass jar with a PTFE-lined cap. Self-Validation Step: Inspect the cap liner to ensure it is PTFE; standard plastic liners may degrade over time upon contact with phenolic residues.

  • Labeling: Affix a hazardous waste tag immediately. Mark the physical state as "Solid" and list the chemical name in full (no abbreviations).

  • Storage: Store in a designated hazardous waste cabinet away from heat sources and oxidizing agents until pickup[2].

Protocol B: Liquid Waste Disposal (Solvent Mixtures)

This protocol applies when the compound is dissolved in organic solvents during synthesis or extraction.

  • Stream Validation (Critical): Check your laboratory notebook and solvent logs. Self-Validation Step: Ask, "Did this workflow involve any chlorinated solvents (e.g., DCM)?" If yes, the waste must go into the Halogenated stream. If no, proceed to the Non-Halogenated stream[6].

  • Transfer: In a certified fume hood, use a dedicated chemical funnel to pour the solution into the appropriate HDPE waste carboy.

  • Headspace Management: Fill the carboy to a maximum of 80% capacity. Causality: Organic solvents possess high vapor pressures. Leaving 20% headspace prevents pressure buildup and potential container rupture due to temperature fluctuations[7].

  • Documentation: Update the waste log attached to the carboy with the exact percentage of the solvent and the solute (e.g., "95% Methanol, 5% 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone")[3].

  • Secondary Containment: Place the sealed carboy into a secondary spill tray capable of holding 110% of the carboy's volume[8].

Protocol C: Contaminated Consumables & Spill Debris
  • Segregation: Place all contaminated gloves, Kimwipes, and bench paper into a heavy-duty, transparent hazardous waste bag.

  • Liquid Check: Self-Validation Step: Visually inspect the bag. If any free-flowing liquid is present, it must be absorbed with an inert material (like vermiculite) before the bag is sealed.

  • Disposal: Seal the bag and place it into a rigid hazardous debris bin for high-temperature incineration.

Disposal Workflow Visualization

The following decision tree maps the logical routing of 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone waste to ensure regulatory compliance and safety.

G Start 1-(2,4-Dihydroxyphenyl)-2- (4-methoxyphenoxy)ethanone Waste Generation Solid Solid Powder/ Crystals Start->Solid Liquid Dissolved in Solvent (e.g., DMSO, MeOH) Start->Liquid Consumables Contaminated PPE/ Glassware Start->Consumables Solid_Bin Hazardous Solid Waste (Double-bagged / Amber Glass) Solid->Solid_Bin Liquid_Test Contains Halogens? Liquid->Liquid_Test Consumables_Bin Hazardous Debris / Contaminated Sharps Consumables->Consumables_Bin Incineration High-Temperature Incineration (EPA Compliant) Solid_Bin->Incineration NonHalo Non-Halogenated Organic Waste Stream Liquid_Test->NonHalo No Halo Halogenated Organic Waste Stream Liquid_Test->Halo Yes (Mixed) NonHalo->Incineration Halo->Incineration Consumables_Bin->Incineration

Disposal decision tree for 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone waste streams.

References

  • Fisher Scientific. "1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone Specifications". 1

  • MINAR International Journal of Applied Sciences and Technology. "Reactivation of Damage Phenol in Chemical and Biological Laboratories". 2

  • Hazardous Waste Experts. "How Do You Dispose of Organic Solvents?". 3

  • Environmental Protection Agency (EPA). "Solvents in the Workplace - How to Determine if They Are Hazardous Waste".4

  • University of Louisville, Department of Environmental Health and Safety. "Chemical Waste Management: Combining Compatible Used Organic Solvents". 6

  • Peel District School Board. "Procedure: Hazardous Waste". 5

  • Eastern Washington University. "Hazardous Waste Management Program". 7

  • University of Oslo. "Chemical and Hazardous Waste Guide". 8

Sources

Handling

Personal protective equipment for handling 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a logical, self-validating system. Handling specialized organic building blocks like 1-(2,4-Dihydroxyphenyl)-2-(4-me...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a logical, self-validating system. Handling specialized organic building blocks like 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone requires an understanding of both the chemical’s mechanistic behavior and the operational environment.

This guide provides a comprehensive, step-by-step framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this specific compound, ensuring experimental integrity and personnel safety.

Chemical Identity & Physical Properties

Before designing a handling protocol, we must establish the quantitative and physical baseline of the compound. 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone is utilized primarily in chemical synthesis and drug development[1].

PropertySpecification
Chemical Name 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone
CAS Number 121361-55-5
Molecular Formula C15H14O5
Molecular Weight 274.27 g/mol
Physical State Solid (Powder/Crystalline)
Primary Hazard Profile Irritant (Skin/Eyes/Respiratory)

Mechanistic Toxicology & Risk Assessment

In research environments, novel or unclassified organic compounds must be treated with a high degree of caution. The emphasizes the necessity of rigorous hazard assessments before conducting any experimental procedures, particularly for compounds lacking exhaustive toxicological profiles[2].

For this ethanone derivative, the primary risks are dermal sensitization and respiratory irritation . The phenolic hydroxyl groups can cause localized skin irritation upon contact. Furthermore, because it is a fine solid, it presents an aerosolization risk during transfer. Therefore, our safety protocol relies on the hierarchy of controls—prioritizing engineering controls (ventilation) over PPE to mitigate particulate inhalation.

Personal Protective Equipment (PPE) Specifications

The mandates that PPE must be carefully selected based on the specific hazards of the chemical and the task being performed[3]. The causality behind our PPE selection for this compound is as follows:

  • Hand Protection: Nitrile gloves (EN 374 compliant) are mandatory. Nitrile provides superior chemical resistance against incidental contact with solid phenolic compounds and the organic solvents (e.g., DMSO, ethanol, dichloromethane) typically used for their dissolution. Operational Insight: Double-gloving is recommended during spill cleanup to provide an extra barrier against concentrated exposure.

  • Eye & Face Protection: ANSI Z87.1 compliant chemical splash goggles must be worn. Standard safety glasses with side shields are insufficient because they do not form a seal against fine airborne dust particles that may be generated during weighing.

  • Body Protection: A fully buttoned, flame-resistant (or standard 100% cotton) laboratory coat is required to prevent the accumulation of chemical dust on personal clothing. Closed-toe, non-porous shoes are also mandatory[3].

  • Respiratory Protection: Routine handling does not typically require an N95 or PAPR respirator if the work is conducted inside a certified chemical fume hood. The fume hood acts as the primary respiratory safeguard against aerosolized powders.

Operational Workflow: Step-by-Step Handling

To ensure a self-validating system of safety, follow this procedural methodology for weighing and transferring the compound. Every step is designed to prevent static dispersion and inhalation.

  • Environmental Verification: Verify that the chemical fume hood is operational with a face velocity between 80–100 feet per minute (fpm). Clear the workspace of unnecessary clutter to prevent airflow turbulence.

  • PPE Donning: Inspect all PPE for micro-tears before donning. Ensure your nitrile gloves overlap the cuffs of your lab coat to eliminate exposed skin at the wrists.

  • Static Mitigation: Fine organic powders are highly prone to static dispersion. Wipe the exterior of the reagent bottle and your metal weighing spatula with a grounded, anti-static cloth before opening.

  • Weighing & Transfer: Open the container only inside the fume hood. Use a clean, dry spatula to transfer the solid to a pre-tared weigh boat. If you must transfer the powder to an analytical balance outside the hood, seal the weigh boat inside a secondary closed container (e.g., a larger beaker covered with a watch glass) before moving it.

  • Dissolution: Add your chosen solvent slowly down the interior side of the receiving flask to minimize dust generation. Once the compound is fully in solution, the inhalation hazard is effectively neutralized.

Mandatory Visualization: Operational Logic

The following diagram illustrates the logical workflow for routine handling and emergency spill response, ensuring immediate procedural clarity.

G N1 Pre-Operation Assessment (Ventilation & Equipment) N2 Don Standard PPE (Nitrile, Goggles, Lab Coat) N1->N2 N3 Compound Handling (Inside Fume Hood) N2->N3 N4 Spill Occurred? N3->N4 N5 Spill Management Protocol (Contain, Wipe, Dispose) N4->N5 Yes N6 Standard Waste Disposal (Solid Organic Waste) N4->N6 No N7 Decontamination & PPE Doffing N5->N7 N6->N7

Operational workflow and spill response logic for handling the ethanone derivative.

Spill Management & Disposal Plan

According to the National Academies' , minimizing waste and managing spills effectively are critical components of chemical stewardship[4].

  • Minor Spill Protocol (Solid): Do not dry sweep. Sweeping will aerosolize the powder, creating an immediate inhalation hazard. Instead, gently cover the spilled solid with damp paper towels (using water or a compatible solvent like ethanol). Carefully scoop the wetted material into a designated hazardous waste container. Wash the contaminated surface thoroughly with soap and water.

  • Disposal Plan: 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone must never be disposed of in standard trash or washed down the drain. Collect all solid waste, contaminated gloves, and weigh boats in a clearly labeled, sealable "Solid Organic Waste" container. Arrange for disposal through your institution's Environmental Health and Safety (EHS) department in compliance with local environmental regulations[4].

References

  • American Chemical Society. "ACS's Hazard Assessment in Research Laboratories website: An important safety culture tool." ACS Publications. URL: [Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." OSHA Publications. URL: [Link]

  • National Research Council. "Chapter 5: Management of Chemicals." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone
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1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone
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